molecular formula C9H8BrNO4 B1424152 Dimethyl 5-bromopyridine-2,3-dicarboxylate CAS No. 521980-82-5

Dimethyl 5-bromopyridine-2,3-dicarboxylate

Cat. No.: B1424152
CAS No.: 521980-82-5
M. Wt: 274.07 g/mol
InChI Key: JYRYOIMMYLBBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 5-bromopyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRYOIMMYLBBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698424
Record name Dimethyl 5-bromopyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521980-82-5
Record name Dimethyl 5-bromopyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dimethyl 5-bromopyridine-2,3-dicarboxylate structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its pyridine core, substituted with a bromine atom and two methyl ester groups, offers a unique combination of reactivity and structural rigidity. This guide provides an in-depth analysis of its structural characteristics, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic positioning of its functional groups makes it an invaluable intermediate for creating complex molecular architectures, particularly in the synthesis of pharmacologically active agents and advanced materials.[1]

Physicochemical and Structural Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid, often appearing as a yellow powder, at room temperature.[1] Its structure is defined by a pyridine ring with methyl carboxylate groups at the C2 and C3 positions and a bromine atom at the C5 position.[1] This arrangement is crucial, as the electron-withdrawing nature of the bromine and the ester groups significantly influences the electron density of the pyridine ring, impacting its reactivity in subsequent chemical transformations.[1]

Key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 521980-82-5[2],[3]
Molecular Formula C₉H₈BrNO₄[2],[1]
Molecular Weight 274.07 g/mol [3],[1]
IUPAC Name This compound[4]
Synonyms 5-Bromo-pyridine-2,3-dicarboxylic acid dimethyl ester[5]
Appearance Solid, Yellow powder[1]
Melting Point ~165°C[1]
SMILES COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC[1]
InChI Key JYRYOIMMYLBBNZ-UHFFFAOYSA-N[2],[3]
Storage Conditions Sealed in dry, room temperature[2]

Spectroscopic Profile for Structural Elucidation

Confirmation of structure and purity is paramount in synthesis. For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary analytical tools.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the structure. In a typical spectrum recorded in CDCl₃, two distinct doublets are observed in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constant (J ≈ 2.2 Hz) is characteristic of meta-coupling. Two singlets in the upfield region correspond to the two non-equivalent methyl ester groups.[6]

    • δ 8.75-8.76 (d, J = 2.2 Hz, 1H): Aromatic proton at C6.

    • δ 8.23-8.24 (d, J = 2.2 Hz, 1H): Aromatic proton at C4.

    • δ 3.93 (s, 3H): Methyl protons of one ester group.

    • δ 3.89 (s, 3H): Methyl protons of the second ester group.[6]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. The compound readily protonates to show a clear [M+H]⁺ peak at m/z 274.0, consistent with its molecular formula.[6]

This spectroscopic signature is a critical quality control checkpoint to ensure the material's identity and purity before its use in further synthetic steps.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved from commercially available 2,3-pyridinedicarboxylic acid. The process involves two key transformations in a one-pot procedure: Fischer esterification followed by electrophilic bromination.[6]

Detailed Experimental Protocol
  • Esterification:

    • To a suspension of 2,3-pyridinedicarboxylic acid (1 eq) in methanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) at room temperature.

    • Heat the mixture to reflux and maintain for 48 hours. Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acids, rendering them more electrophilic for attack by methanol. A prolonged reflux is necessary to drive the equilibrium towards the diester product.

  • Bromination:

    • Cool the reaction mixture to approximately 40°C.

    • Slowly add bromine (2.5 eq) dropwise over a period of 2 hours. Causality: The pyridine ring is deactivated by the two ester groups, requiring forcing conditions for bromination. The esterification must be complete, as the carboxylic acid groups would be even more deactivating. Bromine is added slowly to control the exothermic reaction and prevent side-product formation.

    • Heat the mixture to 55°C and maintain for 48 hours. Rationale: This heating step provides the necessary activation energy for the electrophilic aromatic substitution to occur at the C5 position, which is the most activated position on the deactivated ring.

  • Work-up and Purification:

    • Concentrate the reaction mixture under vacuum to remove excess methanol.

    • Dissolve the residue in isopropyl acetate and wash sequentially with saturated aqueous sodium thiosulfate (to quench unreacted bromine), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the crude residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the final product as a yellow solid.[6]

An alternative approach involves the direct esterification of 5-bromopyridine-2,3-dicarboxylic acid with methanol, which can be advantageous if the brominated diacid is readily available.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,3-Pyridinedicarboxylic Acid Step1 Fischer Esterification (Reflux, 48h) Start->Step1 Reagents1 Methanol (Solvent/Reagent) Conc. H₂SO₄ (Catalyst) Reagents1->Step1 Intermediate Dimethyl Pyridine-2,3-dicarboxylate (in situ) Step1->Intermediate Step2 Electrophilic Bromination (55°C, 48h) Intermediate->Step2 Reagents2 Bromine (Br₂) Reagents2->Step2 Workup Quench (Na₂S₂O₃) Extraction & Wash Step2->Workup Purification Silica Gel Chromatography Workup->Purification Product Dimethyl 5-bromopyridine- 2,3-dicarboxylate Purification->Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups.

  • Bromine at C5: This is the primary site for introducing molecular diversity. It serves as a versatile handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the construction of complex bi-aryl systems or the introduction of amine functionalities common in bioactive molecules.[1]

  • Ester Groups at C2 and C3: These groups can be hydrolyzed back to carboxylic acids, which can then be used for amide bond formation. They can also be reduced to alcohols or converted to other functional groups. The steric hindrance around the C2 and C3 positions can be exploited for selective transformations.[1]

This multi-functional nature makes it a powerful platform for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[7]

Synthetic Potential Diagram

Reactivity_Diagram Core This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Core->Coupling [Pd] or [Cu] catalyst (Targets C5-Br bond) Hydrolysis Ester Hydrolysis Core->Hydrolysis LiOH or NaOH Reduction Ester Reduction Core->Reduction LiAlH₄ or NaBH₄ Product_Coupling C5-Arylated/Alkylated Pyridines Coupling->Product_Coupling Product_Hydrolysis 5-Bromopyridine-2,3-dicarboxylic Acid Hydrolysis->Product_Hydrolysis Product_Reduction (5-bromo-3-(hydroxymethyl)pyridin-2-yl)methanol Reduction->Product_Reduction

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The unique structural features of this compound have led to its use in several high-value research areas.

  • Medicinal Chemistry: It is a crucial intermediate in the synthesis of kinase inhibitors and other targeted therapeutics for neurological and inflammatory diseases.[7] Its significance is underscored by its identification as "Atogepant Impurity 21," linking it to the manufacturing process of Atogepant, a CGRP receptor antagonist used for migraine prevention.[1][8] This highlights its relevance in pharmaceutical process development and quality control.

  • Metal-Organic Frameworks (MOFs): The di-carboxylate functionality, often after hydrolysis of the esters, makes this molecule and its derivatives excellent ligands for constructing MOFs. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylates can coordinate with metal ions (like Ni²⁺) to form stable, porous structures with potential applications in catalysis, gas storage, and separation.[9]

  • Agrochemicals: The pyridine scaffold is a common feature in modern pesticides. This compound serves as a starting material for novel herbicides and insecticides, where the bromine atom can be replaced to tune the biological activity and selectivity of the final product.[7]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified as a warning-level hazard.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

    • Avoid breathing dust.[10]

    • Wash hands thoroughly after handling.[10]

    • Store in a tightly sealed container in a dry, room-temperature environment.[2]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in the chemical and pharmaceutical sciences. Its well-defined structure, predictable reactivity, and established synthesis route make it a reliable and valuable tool for researchers. From enabling the exploration of new therapeutic agents to the construction of novel materials, its importance in advanced scientific research is firmly established.

References

  • Title: 521980-82-5[this compound]. Source: Acmec Biochemical. URL:[Link]
  • Title: 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869. Source: PubChem. URL:[Link]
  • Title: Supporting Information. Source: The Royal Society of Chemistry. URL:[Link]
  • Title: Dimethyl 5-bromopyridine-2,3-dicarboxyl

Sources

Dimethyl 5-bromopyridine-2,3-dicarboxylate CAS number 521980-82-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate (CAS: 521980-82-5) for Advanced Chemical Synthesis

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a strategic building block in modern organic synthesis and medicinal chemistry.[1] Identified by its CAS Number 521980-82-5, its structure features a pyridine core substituted with a bromine atom at the 5-position and two methyl ester groups at the 2- and 3-positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures.[1]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, characterization, reactivity, and applications, with a focus on the causal relationships that govern its chemical behavior. The protocols and data presented herein are designed to be self-validating, grounded in authoritative sources to ensure scientific integrity and practical utility in a research and development setting.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis. These characteristics dictate handling procedures, purification strategies, and the analytical methods required for quality control.

1.1: Core Chemical and Physical Properties

This compound is typically a yellow or white to off-white solid at room temperature.[1][2] Its relatively high predicted boiling point and melting point suggest significant intermolecular forces, attributable to the polar ester functionalities and the bromine substituent.[1] Recommended storage conditions are in a dry, sealed container at room temperature to prevent hydrolysis of the ester groups.[2]

PropertyValueSource(s)
CAS Number 521980-82-5[1][2]
Molecular Formula C₉H₈BrNO₄[1][2]
Molecular Weight 274.07 g/mol [1][2]
Appearance Yellow powder / White to off-white solid[1][2]
Melting Point 165°C[1]
Boiling Point 315.0 ± 37.0 °C (Predicted)[1][2]
Density 1.569 ± 0.06 g/cm³ (Predicted)[1][2]
pKa -3.18 ± 0.10 (Predicted)[1][2]
Storage Sealed in dry, Room Temperature[1][2]
InChI Key JYRYOIMMYLBBNZ-UHFFFAOYSA-N[2]
SMILES COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC[1]
1.2: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound after synthesis or before use.

Caption: Structure of this compound with key protons labeled.

¹H NMR (Proton NMR): The proton NMR spectrum provides unambiguous confirmation of the structure. In CDCl₃, the two aromatic protons on the pyridine ring appear as distinct doublets due to their meta-coupling.[2] The two methyl ester groups are diastereotopic and thus appear as two separate singlets.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.75-8.76 (d, J = 2.2 Hz, 1H): This signal corresponds to the proton at the C6 position (H-6), deshielded by the adjacent nitrogen atom.

    • 8.23-8.24 (d, J = 2.2 Hz, 1H): This signal corresponds to the proton at the C4 position (H-4).

    • 3.93 (s, 3H): Singlet for the three protons of one of the methyl ester groups (e.g., Me-2).

    • 3.89 (s, 3H): Singlet for the three protons of the other methyl ester group (e.g., Me-3).[2]

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is a common method for analyzing this compound. The molecular ion peak confirms the molecular weight.

  • MS (ESI+): m/z 274.0 [M+H]⁺.[2] The presence of a bromine atom would also result in a characteristic M+2 isotopic pattern (from ⁷⁹Br and ⁸¹Br isotopes) of nearly equal intensity, which is a key diagnostic feature.

Part 2: Synthesis and Purification

The accessibility of this compound is crucial for its use as a building block. Several synthetic routes exist, but one-pot procedures starting from commercially available materials are often favored for their efficiency.

2.1: Synthetic Pathways and Mechanisms

Two primary strategies are employed for the synthesis of this compound:

  • Direct Bromination of the Diester: This route involves the electrophilic aromatic substitution of Dimethyl pyridine-2,3-dicarboxylate using a brominating agent like N-bromosuccinimide (NBS). The electron-withdrawing nature of the two ester groups deactivates the pyridine ring, directing the incoming electrophile (Br⁺) to the 5-position, which is the most electron-rich site.[1]

  • One-Pot Esterification and Bromination: A more convergent approach starts with 2,3-pyridinedicarboxylic acid (also known as quinolinic acid). The diacid undergoes a Fischer esterification followed by bromination in the same reaction vessel. This method is efficient as it avoids the isolation of the intermediate diester.[2]

Caption: Primary synthetic routes to this compound.

2.2: Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a verified synthetic procedure and provides a robust method for producing the title compound with a good yield.[2]

Materials:

  • 2,3-Pyridinedicarboxylic acid (50 g, 300 mmol)

  • Methanol (500 mL)

  • Concentrated Sulfuric Acid (10 mL)

  • Bromine (38 mL, 750 mmol)

  • Isopropyl acetate (500 mL)

  • Saturated aqueous sodium thiosulfate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether / Ethyl acetate (5:1 v/v)

Procedure:

  • Esterification: To a suspension of 2,3-pyridinedicarboxylic acid (50 g) in methanol (500 mL), slowly add concentrated sulfuric acid (10 mL) while stirring. Heat the mixture to reflux and maintain for 48 hours.

    • Causality: The sulfuric acid acts as a catalyst for the Fischer esterification. The long reflux time is necessary to drive the equilibrium towards the formation of the dimethyl ester product.

  • Bromination: Cool the reaction mixture to 40°C. Slowly add bromine (38 mL) dropwise over a period of 2 hours. After the addition is complete, heat the mixture to 55°C and stir for an additional 48 hours.

    • Causality: The ester groups formed in the first step deactivate the ring, making the subsequent electrophilic bromination a slower process that requires heating to proceed at a reasonable rate. Bromine is the electrophile source.

  • Workup & Extraction: Concentrate the reaction mixture under vacuum. Dissolve the resulting residue in isopropyl acetate (500 mL). Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and then with brine (400 mL).

    • Causality: The sodium thiosulfate wash is critical for quenching and removing any unreacted bromine from the organic phase. The brine wash helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purification: Purify the crude residue by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (5:1 v/v). This should yield Dimethyl 5-bromo-pyridine-2,3-dicarboxylate as a yellow solid (approx. 52 g, 63% yield).[2]

    • Causality: Column chromatography separates the desired product from starting materials and by-products based on polarity. The 5:1 solvent system provides the optimal polarity to elute the product effectively.

Part 3: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

3.1: Core Reactivity Profile

The molecule's reactivity is dominated by the C-Br bond and the two ester groups.

  • The C5-Bromine Atom: This is the most versatile handle for molecular elaboration. The bromine atom makes the 5-position susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig amination). This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.[1][3]

  • The C2/C3-Ester Groups: These groups can undergo standard ester transformations. They can be hydrolyzed back to the corresponding dicarboxylic acid, selectively reduced to alcohols, or converted to amides via aminolysis.

G cluster_Br Reactions at C5-Br cluster_Ester Reactions at Esters main This compound suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) main->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) main->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig (Amines) main->buchwald Pd catalyst, Base hydrolysis Hydrolysis (Diacid) main->hydrolysis NaOH or LiOH reduction Reduction (Diol) main->reduction LiAlH₄ or DIBAL-H amidation Amidation (Diamide) main->amidation Amine, Heat

Caption: Key reactive pathways for this compound.

3.2: Applications in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Substituted pyridines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

  • Scaffold for SAR Studies: This compound is an ideal starting point for generating libraries of analogues for Structure-Activity Relationship (SAR) studies. The C5-Br position can be systematically modified via cross-coupling to probe how different substituents affect biological activity.[7]

  • Pharmaceutical Intermediate: Its identification as "Atogepant Impurity 21" highlights its direct relevance in the pharmaceutical industry.[1] Atogepant is a CGRP receptor antagonist for the prevention of migraine. The presence of this compound as a process-related impurity necessitates its synthesis as an analytical standard for quality control during drug manufacturing.

3.3: Application in Materials Science: MOF Synthesis

The dicarboxylate functionality, especially after hydrolysis to the diacid, makes this molecule an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, catalysis, and separation.[8]

Protocol: Synthesis of a this compound Nickel Complex This protocol outlines the solvothermal synthesis of a nickel-based MOF using the title compound as the primary organic ligand.[8]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.0595 g, 0.25 mmol)

  • This compound (0.0615 g, 0.25 mmol)

  • Distilled water (5 mL)

  • Absolute ethanol (5 mL)

  • N,N-Dimethylformamide (DMF, 2 mL)

  • Acetone for washing

Procedure:

  • Solution A (Metal): Dissolve NiCl₂·6H₂O (0.0595 g) in a mixture of 5 mL distilled water and 5 mL absolute ethanol.

  • Solution B (Ligand): In a separate beaker, dissolve this compound (0.0615 g) in 2 mL of DMF with stirring.

  • Assembly: Combine Solution A and Solution B in a Teflon-lined stainless steel autoclave (reaction kettle).

  • Solvothermal Reaction: Seal the autoclave and place it in an oven. Heat to 120°C and maintain this temperature for 72 hours.

  • Isolation: Turn off the oven and allow the autoclave to cool to room temperature naturally. Collect the resulting green, needle-like crystals.

  • Washing and Drying: Wash the crystals alternately with acetone and absolute ethanol (5 mL each) three times. Dry the final product in a vacuum oven at 50°C for 12 hours.[8]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard InformationDetailsSource(s)
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[9]

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined reactive sites—the cross-coupling-ready C-Br bond and the modifiable ester groups—provide chemists with a reliable and powerful tool for the synthesis of novel pharmaceuticals, complex organic molecules, and advanced materials. The robust synthetic protocols and clear characterization data available make it an accessible and valuable component in the modern chemist's toolbox, enabling the rapid development of new chemical entities with diverse functions and applications.

References

  • Vulcanchem. (n.d.). This compound - 521980-82-5.
  • Google Patents. (1987). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • El-Haddad, A. F., Bedair, A. H., Nassar, N. M., & El-Naggar, A. M. (1989). Synthesis of Some New 2,3 Pyridine Dicarboxamino Acid Derivatives and Studies of their Biological Properties. Oriental Journal of Chemistry, 5(2).
  • Google Patents. (n.d.). CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate.
  • ResearchGate. (2009). Synthesis of 2, 3-pyridine-dicarboxylic acid.
  • ChemAnalyst. (n.d.). How to prepare complexes of this compound?
  • OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives.
  • ACS Publications. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry.
  • Cybex. (n.d.). Bromopyridine Import Export Data Global.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

An In-depth Technical Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a highly functionalized pyridine derivative that has emerged as a critical building block in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a bromine atom and two methyl carboxylate groups on a pyridine core, offers a trifecta of reactive sites for strategic chemical modifications.[1] The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the diester functionalities at the 2- and 3-positions provide avenues for hydrolysis, amidation, reduction, and other transformations.

This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of this compound, offering a comprehensive resource for researchers and professionals in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthetic chemistry. This compound is typically a yellow powder with a relatively high melting point, suggesting significant intermolecular forces in its solid state.[1]

Core Properties
PropertyValueSource
Molecular Formula C₉H₈BrNO₄[1][2][3]
Molecular Weight 274.07 g/mol [1][2][3]
CAS Number 521980-82-5[2]
Appearance Yellow solid/powder[1][4]
Melting Point 165°C[1]
Boiling Point (Predicted) 315.0 ± 37.0°C[1][5]
Density (Predicted) 1.569 ± 0.06 g/cm³[1]
pKa (Predicted) -3.18 ± 0.10[1]
Storage Sealed in dry conditions, Room Temperature[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm): 8.75-8.76 (d, J = 2.2 Hz, 1H), 8.23-8.24 (d, J = 2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H).[4] The two doublets in the aromatic region correspond to the protons on the pyridine ring, while the two singlets in the upfield region are characteristic of the two distinct methyl ester groups.

  • Mass Spectrum (ESI, positive ion mode): m/z: 274.0 [M + H]⁺.[4] This confirms the molecular weight of the compound.

Synthesis and Mechanistic Considerations

The preparation of this compound is typically achieved through a one-pot reaction involving the esterification of 2,3-pyridinedicarboxylic acid followed by electrophilic bromination.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification A 2,3-Pyridinedicarboxylic Acid P1 Reflux (48h) Esterification A->P1 B Methanol B->P1 C Conc. Sulfuric Acid C->P1 D Bromine P2 Add Bromine Heat at 55°C (48h) Bromination D->P2 P1->P2 P3 Vacuum Concentration P2->P3 P4 Dissolve in Isopropyl Acetate P3->P4 P5 Aqueous Workup (Na₂S₂O₃, Brine) P4->P5 P6 Drying (Na₂SO₄) & Concentration P5->P6 Pur Silica Gel Column Chromatography P6->Pur Product Dimethyl 5-bromopyridine- 2,3-dicarboxylate Pur->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[4]

  • Esterification: To a suspension of 2,3-pyridinedicarboxylic acid (50 g, 300 mmol) in methanol (500 mL), slowly add concentrated sulfuric acid (10 mL). Heat the mixture to reflux for 48 hours.

  • Bromination: Cool the reaction mixture to 40°C and slowly add bromine (38 mL, 750 mmol) dropwise over 2 hours. Subsequently, heat the mixture at 55°C for 48 hours.

  • Workup: Concentrate the reaction mixture under vacuum. Dissolve the residue in isopropyl acetate (500 mL). Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and brine (400 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, v/v = 5/1) to yield this compound as a yellow solid (52 g, 63% yield).[4]

Causality in Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst for the Fischer esterification of the dicarboxylic acid with methanol.

  • Excess Bromine and Heat: The electron-withdrawing nature of the two ester groups deactivates the pyridine ring towards electrophilic aromatic substitution. Therefore, forcing conditions (excess bromine and elevated temperature) are necessary to achieve bromination at the 5-position.

  • Sodium Thiosulfate Wash: This step is crucial to quench and remove any unreacted bromine from the organic phase.

Chemical Reactivity and Applications

The strategic placement of the bromo and diester functionalities makes this compound a valuable precursor for a diverse range of more complex molecules.

Key Reactions
  • Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, a key strategy in structure-activity relationship (SAR) studies.[6]

  • Ester Hydrolysis: The methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions. This diacid is a common ligand in the synthesis of metal-organic frameworks (MOFs).

  • Amidation: The esters can be converted to amides by reacting with amines, providing access to another class of derivatives with potential biological activity.

Logical Relationship of Reactive Sites

Reactivity cluster_Br 5-Bromo Position cluster_Esters 2,3-Diester Positions A Dimethyl 5-bromopyridine- 2,3-dicarboxylate B Cross-Coupling Reactions (Suzuki, Heck, etc.) A->B Pd-catalyzed C Hydrolysis to Diacid A->C Acid/Base D Amidation A->D Amine E E B->E Introduces diverse substituents F F C->F Ligands for MOFs G G D->G Bioactive Amides

Caption: Reactivity map of this compound.

Applications in Research and Development
  • Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is listed as "Atogepant Impurity 21," indicating its role in the manufacturing or quality control of Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine.[1] Its derivatives are also explored as kinase inhibitors for cancer therapy and as modulators of central nervous system receptors.[6]

  • Materials Science: The diacid derivative of this compound is utilized as a ligand in the formation of Metal-Organic Frameworks (MOFs).[7] These materials have potential applications in gas storage, separation, and catalysis. For instance, a nickel complex with the corresponding dicarboxylate has been synthesized and characterized.[7]

  • Agrochemical Research: The adaptable scaffold of this compound is also employed in the design of novel pesticides with enhanced selectivity and efficacy.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood.[9]

  • First-Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • If inhaled: Move the person to fresh air.[9]

    • If swallowed: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[9]

  • Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant utility in both academic research and industrial applications. Its trifunctional nature provides a robust platform for the synthesis of a wide range of complex heterocyclic compounds. A thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in the development of novel pharmaceuticals, advanced materials, and agrochemicals.

References

  • Vulcanchem. (n.d.). This compound.
  • Google Patents. (2019). CN107216286B - Preparation method of 5-bromomethyl-2, 3-pyridine dimethyl dicarboxylate.
  • Molbase. (n.d.). How to prepare complexes of this compound?
  • Acmec Biochemical. (n.d.). 521980-82-5[this compound].
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • MySkinRecipes. (n.d.). This compound.

Sources

The Synthetic Versatility of Dimethyl 5-bromopyridine-2,3-dicarboxylate: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Dimethyl 5-bromopyridine-2,3-dicarboxylate, a polysubstituted pyridine derivative, has emerged as a highly valuable and versatile building block for both medicinal chemistry and materials science.[1] Its unique arrangement of reactive functional groups—a bromine atom for cross-coupling reactions and two vicinal ester moieties for derivatization—offers a powerful platform for the synthesis of a diverse array of novel compounds.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the strategic applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to unlock its synthetic potential.

The pyridine core is a ubiquitous motif in a vast number of biologically active compounds and functional materials. The strategic placement of a bromine atom at the 5-position and two dimethyl carboxylate groups at the 2- and 3-positions of the pyridine ring endows this compound with a distinct reactivity profile.[1] The electron-withdrawing nature of the ester groups influences the reactivity of the pyridine ring, while the bromine atom serves as a versatile handle for the introduction of a wide range of substituents via modern cross-coupling methodologies. This guide will delve into the practical applications of this unique scaffold, providing both established protocols and prospective synthetic strategies.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Appearance Yellow powder[1]
Melting Point 165°C[1]
Boiling Point (Predicted) 315.0 ± 37.0°C[1]
Density (Predicted) 1.569 ± 0.06 g/cm³[1]
CAS Number 521980-82-5

Core Synthetic Applications: A Gateway to Molecular Diversity

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The strategic positioning of its functional groups allows for a stepwise and controlled elaboration of the molecular framework.

Medicinal Chemistry: Scaffolding for Novel Therapeutics

The pyridine-dicarboxylate scaffold is a privileged motif in drug discovery, appearing in a range of therapeutic agents. While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of brominated pyridine carboxylic acids is of significant interest in pharmaceutical development.[2] The unique substitution pattern of this compound offers a framework for designing novel drug candidates.

Conceptual Application: Synthesis of a Hypothetical Kinase Inhibitor

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The following workflow illustrates a hypothetical, yet plausible, synthetic route to a novel kinase inhibitor scaffold, leveraging the reactivity of this compound.

G A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B Introduction of aryl group C 5-Aryl-pyridine-2,3-dicarboxylate B->C D Hydrolysis (LiOH) C->D Ester to carboxylic acid E 5-Aryl-pyridine-2,3-dicarboxylic acid D->E F Amide Coupling (Amine, coupling agent) E->F Formation of amide bonds G Diamide Derivative (Potential Kinase Inhibitor Scaffold) F->G

A conceptual workflow for the synthesis of a potential kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the first key transformation in the conceptual workflow, the introduction of an aryl group at the 5-position of the pyridine ring.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by a base, typically sodium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-pyridine-2,3-dicarboxylate.

Rationale Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for catalyst stability and reaction efficiency.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Aqueous Co-solvent: The presence of water can enhance the rate of the Suzuki coupling reaction.

Materials Science: Building Blocks for Functional Materials

The rigid and highly functionalized nature of this compound makes it an excellent candidate for the synthesis of advanced materials, such as Metal-Organic Frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.

Synthesis of a Nickel(II) Coordination Polymer

This compound can serve as a ligand to coordinate with metal ions, forming well-defined structures. A known application is the preparation of a nickel(II) complex.[3]

G A This compound (Ligand) C Solvothermal Synthesis (DMF/Ethanol/Water) A->C B Nickel(II) Chloride Hexahydrate (Metal Source) B->C D Self-Assembly C->D E [Ni(5-Br-2,3-pydc)(H₂O)₂]n (Coordination Polymer) D->E

Workflow for the synthesis of a Nickel(II) coordination polymer.

Experimental Protocol: Solvothermal Synthesis of a Nickel(II) Complex

This protocol describes the synthesis of a nickel(II) coordination polymer using this compound as a ligand.

  • Ligand Solution: Dissolve this compound (0.25 mmol) in N,N-dimethylformamide (DMF, 2 mL).[3]

  • Metal Salt Solution: In a separate vessel, dissolve nickel(II) chloride hexahydrate (0.25 mmol) in a mixture of distilled water (5 mL) and absolute ethanol (5 mL).[3]

  • Reaction Mixture: Combine the ligand and metal salt solutions in a Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120°C) for a period of 48-72 hours.

  • Isolation and Purification: After cooling to room temperature, green needle-like crystals of the nickel complex are typically formed.[3] The crystals are then washed with acetone and ethanol and dried under vacuum.[3]

Causality in the Experimental Design:

  • Solvothermal Conditions: The use of high temperatures and pressures in a sealed container facilitates the dissolution of reactants and promotes the crystallization of the product.

  • Mixed Solvent System: The combination of DMF, ethanol, and water helps to dissolve both the organic ligand and the inorganic metal salt, creating a suitable environment for self-assembly.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a powerful and versatile building block for the synthesis of a wide range of complex organic molecules. Its strategic combination of a modifiable bromine handle and two ester functionalities on a pyridine core provides a robust platform for creating novel compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering both established protocols and conceptual frameworks to inspire further innovation. As the demand for novel molecular architectures continues to grow, the strategic utilization of such well-designed starting materials will undoubtedly play a pivotal role in advancing the frontiers of chemical science.

References

  • Vulcanchem. (n.d.). This compound.
  • ChemicalBook. (2023). This compound.
  • Mol-Instincts. (n.d.). How to prepare complexes of this compound?.
  • BenchChem. (n.d.). 5-Bromopyridine-2,3-dicarboxylic acid.

Sources

Dimethyl 5-bromopyridine-2,3-dicarboxylate introduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate

Abstract

This compound is a pivotal heterocyclic building block in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine core functionalized with a bromine atom and two methyl carboxylate groups, offers a versatile platform for the construction of complex molecular entities. The bromine atom at the 5-position serves as a reactive handle for a variety of cross-coupling reactions, enabling the strategic introduction of diverse substituents. Concurrently, the diester functionalities at the 2- and 3-positions provide sites for further chemical modification. This guide provides a comprehensive overview of the compound's synthesis, physicochemical properties, reactivity, and critical applications, with a focus on its role in the development of novel therapeutics and functional materials. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to support researchers and drug development professionals in leveraging this valuable synthetic intermediate.

Introduction: A Versatile Heterocyclic Scaffold

This compound (CAS No: 521980-82-5) is a substituted pyridine derivative that has emerged as a compound of significant interest for synthetic chemists.[1][2] The strategic placement of its functional groups—an electron-withdrawing bromine atom and two ester groups—on the pyridine ring creates a distinct electronic and steric environment.[1] This arrangement not only influences the molecule's overall reactivity but also provides multiple, orthogonal sites for chemical elaboration.

In the pharmaceutical industry, pyridine-based structures are integral components of numerous approved drugs due to their ability to engage in hydrogen bonding and other key biological interactions. This compound serves as a key intermediate in the synthesis of complex heterocyclic systems, including kinase inhibitors and modulators of central nervous system receptors.[3][4] Its importance is also highlighted by its identification as "Atogepant Impurity 21," linking it to the manufacturing and quality control of Atogepant, a medication for migraine prevention.[1][5] Beyond pharmaceuticals, this compound is a valuable ligand for the synthesis of metal-organic frameworks (MOFs), demonstrating its utility in materials science.[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and spectroscopic characteristics is essential for its handling, purification, and structural verification.

Physical Properties

The compound is typically a yellow or off-white solid at room temperature, with physical properties that reflect its rigid, functionalized structure.[1] The relatively high melting and boiling points are indicative of strong intermolecular forces arising from the polar ester groups and the bromine substituent.[1]

PropertyValueSource(s)
CAS Number 521980-82-5[1][2]
Molecular Formula C₉H₈BrNO₄[1][2]
Molecular Weight 274.07 g/mol [1]
Appearance Yellow to off-white solid/powder[1][2]
Melting Point 165°C[1]
Boiling Point 315.0 ± 37.0°C (Predicted)[1]
Density 1.569 ± 0.06 g/cm³ (Predicted)[1]
Purity Typically ≥95-97%[2][7]
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and assessing the purity of synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides definitive structural information. In CDCl₃, the two protons on the pyridine ring appear as distinct doublets due to their coupling. The two methyl ester groups are visible as singlets in the upfield region.

    • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.75-8.76 (d, J = 2.2 Hz, 1H), 8.23-8.24 (d, J = 2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H).[8]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode is commonly used for mass analysis. The expected mass-to-charge ratio ([M+H]⁺) confirms the molecular weight of the compound.

    • MS (ESI, positive ion mode) m/z: 274.0 [M + H]⁺.[8]

Synthesis and Purification

The most common laboratory-scale synthesis involves a one-pot esterification and subsequent bromination of 2,3-pyridinedicarboxylic acid. This method is efficient and provides the target compound in good yield.

Synthesis Workflow Diagram

G A 2,3-Pyridinedicarboxylic Acid C Reflux (48h) Esterification A->C B Methanol (Solvent) Conc. H₂SO₄ (Catalyst) B->C D Dimethyl Pyridine-2,3-dicarboxylate (Intermediate) C->D F Heat (55°C, 48h) Bromination D->F E Bromine (Br₂) Dropwise Addition E->F G Workup & Purification (Washing, Column Chromatography) F->G H This compound (Final Product) G->H

Caption: One-pot synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory preparation.[8]

Materials:

  • 2,3-pyridinedicarboxylic acid (50 g, 300 mmol)

  • Methanol (500 mL)

  • Concentrated sulfuric acid (10 mL)

  • Bromine (38 mL, 750 mmol)

  • Isopropyl acetate (500 mL)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (5:1 v/v)

Procedure:

  • Esterification: Suspend 2,3-pyridinedicarboxylic acid (50 g) in methanol (500 mL) in a suitable reaction flask. Slowly add concentrated sulfuric acid (10 mL) while stirring.

    • Causality: Sulfuric acid acts as a catalyst for the Fischer esterification of both carboxylic acid groups. The reaction is performed in a large excess of methanol, which serves as both reactant and solvent, driving the equilibrium towards the product.

  • Heat the reaction mixture to reflux and maintain for 48 hours.

    • Causality: Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion over an extended period.

  • Bromination: Cool the mixture to 40°C. Slowly add bromine (38 mL) dropwise over 2 hours.

    • Causality: Cooling the reaction before adding bromine controls the initial exotherm. The electron-withdrawing nature of the two ester groups deactivates the pyridine ring, requiring heat for the subsequent electrophilic aromatic substitution. Bromination occurs preferentially at the 5-position, which is the most electron-rich position on the deactivated ring.

  • Heat the reaction mixture to 55°C and maintain for 48 hours.

  • Workup: After cooling, concentrate the mixture under vacuum. Dissolve the residue in isopropyl acetate (500 mL).

  • Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and brine (400 mL).[8]

    • Causality: The sodium thiosulfate wash is critical for quenching and removing any unreacted bromine. The brine wash removes residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.[8]

  • Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1 v/v) eluent system.[8]

    • Causality: Column chromatography is essential to separate the desired product from starting materials, byproducts, and baseline impurities, yielding the final product as a yellow solid (typical yield: 52 g, 63%).[8]

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity of the Bromine Substituent

The bromine atom at the 5-position is the primary site for derivatization, making the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.[1][4]

G A This compound D Suzuki Cross-Coupling A->D B R-B(OH)₂ (Boronic Acid) B->D C Pd Catalyst Base C->D E 5-Aryl/Alkyl Pyridine Derivative (New C-C Bond Formed) D->E F Hydrolysis/Amidation of Esters E->F G Complex Bioactive Molecule F->G

Caption: Application in Suzuki cross-coupling for drug scaffold elaboration.

Reactivity of the Carboxylate Groups

The two methyl ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid or converted to amides. This allows for the introduction of new functional groups that can act as hydrogen bond donors or acceptors, which is critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Application in Metal-Organic Frameworks (MOFs)

As a nitrogen heterocyclic polycarboxylic acid compound, it serves as a ligand for constructing MOFs.[6] The nitrogen and oxygen atoms can coordinate with transition metal ions (e.g., nickel) to form stable, porous structures with potential applications in catalysis, gas storage, and separation.[6] A reported nickel complex with this ligand forms a monoclinic crystal system with the space group P2/c.[6]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis. Its well-defined structure provides chemists with a robust platform for creating diverse and complex molecules. The ability to selectively functionalize the bromine and ester groups makes it an indispensable tool in the synthesis of novel pharmaceutical agents and advanced materials. The detailed synthetic and handling protocols provided in this guide offer a practical framework for researchers to effectively and safely utilize this important chemical building block.

References

  • Vulcanchem. (n.d.). This compound - 521980-82-5.
  • CymitQuimica. (n.d.). This compound.
  • ChemicalBook. (2024). This compound | 521980-82-5.
  • Sigma-Aldrich. (n.d.). This compound | 521980-82-5.
  • Mol-Instincts. (n.d.). How to prepare complexes of this compound?.
  • Acmec Biochemical. (n.d.). 521980-82-5[this compound].
  • CP Lab Safety. (n.d.). dimethyl 5-bromopyridine-2, 3-dicarboxylate, min 97%, 100 mg.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds.
  • ChemicalBook. (n.d.). This compound | 98555-51-2.

Sources

The Strategic Utility of Dimethyl 5-bromopyridine-2,3-dicarboxylate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Dimethyl 5-bromopyridine-2,3-dicarboxylate has emerged as a highly valuable and versatile scaffold, offering a unique combination of reactive sites that can be selectively addressed to generate a diverse array of functionalized pyridine derivatives.[1] This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in cutting-edge research, designed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The core of this building block features a pyridine ring, a privileged heterocycle in medicinal chemistry, substituted with a bromine atom at the 5-position and two methyl carboxylate groups at the 2- and 3-positions.[1] This specific arrangement of functional groups imparts a distinct electronic and steric environment, influencing its reactivity and making it a strategic starting point for the synthesis of novel compounds with potential therapeutic or material applications.[1] The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] Simultaneously, the diester functionalities offer a gateway for further modifications, including hydrolysis to the corresponding dicarboxylic acid, reduction to diols, or conversion to amides. This multi-faceted reactivity allows for a modular and divergent approach to the synthesis of complex molecular targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis. This compound is a yellow powder with a molecular formula of C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol .[1] Its relatively high melting point of 165°C and predicted boiling point of 315.0°C suggest strong intermolecular forces, likely attributable to the polar carboxylate groups and the bromine substituent.[1]

PropertyValueSource
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Appearance Yellow powder[1]
Melting Point 165°C[1]
Predicted Boiling Point 315.0 ± 37.0°C[1]
Predicted Density 1.569 ± 0.06 g/cm³[1]
Predicted pKa -3.18 ± 0.10[1]
Storage Sealed in dry conditions, Room Temperature
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.75-8.76 (d, J = 2.2 Hz, 1H), 8.23-8.24 (d, J = 2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H). The two doublets correspond to the aromatic protons on the pyridine ring, and the two singlets are attributed to the methyl groups of the ester functionalities.

  • ¹³C NMR: Based on similar structures, the expected shifts would include signals for the aromatic carbons, the carbonyl carbons of the esters, and the methoxy carbons.

  • Infrared (IR): Characteristic peaks would be expected for C=O stretching of the ester groups (around 1730 cm⁻¹), C-Br stretching, and C-N stretching of the pyridine ring.

  • Mass Spectrometry (ESI): m/z: 274.0 [M + H]⁺.

Synthesis of the Building Block: Established Methodologies

The accessibility of this compound is a key factor in its widespread use. Two primary synthetic routes are commonly employed.

Method 1: Bromination of Pyridine-2,3-dicarboxylic Acid with Concurrent Esterification

This one-pot method is efficient for producing the target compound from readily available starting materials.

Protocol:

  • Suspend pyridine-2,3-dicarboxylic acid (1 eq) in methanol.

  • Slowly add concentrated sulfuric acid and heat the mixture to reflux for 48 hours to facilitate diester formation.

  • Cool the reaction mixture to 40°C and slowly add bromine (2.5 eq) dropwise over 2 hours, maintaining the temperature below 55°C.

  • Heat the reaction mixture at 55°C for 48 hours.

  • Concentrate the reaction mixture under vacuum.

  • Dissolve the residue in a suitable organic solvent (e.g., isopropyl acetate) and wash sequentially with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography to afford this compound as a yellow solid.

Causality Behind Experimental Choices: The initial esterification is acid-catalyzed, with sulfuric acid acting as both the catalyst and a dehydrating agent to drive the reaction to completion. The subsequent bromination is an electrophilic aromatic substitution. The electron-withdrawing nature of the two ester groups deactivates the pyridine ring, directing the incoming electrophile (bromine) to the 5-position. The use of sodium thiosulfate in the workup is to quench any unreacted bromine.

Method 2: Esterification of 5-Bromopyridine-2,3-dicarboxylic Acid

This route is advantageous when the brominated diacid is commercially available or has been synthesized separately.[1]

Protocol:

  • Dissolve 5-bromopyridine-2,3-dicarboxylic acid (1 eq) in methanol.

  • Add an acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride) and heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the product by recrystallization or silica gel chromatography if necessary.

Causality Behind Experimental Choices: This is a standard Fischer esterification reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using a large excess of methanol.

Synthesis_Workflow cluster_0 Method 1: One-Pot Synthesis cluster_1 Method 2: Two-Step Synthesis A Pyridine-2,3-dicarboxylic Acid B Esterification (MeOH, H₂SO₄, Reflux) A->B C Dimethyl Pyridine-2,3-dicarboxylate (in situ) B->C D Bromination (Br₂, 55°C) C->D E This compound D->E F 5-Bromopyridine-2,3-dicarboxylic Acid G Esterification (MeOH, Acid Catalyst, Reflux) F->G H This compound G->H

Caption: Synthetic routes to this compound.

The Core Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound lies in its three primary reactive sites: the C5-bromine, and the C2 and C3-ester groups. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between sp²-hybridized carbons.[2][3] In the context of our building block, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine ring. The base activates the boronic acid, facilitating transmetalation of the aryl group to the palladium center. Reductive elimination then yields the biaryl product and regenerates the Pd(0) catalyst. The choice of ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for specific substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp² carbon of the bromopyridine and an sp carbon of a terminal alkyne.[4][5] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in the synthesis of various complex molecules.

Generalized Protocol for Sonogashira Coupling:

  • To a dry Schlenk flask, add this compound (1 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80°C until completion (monitored by TLC or LC-MS).

  • Dilute the mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the bromopyridine to the Pd(0) catalyst. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination furnishes the final product. The amine base is crucial for both deprotonating the alkyne and regenerating the active catalysts.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[6][7][8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring.

Generalized Protocol for Buchwald-Hartwig Amination:

  • To a reaction vessel, add this compound (1 eq), the desired amine (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).

  • Purge the vessel with an inert gas.

  • Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with stirring at a temperature typically between 80°C and 110°C until the starting material is consumed.

  • Cool the reaction mixture, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices: The catalytic cycle involves the oxidative addition of the bromopyridine to the Pd(0) complex, followed by coordination of the amine. The base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction and is often substrate-dependent.

Reactivity_Diagram cluster_reactions Key Cross-Coupling Reactions cluster_products Derivative Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki C-C bond Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Start->Sonogashira C-C bond Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) Start->Buchwald C-N bond Product_Suzuki 5-Aryl-pyridine-2,3-dicarboxylates Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl-pyridine-2,3-dicarboxylates Sonogashira->Product_Sonogashira Product_Buchwald 5-Amino-pyridine-2,3-dicarboxylates Buchwald->Product_Buchwald

Caption: Core reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound is realized in its application as a key intermediate in the synthesis of high-value molecules.

Pharmaceutical Applications

The pyridine scaffold is a cornerstone of many approved drugs. This compound serves as a crucial starting material in the synthesis of various biologically active compounds, particularly kinase inhibitors for cancer therapy and agents targeting neurological disorders.[6] The ability to readily functionalize the 5-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and pharmacokinetic properties of drug candidates.

A notable example is its use as an intermediate in the synthesis of Atogepant , a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine. The synthesis of Atogepant involves the reduction of the diester groups of this compound to the corresponding diol, (5-bromopyridine-2,3-diyl)dimethanol, which is a key step in constructing the complex spirocyclic core of the final drug molecule.

Materials Science Applications

The rigid, planar structure of the pyridine ring and the presence of coordinating atoms (nitrogen and oxygens of the carboxylates) make this compound and its derivatives attractive ligands for the construction of metal-organic frameworks (MOFs).[9] MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. By reacting this building block with various metal ions, novel coordination polymers with diverse topologies and properties can be synthesized. For instance, it has been used to prepare nickel complexes with interesting structural and potentially functional properties.[9]

Safety and Handling

According to available safety data sheets, this compound should be handled with standard laboratory precautions. It is recommended to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the most recent Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that offers synthetic chemists a reliable and strategically functionalized scaffold for the construction of complex molecular targets. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, combined with the potential for further modification of the ester groups, makes it an invaluable tool in drug discovery and materials science. As the demand for novel heterocyclic compounds continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing these fields. This guide serves as a foundational resource to unlock the full potential of this compound in your research and development endeavors.

References

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • MySkinRecipes. (n.d.). This compound.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • New Drug Approvals. (n.d.). Atogepant.
  • PubMed Central. (2022). Migraine and Its Treatment from the Medicinal Chemistry Perspective.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Chem-space. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

Sources

An In-Depth Technical Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a strategically important heterocyclic building block in modern organic synthesis. Its unique trifunctional nature, featuring a pyridine core, a reactive bromine atom, and two ester functionalities, makes it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic reactivity, and notable applications in medicinal chemistry and materials science. The strategic positioning of the bromo substituent at the 5-position renders it amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The adjacent dimethyl dicarboxylate groups at the 2- and 3-positions offer further opportunities for chemical modification, including reduction, hydrolysis, and amidation, making this compound a cornerstone for the construction of novel polycyclic and heterocyclic scaffolds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₉H₈BrNO₄[1][2]
Molecular Weight 274.07 g/mol [1][2]
Appearance Yellow solid/powder[1][2]
CAS Number 521980-82-5[2][3]
Melting Point 165°C[1]
Boiling Point (Predicted) 315.0 ± 37.0°C[1]
Density (Predicted) 1.569 ± 0.06 g/cm³[1]
pKa (Predicted) -3.18 ± 0.10[1]
Storage Sealed in a dry environment at room temperature[1]

Synthesis and Production

The most common laboratory-scale synthesis of this compound involves the direct bromination of dimethyl pyridine-2,3-dicarboxylate.[1] An alternative approach begins with the esterification of 5-bromopyridine-2,3-dicarboxylic acid.[1]

Protocol 1: Bromination of Dimethyl Pyridine-2,3-dicarboxylate[4]

This protocol details a one-pot synthesis starting from 2,3-pyridinedicarboxylic acid.

Step 1: Esterification

  • Suspend 2,3-pyridinedicarboxylic acid (50 g, 300 mmol) in methanol (500 mL).

  • Slowly add concentrated sulfuric acid (10 mL) to the suspension.

  • Heat the reaction mixture to reflux for 48 hours.

Step 2: Bromination

  • Cool the reaction mixture to 40°C.

  • Slowly add bromine (38 mL, 750 mmol) dropwise over 2 hours.

  • Heat the reaction mixture at 55°C for 48 hours.

Step 3: Work-up and Purification

  • Concentrate the reaction mixture under vacuum.

  • Dissolve the residue in isopropyl acetate (500 mL).

  • Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and brine (400 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, v/v = 5/1) to yield this compound as a yellow solid (52 g, 63% yield).[4]

Causality Behind Experimental Choices: The initial esterification is acid-catalyzed, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for attack by methanol. The subsequent bromination is an electrophilic aromatic substitution. The electron-withdrawing nature of the two ester groups deactivates the pyridine ring but directs the incoming electrophile (bromine) to the 5-position.[1] The sodium thiosulfate wash is crucial for quenching any unreacted bromine.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound A 2,3-Pyridinedicarboxylic Acid B Methanol, H₂SO₄ (cat.) Reflux, 48h A->B C Dimethyl Pyridine-2,3-dicarboxylate (in situ) B->C D Bromine (Br₂) 55°C, 48h C->D E Crude Product D->E F Work-up & Purification (Washes, Column Chromatography) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Spectroscopic data is vital for the structural elucidation and purity assessment of this compound.

Technique Data Source(s)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.75-8.76 (d, J = 2.2 Hz, 1H), 8.23-8.24 (d, J = 2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H)[4]
Mass Spectrum (ESI, positive ion mode)m/z: 274.0 [M + H]⁺[4]
¹³C NMR Predicted shifts for the aromatic carbons would be in the range of 110-150 ppm, with the ester carbonyls appearing around 170-180 ppm. The methyl carbons of the esters would be expected in the 50-60 ppm region.[5][6]
FTIR Expected characteristic peaks would include C=O stretching for the ester groups (~1700-1750 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹), and C-Br stretching in the lower frequency region.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its three functional groups, making it a highly valuable and versatile synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] While specific peer-reviewed examples utilizing this compound are not extensively documented, its structure is ideally suited for common cross-coupling methodologies.

General Workflow for Cross-Coupling Reactions

G cluster_coupling General Cross-Coupling Workflow A This compound C Pd Catalyst & Ligand Base, Solvent, Heat A->C B Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) B->C D Coupled Product C->D

Caption: Generalized workflow for cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an aryl or vinyl boronic acid (or ester) to form a biaryl or vinyl-substituted pyridine derivative. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-Br bond, facilitating the initial oxidative addition step.[7][8]

  • Heck Reaction: The coupling with an alkene would yield a styrenyl- or alkenyl-substituted pyridine. This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds.

  • Sonogashira Coupling: Reaction with a terminal alkyne would introduce an alkynyl substituent at the 5-position, a common motif in medicinal chemistry and materials science.

  • Buchwald-Hartwig Amination: This would allow for the synthesis of 5-amino-pyridine derivatives by coupling with a primary or secondary amine.

Modification of the Ester Groups

The dimethyl ester functionalities at the 2- and 3-positions provide additional handles for synthetic transformations.

Reduction of Esters: A Key Step in Atogepant Synthesis

A notable application of this compound is as a key intermediate in the synthesis of Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraines. In this synthesis, the ester groups are reduced to the corresponding diol.

Protocol 2: Reduction of this compound

  • Cool a solution of this compound in ethanol to 0°C.

  • Add sodium borohydride portionwise.

  • Slowly add a solution of calcium chloride while maintaining the temperature at 0°C.

  • Warm the reaction mixture to room temperature and stir overnight.

  • Quench the excess sodium borohydride by the slow addition of aqueous HCl.

  • Stir the mixture for 2 hours.

  • Work-up involves concentration, pH adjustment, and extraction to yield (5-bromopyridine-2,3-diyl)dimethanol.

Causality Behind Experimental Choices: Sodium borohydride is a common reducing agent for esters, though it is less reactive than lithium aluminum hydride, making it a safer choice for larger-scale reactions. The addition of calcium chloride can enhance the reducing power of sodium borohydride. The acidic quench protonates the intermediate alkoxides and destroys any remaining reducing agent.

Formation of Metal-Organic Frameworks (MOFs)

This compound can serve as a ligand in the formation of metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions, such as nickel, to form stable coordination complexes with diverse topological structures.[9] A reported method involves the solvothermal reaction of this compound with nickel chloride hexahydrate to produce a nickel complex.[9]

Applications in Drug Discovery and Materials Science

The structural features of this compound make it a valuable building block in several areas of chemical research.

  • Medicinal Chemistry: As demonstrated by its role in the synthesis of Atogepant, this molecule is a key precursor for the development of novel therapeutic agents. The ability to introduce a wide range of substituents at the 5-position via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Materials Science: The pyridine-dicarboxylate core is a common structural motif in ligands for the synthesis of luminescent materials and functional polymers. The bromine atom allows for post-synthetic modification of these materials.

  • Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyridazines and other fused ring systems.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its strategic combination of a reactive bromine atom for cross-coupling reactions and modifiable ester groups makes it an invaluable tool for the construction of complex molecular architectures. As research in medicinal chemistry and materials science continues to advance, the demand for such versatile intermediates is likely to grow, further solidifying the importance of this compound in these fields.

References

  • Google Patents. How to prepare complexes of this compound? [Online].
  • Oregon State University. 13C NMR Chemical Shifts. [Online]. Available: [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online]. Available: [Link]
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 196. [Online]. Available: [Link]
  • NIST. 3,5-Dibromopyridine. In NIST Chemistry WebBook. [Online]. Available: [Link]

Sources

Foreword: The Strategic Convergence of Halogenation and Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of Brominated Pyridine Dicarboxylates

In the landscape of advanced materials and medicinal chemistry, the ability to precisely modulate the electronic character of a molecule is paramount. Pyridine derivatives serve as a cornerstone in modern organic chemistry, prized for a heterocyclic structure that imparts unique reactivity and coordination capabilities.[1] The strategic functionalization of the pyridine ring opens pathways to novel compounds with characteristics tailored for specific applications, from Organic Light-Emitting Diodes (OLEDs) to pharmaceutical intermediates.[1][2][3]

This guide focuses on a particularly potent strategy for electronic tuning: the synergistic combination of dicarboxylate functionalities and bromine substitution. Bromine, as a halogen, introduces significant electronic and steric effects, profoundly altering the frontier molecular orbitals (HOMO/LUMO) of the parent scaffold.[4][5] Dicarboxylate groups further withdraw electron density and provide coordination sites for creating larger assemblies like Metal-Organic Frameworks (MOFs).[6]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of how these structural modifications dictate electronic properties. We will explore the synthesis, theoretical underpinnings, and experimental characterization of brominated pyridine dicarboxylates, offering field-proven insights into why specific experimental choices are made and how to interpret the resulting data.

Part 1: Synthesis and Structural Elucidation

The journey to understanding electronic properties begins with the molecule's creation and the unambiguous confirmation of its structure. The synthetic approach is critical, as the regiochemistry of bromination and carboxylation dictates the final electronic landscape.

Synthetic Pathways: Navigating Pyridine's Reactivity

Synthesizing substituted pyridines is not always trivial. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS) reactions, often requiring harsh conditions.[7] Therefore, more nuanced strategies are frequently employed.

  • Direct Bromination: While challenging, direct bromination can be achieved, sometimes using N-oxide precursors to activate the ring for 4-position substitution.[7]

  • Metalation-Trapping Sequences: Directing groups, including existing carboxylates, can facilitate metalation at specific positions, followed by quenching with a bromine source.[7]

  • Building Block Approach: A common and versatile strategy involves using pre-brominated pyridine carboxylic acids as building blocks.[3][8] These intermediates, such as 3-Bromo-4-pyridinecarboxylic Acid or 5-Bromo-4-methylpyridine-2-carboxylic acid, are ideal substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[3][8]

Workflow for Synthesis and Characterization

A robust workflow is essential to ensure the synthesis of the target compound and the validation of its structure before proceeding to property analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis start Starting Materials (e.g., Pyridine Dicarboxylic Acid) reaction Bromination Reaction (e.g., NBS, PBr3) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Crystallization / Chromatography) workup->purify nmr NMR Spectroscopy (1H, 13C) purify->nmr ms Mass Spectrometry (HRMS) purify->ms ftir FT-IR Spectroscopy purify->ftir xray Single Crystal X-ray (If crystalline) purify->xray validated Validated Compound nmr->validated ms->validated ftir->validated xray->validated

Caption: General workflow for synthesis and structural validation.

Core Characterization Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the regiochemistry of substitution. The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the electronic effects of the bromine and carboxylate groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) provides a clear signature for successful bromination.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups, particularly the strong C=O stretching vibration of the carboxylic acid or ester groups and characteristic vibrations of the substituted pyridine ring.[9][10]

  • Single Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides definitive, unambiguous proof of the molecular structure, including bond lengths and angles, and reveals intermolecular interactions in the solid state.[11][12]

Part 2: The Theoretical Framework - Predicting Electronic Behavior

Before embarking on extensive experimental work, computational modeling provides powerful predictive insights into how structural changes will impact electronic properties. Density Functional Theory (DFT) is the workhorse for these investigations.[5][13]

Frontier Molecular Orbitals (HOMO & LUMO)

The electronic behavior of a molecule is dominated by its Frontier Molecular Orbitals:

  • Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. Its energy level (E_HOMO) relates to the molecule's ability to donate electrons (its oxidation potential). A higher E_HOMO indicates easier electron donation.[13][14]

  • Lowest Unoccupied Molecular Orbital (LUMO): The lowest-energy orbital that is empty. Its energy level (E_LUMO) relates to the molecule's ability to accept electrons (its reduction potential). A lower E_LUMO indicates easier electron acceptance.[13][14]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). This gap is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transition, which can be probed by UV-Vis spectroscopy.[13][15] A smaller gap generally implies higher reactivity.[13]

The Electronic Influence of Substituents

The power of this molecular scaffold lies in its tunability. Both bromine and dicarboxylate groups are electron-withdrawing, but they influence the frontier orbitals in distinct ways.

G Py_LUMO LUMO Py_HOMO HOMO Py_LUMO->Py_HOMO Di_LUMO LUMO Py_LUMO->Di_LUMO -CO₂R groups (stabilize) Di_HOMO HOMO Py_HOMO->Di_HOMO Di_LUMO->Di_HOMO Br_LUMO LUMO Di_LUMO->Br_LUMO -Br atom (further stabilize) Br_HOMO HOMO Di_HOMO->Br_HOMO Br_LUMO->Br_HOMO E_up Energy (eV) E_down

Caption: Effect of substituents on frontier orbital energies.

  • Dicarboxylate Groups: These are strongly electron-withdrawing groups that significantly lower the energy of both the HOMO and LUMO, stabilizing the molecule against oxidation but making it more susceptible to reduction.

  • Bromine Atom: Bromine exerts a strong electron-withdrawing inductive effect due to its high electronegativity, which also lowers the HOMO and LUMO energies.[5][16] This effect is highly dependent on the substitution pattern. Furthermore, as a "heavy atom," bromine can influence photophysical properties by promoting intersystem crossing, which can decrease fluorescence quantum yields.[17]

DFT calculations can map the Molecular Electrostatic Potential (MEP), which visualizes the electron density distribution and predicts sites for electrophilic and nucleophilic attack.[13]

Part 3: Experimental Probes of Electronic Structure

While theory provides a predictive map, experimental techniques are required to measure and validate these electronic properties.

Spectroscopic Analysis
  • UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the energy required to promote an electron from an occupied orbital to an unoccupied one, typically the HOMO-to-LUMO transition. The wavelength of maximum absorption (λ_max) is inversely related to the HOMO-LUMO gap. The introduction of electron-withdrawing groups like bromine often leads to a bathochromic (red) shift in the absorption spectrum, indicating a narrowing of the energy gap.[10][16]

  • Photoluminescence (PL) Spectroscopy: For molecules that fluoresce, emission spectroscopy provides information about the energy difference between the first excited state and the ground state. The presence of bromine can significantly quench fluorescence due to the heavy-atom effect, which enhances the rate of non-radiative decay pathways.[17][18]

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is arguably the most direct experimental method for quantifying HOMO and LUMO energy levels. By measuring the potentials at which a molecule is oxidized and reduced, we can gain quantitative data on the energies of its frontier orbitals.

  • Reduction Potential (E_red): Corresponds to the energy required to add an electron to the LUMO. A more positive reduction potential means the molecule is easier to reduce. Bromination makes pyridine dicarboxylates easier to reduce.[16]

  • Oxidation Potential (E_ox): Corresponds to the energy required to remove an electron from the HOMO. A more positive oxidation potential means the molecule is harder to oxidize.

These potentials can be empirically correlated to the absolute HOMO and LUMO energy levels using established relationships against a reference standard (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺).

PropertyRelationship to CVEffect of Bromination
LUMO Energy Correlates with Reduction Potential (E_red)Becomes more negative (stabilized)
HOMO Energy Correlates with Oxidation Potential (E_ox)Becomes more negative (stabilized)
HOMO-LUMO Gap E_ox - E_redGenerally decreases

Table 1: Correlation of Electrochemical and Molecular Orbital Properties.

Protocol: Determination of Reduction Potential by Cyclic Voltammetry

This protocol describes a self-validating system for obtaining reliable and reproducible electrochemical data.

Objective: To determine the first reduction potential (E_red) of a brominated pyridine dicarboxylate relative to the Fc/Fc⁺ internal standard.

Materials & Equipment:

  • Potentiostat with a three-electrode setup (Working, Reference, Counter electrodes).

  • Glassy Carbon Working Electrode (GCE), Pt wire Counter Electrode, Ag/AgCl Reference Electrode.

  • Electrochemical cell.

  • High-purity, anhydrous solvent (e.g., Dichloromethane, Acetonitrile).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Analyte: ~1 mM solution of the brominated pyridine dicarboxylate.

  • Internal Standard: Ferrocene (Fc).

  • Inert gas (Argon or Nitrogen) for deoxygenation.

Methodology:

  • Electrode Preparation (Trustworthiness Pillar):

    • Polish the GCE surface with alumina slurry (0.3 µm then 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water, then sonicate in ethanol for 5 minutes to remove any residual alumina.

    • Dry the electrode completely under a stream of nitrogen. Causality: A clean, smooth electrode surface is critical for achieving reproducible electron transfer kinetics and avoiding spurious peaks.

  • Solution Preparation:

    • In a volumetric flask, dissolve the supporting electrolyte (TBAPF₆) in the chosen solvent to a final concentration of 0.1 M. Causality: The electrolyte is required to ensure conductivity of the solution and minimize iR drop.

    • Add the analyte to this solution to achieve a final concentration of ~1 mM.

    • Transfer the solution to the electrochemical cell.

  • Deoxygenation:

    • Bubble argon or nitrogen gas through the solution for at least 15 minutes. Maintain an inert atmosphere over the solution during the entire experiment. Causality: Molecular oxygen is electroactive and its reduction can interfere with the analyte's signal. Removing it is essential for a clean voltammogram.

  • Data Acquisition:

    • Assemble the three-electrode cell.

    • Set the potentiostat parameters: Scan from an initial potential where no reaction occurs (e.g., 0 V) towards negative potentials (e.g., -2.0 V) and back. A typical scan rate is 100 mV/s.

    • Run a cyclic voltammogram of the solution containing only the electrolyte and analyte. Record the scan.

  • Internal Referencing (Self-Validation Pillar):

    • Add a small amount of ferrocene to the same cell.

    • Run a second cyclic voltammogram. A new, reversible wave corresponding to the Fc/Fc⁺ redox couple should appear.

    • The half-wave potential of the ferrocene couple (E₁/₂) is defined as (E_pa + E_pc)/2, where E_pa and E_pc are the anodic and cathodic peak potentials, respectively.

  • Data Analysis:

    • Determine the reduction peak potential (E_pc) of your analyte.

    • Report the analyte's reduction potential versus the measured Fc/Fc⁺ internal standard. This corrects for any drift in the reference electrode potential.

    • Final Value = E_pc (analyte) - E₁/₂ (ferrocene) .

Part 4: Applications and Future Outlook

The precise electronic control afforded by bromination makes these pyridine dicarboxylates highly valuable building blocks.

  • Advanced Materials: Their tunable LUMO levels make them candidates for electron-transporting layers in OLEDs.[1] The dicarboxylate functionality allows for their incorporation as ligands in MOFs, creating materials with tailored electronic and porous properties for applications in energy storage or catalysis.[6][19]

  • Pharmaceuticals & Agrochemicals: The pyridine ring is a privileged scaffold in drug discovery.[2] Halogenation is a key tactic used by medicinal chemists to modulate properties like metabolic stability and binding affinity. The ability to fine-tune electronic properties through bromination provides a rational approach to optimizing drug candidates.[3][7]

  • Organometallic Chemistry: As ligands, these compounds can be used to tune the electronic properties and therefore the catalytic activity of metal centers.[11][12][20] The electron-withdrawing nature of the ligand can make the metal center more electrophilic, enhancing its reactivity in certain catalytic cycles.[20]

The continued exploration of these compounds, particularly through combinatorial synthesis and high-throughput screening of their electronic and photophysical properties, will undoubtedly unlock new frontiers in materials science and rational drug design.

References

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - RSC Publishing.
  • The Role of Pyridine Derivatives in Advanced Chemical Synthesis.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI.
  • Optimizing Synthesis: The Strategic Use of Brominated Pyridine Carboxylic Acids.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
  • Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Publishing.
  • Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors - International Journal of Electrochemical Science.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
  • Pyridine synthesis - Organic Chemistry Portal.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing).
  • Bi Functional Manganese-Pyridine 2,6 Dicarboxylic Acid Metal Organic Frameworks with Reduced Graphene Oxide as an Electroactive Material for Energy Storage and Water Splitting Applications | Request PDF - ResearchGate.
  • Brominated boron dipyrrins: Synthesis, structure, spectral and electrochemical properties.
  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071).
  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH.
  • Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes - PubMed.
  • Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium | Crystal Growth & Design - ACS Publications.
  • The energy gap of HOMO/LUMO (a.u.) for adsorbing pyridine, 2-picoline,... - ResearchGate.
  • Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods - ResearchGate.
  • The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing).
  • DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers - PubMed.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scirp.org.
  • Self‐Assembly and Emission Properties of Benzo[e]pyrene Dicarboxylic Acid in Solution and Solid States. ChemistrySelect.

Sources

The Decisive Role of Steric Effects in the Reactivity of Dimethyl 5-bromopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its chemical behavior is dictated by a complex interplay of electronic and steric factors originating from its unique substitution pattern: a bromine atom at the 5-position and two adjacent dimethyl carboxylate groups at the 2- and 3-positions of the pyridine ring.[1] This guide provides an in-depth analysis of how steric hindrance, primarily from the bulky ortho-dicarboxylate moieties, governs the accessibility of reactive sites and influences the outcomes of key synthetic transformations. We will explore the causality behind experimental choices in nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, and ester group manipulations, offering field-proven insights for professionals in chemical synthesis and drug development.

Molecular Architecture: The Foundation of Steric Influence

The structure of this compound (Molecular Formula: C₉H₈BrNO₄) presents a fascinating case study in steric and electronic interplay.[1][2] The pyridine nitrogen and the two electron-withdrawing carboxylate groups significantly lower the electron density of the aromatic ring, predisposing it to certain reaction types.[1][3] However, it is the physical bulk and positioning of these substituents that critically moderate this inherent reactivity.

The two methyl carboxylate groups at the C2 and C3 positions are in close proximity, creating a sterically congested environment on one side of the molecule. The rotation of these ester groups is likely hindered, forcing them into specific, energetically favorable conformations that will dictate the approach of incoming reagents.[4] This steric crowding is the central theme that impacts every aspect of the molecule's reactivity, from the accessibility of the C-Br bond to the susceptibility of the ester carbonyls to nucleophilic attack.

PropertyValueSource
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1][5]
Appearance Yellow powder[1]
Melting Point 165°C[1]
Boiling Point 315.0 ± 37.0°C (Predicted)[1]
pKa -3.18 ± 0.10 (Predicted)[1]

Table 1: Key physical properties of this compound.

Steric Control in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the carboxylate groups, makes it a candidate for nucleophilic aromatic substitution (SNAr).[3][6] In this mechanism, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group (in this case, the bromide at C5) through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

However, for SNAr to occur at the C5 position, the nucleophile must approach and form a bond, leading to a tetrahedral carbon. The adjacent substituents play a crucial role in the energetics of this approach. While the C5 position itself is flanked by hydrogens (at C4 and C6), the overall steric environment is dominated by the dicarboxylate cluster. A direct SNAr reaction at the C5 position is sterically hindered and electronically less favored compared to positions ortho or para to strong electron-withdrawing groups.[6][8]

A more plausible SNAr pathway would involve attack at the C4 or C6 positions, which are ortho and para to the pyridine nitrogen, respectively, and ortho to the electron-withdrawing ester groups. Here, steric hindrance becomes the deciding factor.

  • Attack at C4: This position is severely hindered. A nucleophile must navigate past the bulky ester group at C3 and the bromine atom at C5.

  • Attack at C6: This position is significantly more accessible. The primary steric barrier is the ester group at C2, which is one bond further away from the line of approach compared to the C3 ester's relationship with the C4 position.

Therefore, it is predicted that if an SNAr reaction were to occur on the ring (displacing a group other than bromide, or under conditions forcing an alternative mechanism like benzyne formation), the C6 position would be the kinetically favored site of attack due to reduced steric clash.

Caption: Predicted kinetic favorability of SNAr attack based on steric hindrance.

The Impact on Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an ideal handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.[1][9] The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[9]

The efficiency of this step is highly sensitive to the steric environment around the C-Br bond. In this compound, the C-Br bond is flanked by hydrogens at C4 and C6. However, the bulky ester groups at C2 and C3 create a "shielding" effect that can hinder the approach of the large, ligand-bound metal catalyst.

  • The C3-ester group, being meta to the bromine, can sterically clash with the ligands on the metal center as it approaches the C-Br bond.

  • This steric impediment can necessitate more forcing reaction conditions (higher temperatures, longer reaction times) or the use of specialized catalysts with less bulky ligands to achieve efficient oxidative addition and subsequent coupling.

The choice of catalyst and ligand system is therefore critical. While standard catalysts like Pd(PPh₃)₄ may be effective, systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) may be required to overcome the steric hindrance and promote efficient turnover.[10]

Suzuki_Coupling_Workflow start Aryl Bromide (Ar-Br) + Boronic Acid (R-B(OH)₂) ox_add Oxidative Addition start->ox_add pd0 Pd(0) Catalyst pd0->ox_add steric_hindrance Steric Hindrance from C2/C3 Esters (Slows Reaction) ox_add->steric_hindrance Impacts this step pd_complex Ar-Pd(II)-Br Complex ox_add->pd_complex transmetal Transmetalation (Base Required) pd_complex->transmetal r_pd_complex Ar-Pd(II)-R Complex transmetal->r_pd_complex red_elim Reductive Elimination r_pd_complex->red_elim red_elim->pd0 Catalyst Regeneration product Coupled Product (Ar-R) red_elim->product

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Heterocyclic Building Block

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates several key features: a pyridine core, a common motif in pharmacologically active compounds; two vicinal ester groups that can be further manipulated or used to chelate metal ions; and a bromine atom at the 5-position. This bromine provides a crucial reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of molecular complexity.[1] Consequently, this compound serves as a valuable intermediate for constructing diverse molecular architectures, including novel therapeutic agents and functional materials like Metal-Organic Frameworks (MOFs).[2]

This document provides a detailed, field-proven protocol for the synthesis of this compound, explains the causality behind the experimental choices, and discusses alternative synthetic strategies.

Primary Synthetic Protocol: One-Pot Esterification and Bromination

The most efficient and direct synthesis is a one-pot procedure starting from 2,3-pyridinedicarboxylic acid. This method combines a Fischer-Speier esterification and a subsequent electrophilic aromatic bromination in a single workflow, minimizing handling and purification steps.

Reaction Scheme

G cluster_0 Step 1: Fischer-Speier Esterification cluster_1 Step 2: Electrophilic Bromination cluster_2 Workup & Purification start_material 2,3-Pyridinedicarboxylic Acid intermediate Dimethyl Pyridine-2,3-dicarboxylate (in situ) start_material->intermediate + Methanol (solvent & reagent) + H₂SO₄ (catalyst) Reflux, 48h final_product This compound intermediate->final_product 55°C, 48h bromine Bromine (Br₂) bromine->intermediate workup 1. Vacuum Concentration 2. Dissolve in Isopropyl Acetate 3. Na₂S₂O₃ wash (quench Br₂) 4. Brine wash 5. Dry (Na₂SO₄) final_product->workup Reaction Mixture purification Silica Gel Column Chromatography workup->purification final_product_isolated Yellow Solid (63% Yield) purification->final_product_isolated

Caption: One-pot synthesis workflow for this compound.

Causality Behind Experimental Design
  • Fischer-Speier Esterification: The reaction commences with the acid-catalyzed esterification of both carboxylic acid groups. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygens of the dicarboxylic acid.[3][4][5] This protonation significantly increases the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack by methanol.[6][7] Using methanol as the solvent ensures it is present in large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the diester product by overwhelming the stoichiometry and helping to sequester the water byproduct.[3][7] The 48-hour reflux is necessary to ensure complete conversion to the diester.

  • Electrophilic Aromatic Bromination: After esterification, the pyridine ring is activated for bromination. The two electron-withdrawing ester groups at positions 2 and 3 deactivate the ring towards electrophilic attack. However, they direct incoming electrophiles to the 5-position, which is the least deactivated position. Bromine (Br₂) is the electrophile. The reaction is conducted at a moderately elevated temperature (55 °C) to provide the necessary activation energy for the substitution to occur on the electron-deficient ring.

  • Workup and Purification:

    • Sodium Thiosulfate Wash: A critical step in the workup is washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[8][9] This is performed to quench any unreacted bromine, reducing it to colorless and water-soluble bromide ions (Br⁻), which are then easily removed in the aqueous phase.[10][11] The disappearance of the red-brown bromine color is a visual indicator of a successful quench.[8][10]

    • Column Chromatography: Purification via silica gel column chromatography is essential to separate the desired product from any unreacted starting material, mono-brominated species, or other side products, yielding the final compound as a pure yellow solid.[9]

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierM.W.AmountMoles (mmol)
2,3-Pyridinedicarboxylic Acid≥98%Standard Supplier167.1250 g300
MethanolAnhydrousStandard Supplier32.04500 mL-
Sulfuric Acid, conc.98%Standard Supplier98.0810 mL-
Bromine≥99.5%Standard Supplier159.8138 mL750
Isopropyl AcetateACS GradeStandard Supplier102.13500 mL-
Sodium ThiosulfateACS GradeStandard Supplier158.11Sat. aq. soln.-
Brine-Lab Prepared-400 mL-
Anhydrous Sodium SulfateGranularStandard Supplier142.04As needed-
Silica Gel230-400 meshStandard Supplier-As needed-
Petroleum EtherACS GradeStandard Supplier-As needed-
Ethyl AcetateACS GradeStandard Supplier88.11As needed-

Procedure

  • Esterification:

    • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-pyridinedicarboxylic acid (50 g, 300 mmol) and methanol (500 mL).

    • Stir the suspension and slowly add concentrated sulfuric acid (10 mL) down the condenser.

    • Heat the reaction mixture to reflux and maintain for 48 hours. The solid should dissolve as the reaction progresses.

  • Bromination:

    • After 48 hours, cool the reaction mixture to 40 °C using a water bath.

    • CAUTION: Perform this step in a well-ventilated fume hood. Bromine is highly corrosive and toxic.

    • Slowly add bromine (38 mL, 750 mmol) dropwise over a period of 2 hours. An addition funnel is recommended. Maintain the temperature at or below 40 °C during the addition.

    • After the addition is complete, heat the mixture to 55 °C and stir for an additional 48 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

    • Dissolve the concentrated residue in isopropyl acetate (500 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (4 x 200 mL) until the organic layer is colorless.

    • Wash the organic layer with brine (1 x 400 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield a crude residue.[9]

  • Purification:

    • Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate (5/1 v/v) eluent system.

    • Combine the fractions containing the product (monitor by TLC) and concentrate under reduced pressure to afford Dimethyl 5-bromo-pyridine-2,3-dicarboxylate as a yellow solid.

Expected Results

  • Yield: 52 g (63%)[9]

  • Appearance: Yellow solid[9]

  • Mass Spectrum (ESI+): m/z: 274.0 [M + H]⁺[9]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.75-8.76 (d, J = 2.2 Hz, 1H), 8.23-8.24 (d, J = 2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H) ppm.[9]

Alternative Synthetic Strategies

While the one-pot method is efficient, other routes may be preferable depending on the availability of starting materials.

Route 1: Bromination of Dimethyl Pyridine-2,3-dicarboxylate

This approach is a two-step synthesis where the diester is first prepared and isolated before being subjected to bromination.

  • Step 1: Esterification. Dimethyl pyridine-2,3-dicarboxylate is synthesized from 2,3-pyridinedicarboxylic acid using standard Fischer esterification conditions, as described in the primary protocol.

  • Step 2: Bromination. The isolated diester is then brominated. A common and selective method for this is using N-bromosuccinimide (NBS) as the brominating agent, often with a radical initiator in a non-polar solvent like carbon tetrachloride.[1] The mechanism likely proceeds through an electrophilic aromatic substitution pathway where NBS serves as a source of electrophilic bromine.[1]

Route 2: Esterification of 5-Bromopyridine-2,3-dicarboxylic Acid

If 5-bromopyridine-2,3-dicarboxylic acid is readily available, it can be directly converted to the target compound via Fischer-Speier esterification.[1]

  • Reaction: The brominated dicarboxylic acid is refluxed in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄) to yield the dimethyl ester. This is a straightforward and high-yielding transformation.

Safety and Troubleshooting

  • Safety: Bromine is extremely corrosive, toxic upon inhalation, and can cause severe burns. Always handle bromine in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).[12] Have a quenching agent, such as a sodium thiosulfate solution, readily available in case of spills.[12] Concentrated sulfuric acid is also highly corrosive.

  • Troubleshooting:

    • Incomplete Esterification: If analysis shows incomplete conversion to the diester, the reaction time can be extended, or water can be removed using a Dean-Stark apparatus to drive the equilibrium.

    • Low Bromination Yield: Ensure the temperature for the bromination step is maintained. The pyridine ring is deactivated, and insufficient heat will result in a sluggish reaction.

    • Purification Difficulties: If the product is difficult to separate from impurities, adjusting the polarity of the chromatography eluent or using a different solvent system may be necessary.

References

  • Workup: Bromine or Iodine. University of Rochester, Department of Chemistry. [Link]
  • Fischer Esterific
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Fischer–Speier esterific
  • Fischer esterific
  • The mechanism for the esterific
  • Chamberland SOP Working with Bromine. University of Washington, Department of Chemistry. [Link]
  • Sodium thiosulfate (Na₂S₂O₃) can be used to reduce Br₂ to harmless Br⁻... Homework.Study.com. [Link]

Sources

Synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of dimethyl 5-bromopyridine-2,3-dicarboxylate, a key building block in the development of complex heterocyclic compounds for medicinal chemistry and materials science.[1] This document offers an in-depth look at the synthesis, including reaction mechanisms, step-by-step procedures, and critical safety considerations, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a versatile organic intermediate characterized by a pyridine ring substituted with a bromine atom at the 5-position and two methyl carboxylate groups at the 2 and 3 positions.[1] This specific arrangement of functional groups makes it a valuable precursor for a variety of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the ester groups can be readily modified, for instance, through hydrolysis, amidation, or reduction. Its molecular formula is C₉H₈BrNO₄, and its molecular weight is 274.07 g/mol .[1][2]

Two primary synthetic strategies are commonly employed for the preparation of this compound: the bromination of dimethyl pyridine-2,3-dicarboxylate and the esterification of 5-bromopyridine-2,3-dicarboxylic acid.[1] This guide will focus on a highly efficient one-pot procedure that commences with the esterification of 2,3-pyridinedicarboxylic acid followed by in-situ bromination.

Reaction Overview and Mechanism

The synthesis proceeds in two key stages within a single reaction vessel:

  • Fischer Esterification: 2,3-Pyridinedicarboxylic acid is first converted to its dimethyl ester derivative through reaction with methanol in the presence of a strong acid catalyst, typically sulfuric acid. This reaction is a classic example of Fischer-Speier esterification.

  • Electrophilic Aromatic Substitution (Bromination): Subsequently, elemental bromine is introduced to the reaction mixture. The pyridine ring, now activated by the electron-donating effect of the nitrogen atom and directed by the existing substituents, undergoes electrophilic aromatic substitution. The electron-withdrawing nature of the two carboxylate groups at the C2 and C3 positions deactivates these positions and directs the incoming electrophile (bromine) to the C5 position.[1]

Below is a diagram illustrating the overall reaction workflow.

Synthesis Workflow 2,3-Pyridinedicarboxylic Acid 2,3-Pyridinedicarboxylic Acid Reaction Mixture Reaction Mixture 2,3-Pyridinedicarboxylic Acid->Reaction Mixture Methanol, H₂SO₄ Dimethyl 2,3-pyridinedicarboxylate (in situ) Dimethyl 2,3-pyridinedicarboxylate (in situ) Reaction Mixture->Dimethyl 2,3-pyridinedicarboxylate (in situ) Bromination Bromination Dimethyl 2,3-pyridinedicarboxylate (in situ)->Bromination Bromine Crude Product Crude Product Bromination->Crude Product Purification Purification Crude Product->Purification Workup & Chromatography This compound This compound Purification->this compound

Caption: Overall workflow for the one-pot synthesis.

The mechanism for the bromination step is depicted below.

Bromination Mechanism start Dimethyl 2,3-pyridinedicarboxylate sigma_complex Sigma Complex (Wheland intermediate) Carbocation stabilized by resonance start->sigma_complex Electrophilic attack by Br₂ intermediate Br-Br δ+ δ- product This compound sigma_complex->product Deprotonation

Caption: Simplified mechanism of electrophilic bromination.

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityPurity
2,3-Pyridinedicarboxylic AcidC₇H₅NO₄167.1250 g≥98%
MethanolCH₃OH32.04500 mLAnhydrous
Sulfuric AcidH₂SO₄98.0810 mLConcentrated (98%)
BromineBr₂159.8138 mL≥99.5%
Isopropyl AcetateC₅H₁₀O₂102.13500 mLReagent Grade
Saturated Sodium ThiosulfateNa₂S₂O₃158.11800 mLAqueous Solution
BrineNaCl58.44400 mLSaturated Aqueous Solution
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranular
Silica GelSiO₂60.08As needed230-400 mesh
Petroleum Ether--As neededHPLC Grade
Ethyl AcetateC₄H₈O₂88.11As neededHPLC Grade
Equipment
  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, fume hood.

Experimental Protocol

Caution: This procedure involves the use of corrosive and toxic substances. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Esterification
  • To a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2,3-pyridinedicarboxylic acid (50 g, 300 mmol).

  • Add methanol (500 mL) to the flask to create a suspension.

  • With continuous stirring, slowly add concentrated sulfuric acid (10 mL) to the suspension via the dropping funnel. The addition is exothermic, and a slight increase in temperature may be observed.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 48 hours. The suspension should gradually become a clear solution as the reaction progresses.

Step 2: Bromination
  • After 48 hours of reflux, cool the reaction mixture to 40 °C.

  • Slowly add bromine (38 mL, 750 mmol) dropwise over a period of 2 hours using the dropping funnel. Extreme caution should be exercised during this step as bromine is highly corrosive and toxic.

  • Once the addition of bromine is complete, heat the reaction mixture to 55 °C and maintain this temperature for 48 hours.[3]

Step 3: Work-up and Extraction
  • After the 48-hour bromination period, cool the reaction mixture to room temperature.

  • Concentrate the mixture under vacuum using a rotary evaporator to remove the excess methanol.

  • Dissolve the concentrated residue in isopropyl acetate (500 mL).

  • Transfer the solution to a 1 L separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (4 x 200 mL) to quench any unreacted bromine. The disappearance of the bromine color indicates complete quenching.

  • Wash the organic layer with brine (400 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[3]

Step 4: Purification
  • Purify the crude residue by silica gel column chromatography.

  • Prepare the column using a slurry of silica gel in petroleum ether.

  • Load the crude product onto the column and elute with a solvent system of petroleum ether/ethyl acetate (v/v = 5/1).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and concentrate under vacuum to afford this compound as a yellow solid.[3]

Expected Results and Characterization

  • Yield: 52 g (63%)[3]

  • Appearance: Yellow solid[1]

  • Melting Point: 165 °C[1]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm): 8.75-8.76 (d, J = 2.2 Hz, 1H), 8.23-8.24 (d, J = 2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H).[3]

  • Mass Spectrum (ESI, positive ion mode): m/z: 274.0 [M + H]⁺.[3]

Safety and Handling

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate gloves and eye protection.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and is harmful if inhaled. All manipulations must be carried out in a well-ventilated fume hood.

  • Methanol: Toxic and flammable. Avoid inhalation and contact with skin.

  • The reaction should be conducted in a well-ventilated fume hood at all times.

  • Ensure appropriate waste disposal procedures are followed for all chemical waste.

Troubleshooting

IssuePossible CauseSolution
Incomplete esterificationInsufficient reaction time or catalyst.Increase reflux time or add a small amount of additional sulfuric acid.
Low yield of brominated productIncomplete bromination or loss during work-up.Ensure correct reaction temperature and time. Be careful during extractions to avoid loss of product in the aqueous layers.
Presence of di-brominated byproductsOver-bromination.Carefully control the stoichiometry of bromine and the reaction temperature.
Difficulty in purificationCo-elution of impurities.Adjust the polarity of the eluent system for column chromatography.

Conclusion

This protocol provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The versatility of this compound as a building block ensures its continued importance in the fields of medicinal chemistry and materials science.

References

  • Vulcanchem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Benchchem. (n.d.). 5-Bromopyridine-2,3-dicarboxylic acid.

Sources

Application Notes & Protocols: Regioselective Bromination of Dimethyl Pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Brominated Pyridine Scaffolds

Pyridines substituted with bromine atoms are foundational building blocks in modern medicinal chemistry and materials science. The carbon-bromine bond serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.[1] This capability allows for extensive structure-activity relationship (SAR) studies, which are critical in the optimization of drug candidates.[1]

However, the chemical nature of the pyridine ring presents significant challenges to regioselective halogenation. The lone pair of the nitrogen atom makes the ring system electron-deficient, substantially reducing its nucleophilicity and thus its reactivity towards electrophilic aromatic substitution (EAS), the most common pathway for bromination.[2][3] This deactivation is further compounded in substrates like dimethyl pyridine-2,3-dicarboxylate, where two strongly electron-withdrawing ester groups drastically lower the electron density of the aromatic system. Consequently, direct bromination of this substrate requires carefully optimized conditions to overcome the high activation barrier and control the position of substitution.

This document provides a comprehensive guide to the bromination of dimethyl pyridine-2,3-dicarboxylate, detailing the underlying mechanistic principles, offering detailed experimental protocols, and outlining troubleshooting strategies for researchers in organic synthesis and drug development.

Mechanism and Regioselectivity

The Challenge of Electrophilic Aromatic Substitution (EAS) on a Deactivated Ring

The bromination of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4] The reaction is initiated by the attack of the π-electrons of the aromatic ring on an electrophilic bromine species (Br⁺), typically generated from Br₂ with the aid of a Lewis acid or under harsh conditions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] In the final step, a proton is eliminated from the ring to restore aromaticity, yielding the brominated product.

For dimethyl pyridine-2,3-dicarboxylate, three factors conspire to make this process difficult:

  • Pyridine Nitrogen: The nitrogen atom acts as an electron sink through a potent inductive effect (-I) and deactivates the ring towards electrophilic attack. It directs incoming electrophiles primarily to the meta-position (C3 and C5).[2][3]

  • Ester Groups: The two dimethyl carboxylate groups are strongly deactivating substituents due to both inductive (-I) and resonance (-M) effects. They also act as meta-directors.

  • Protonation/Lewis Acid Coordination: The basic nitrogen atom can be protonated by strong Brønsted acids or coordinate with Lewis acids used as catalysts. This forms a pyridinium salt, which is even more severely deactivated than the parent pyridine.

Predicting the Site of Bromination

The regiochemical outcome of the reaction is determined by the stability of the intermediate arenium ion formed upon attack at each possible position (C4, C5, and C6).

  • Attack at C4 (ortho/para-like): Attack at C4 is disfavored. It is ortho to the deactivating C3-ester group and meta to the C2-ester and the nitrogen.

  • Attack at C6 (ortho-like): Attack at C6 is highly disfavored due to its proximity to the electronegative nitrogen atom (the ortho position), which would strongly destabilize an adjacent positive charge in the arenium ion intermediate.

  • Attack at C5 (meta-like): Attack at C5 is the most probable outcome. This position is meta to the ring nitrogen and the C2-ester group, and para to the C3-ester. While all positions are deactivated, the C5 position avoids the most severe destabilizing effects seen at C4 and C6, making its corresponding arenium ion the least unstable intermediate.

The logical flow for determining the regioselectivity is visualized below.

G cluster_start Initial State cluster_pathways Potential Electrophilic Attack Pathways cluster_intermediates Arenium Ion Intermediates cluster_outcome Predicted Outcome Start Dimethyl Pyridine-2,3-dicarboxylate + Electrophile (Br+) C4_Attack Attack at C4 Start->C4_Attack C5_Attack Attack at C5 Start->C5_Attack C6_Attack Attack at C6 Start->C6_Attack C4_Intermediate C4 Arenium Ion (Moderately Destabilized) C4_Attack->C4_Intermediate C5_Intermediate C5 Arenium Ion (Least Destabilized) C5_Attack->C5_Intermediate C6_Intermediate C6 Arenium Ion (Highly Destabilized) C6_Attack->C6_Intermediate Major_Product Major Product: Dimethyl 5-bromopyridine-2,3-dicarboxylate C5_Intermediate->Major_Product Favored Pathway

Caption: Logical workflow for predicting regioselectivity in the bromination of dimethyl pyridine-2,3-dicarboxylate.

Experimental Protocols

Given the highly deactivated nature of the substrate, two primary approaches are proposed. Protocol A employs harsh classical conditions, while Protocol B uses N-Bromosuccinimide (NBS), a common and often milder source of electrophilic bromine.[5] Researchers should consider these as starting points for optimization.

Key Reaction Parameters

The following table summarizes the key parameters for the proposed protocols.

ParameterProtocol A: Br₂ / OleumProtocol B: NBS / H₂SO₄
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent/Acid Oleum (Fuming H₂SO₄)Concentrated Sulfuric Acid
Stoichiometry (Substrate:Reagent) 1 : 1.11 : 1.1
Temperature 120-140 °C60-80 °C
Reaction Time 8-16 hours12-24 hours
Work-up Careful quenching on ice, neutralizationPouring onto ice, neutralization
Key Advantage High reactivityMilder conditions, easier handling
Key Disadvantage Hazardous reagents, high temp.Slower reaction, potential for radical pathways
Protocol A: Bromination using Molecular Bromine in Oleum

This protocol uses highly forcing conditions necessary for severely deactivated aromatic systems.[6]

Materials:

  • Dimethyl pyridine-2,3-dicarboxylate

  • Oleum (20% SO₃ in H₂SO₄)

  • Molecular Bromine (Br₂)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (Na₂SO₃) solution (10% w/v)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and gas trap

Procedure:

  • Reaction Setup: In a fume hood, charge a dry round-bottom flask with dimethyl pyridine-2,3-dicarboxylate (1.0 eq). Carefully add oleum (approx. 5-10 mL per gram of substrate) with stirring at 0 °C. Allow the mixture to stir until all substrate has dissolved.

  • Reagent Addition: Slowly add molecular bromine (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Heating: Equip the flask with a reflux condenser connected to a gas trap (to capture HBr and SO₂/SO₃ fumes). Heat the reaction mixture to 120-140 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots carefully, quench in a biphasic mixture of ethyl acetate and saturated NaHCO₃ solution before analysis.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and then to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Quenching: The resulting aqueous solution will be strongly acidic. Neutralize it cautiously by the slow addition of solid sodium bicarbonate or by pouring it into a large volume of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Decolorization: If the solution retains a bromine color, add 10% sodium sulfite solution dropwise until it becomes colorless.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Protocol B: Bromination using N-Bromosuccinimide (NBS)

This method provides an alternative that avoids the use of highly volatile and corrosive molecular bromine.[5][7]

Materials:

  • Dimethyl pyridine-2,3-dicarboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a fume hood, dissolve dimethyl pyridine-2,3-dicarboxylate (1.0 eq) in concentrated sulfuric acid (5-10 mL per gram of substrate) in a round-bottom flask at 0 °C.

  • Reagent Addition: Once dissolved, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Heating: Heat the reaction mixture to 60-80 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol A.

  • Work-up: After completion, cool the reaction to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic aqueous solution with saturated NaHCO₃ solution to a pH of ~7-8.

  • Extraction: Extract the product from the aqueous layer using ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Characterization and Data Interpretation

The final product, presumably this compound, should be characterized by standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of one aromatic proton signal and a shift in the remaining two. The protons at C4 and C6 will likely appear as doublets.

  • ¹³C NMR: The spectrum should show six distinct aromatic carbon signals, one of which will be a C-Br signal (typically ~110-125 ppm).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Insufficiently harsh conditions; deactivation is too strong.Increase reaction temperature or time. Use a stronger Lewis acid or a higher concentration of oleum.
Formation of Side Products Over-bromination (dibromo products); decomposition.Use a smaller excess of the brominating agent (e.g., 1.05 eq). Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Corrosive Reagents: Concentrated sulfuric acid and oleum are extremely corrosive and can cause severe burns. Handle with extreme care. Molecular bromine is highly toxic, volatile, and corrosive.

  • Quenching: The work-up procedure, which involves quenching strong acid with water/ice and subsequent neutralization, is highly exothermic. Perform these steps slowly, with efficient cooling and stirring, and behind a safety shield.

References

  • Thapa, R., Brown, J., Balestri, T., & Taylor, R. T. (2014).
  • de Lescure, L., et al. (n.d.).
  • CN107216286B - Preparation method of 5-bromomethyl-2, 3-pyridine dimethyl dicarboxylate.
  • McNally, A., et al. (2022).
  • Benchchem. (n.d.).
  • Paul, S. B. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • WO2019145177A1 - Bromination of pyridine derivatives.
  • Chemistry LibreTexts. (2022). 16.
  • The Organic Chemistry Tutor. (2020). EAS Reactions with Pyridine. YouTube.
  • Wang, T., et al. (2018).

Sources

Application Notes and Protocols: Cross-Coupling Reactions with Dimethyl 5-bromopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors.[1] Its structure is characterized by a pyridine core, two methyl carboxylate groups at the 2 and 3-positions, and a bromine atom at the 5-position.[1][2] This specific arrangement of functional groups makes it an exceptionally versatile building block. The electron-withdrawing nature of the diester groups influences the reactivity of the pyridine ring, while the bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][3]

This guide provides an in-depth exploration of key cross-coupling methodologies applicable to this substrate. It is designed for researchers, synthetic chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

At the heart of the reactions discussed herein is the palladium-catalyzed cross-coupling cycle. Understanding this fundamental mechanism is crucial for troubleshooting and adapting protocols. The cycle generally proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl bromide (our substrate), inserting itself into the carbon-bromine bond. This oxidizes the palladium to a Pd(II) species.[5][7] This is often the rate-determining step in the cycle.[5]

  • Transmetalation : The coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) exchanges its organic group with the halide on the palladium complex.[5][8][9] This step typically requires activation by a base.[10]

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][11]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling Ar-Pd(II)L2-R Transmetal->PdII_Coupling waste M-X Transmetal->waste RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration product Ar-R (Product) RedElim->product sub Ar-X (Substrate) sub->OxAdd partner R-M (Coupling Partner) partner->Transmetal

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the stability, low toxicity, and commercial availability of its organoboron reagents.[8][10][12] This reaction is ideal for coupling this compound with various aryl or vinyl boronic acids or esters.

Expertise & Causality: Why These Conditions?
  • Catalyst System : A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For a substrate like ours, which is an electron-deficient pyridine, ligands such as SPhos or XPhos are highly effective. These bulky, electron-rich phosphine ligands promote the oxidative addition step and stabilize the palladium complex, leading to higher yields and turnover numbers.[13]

  • Base : A base is essential for the transmetalation step.[5] It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[10] Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices, offering a good balance of reactivity and functional group tolerance.[8]

  • Solvent System : A biphasic solvent system, such as toluene/water or dioxane/water, is often employed.[8][13] This allows the inorganic base to remain in the aqueous phase while the organic reactants and catalyst reside primarily in the organic phase, facilitating both the reaction and the subsequent work-up.

Protocol: Synthesis of Dimethyl 5-Arylpyridine-2,3-dicarboxylates

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or pressure vessel

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Addition : In a separate vial, briefly mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the Schlenk flask. This pre-mixing helps ensure the formation of the active catalytic species.

  • Solvent Addition & Degassing : Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. This is achieved by bubbling argon or nitrogen through the solution for 10-15 minutes.[14]

  • Reaction : Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosHighly active for electron-deficient aryl bromides.
Catalyst Loading 1-3 mol%Balances reaction efficiency with cost.
Base K₂CO₃ or K₃PO₄Effective boronic acid activation, good functional group tolerance.[8]
Solvent Dioxane/H₂O (4:1)Biphasic system facilitates reaction and work-up.[8]
Temperature 80 - 100 °CProvides sufficient thermal energy for catalyst turnover.
Typical Yields 75 - 95%Dependent on the specific boronic acid used.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[4] This reaction allows for the coupling of this compound with a wide range of primary or secondary amines.[15]

Expertise & Causality: Why These Conditions?
  • Catalyst System : The choice of ligand is critical.[16] For coupling with amines, ligands like BINAP or more advanced biaryl phosphines (e.g., RuPhos, BrettPhos) developed by the Buchwald group are essential. These bulky ligands facilitate the reductive elimination step, which is often challenging in C-N coupling, and prevent catalyst decomposition.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[16] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LHMDS or cesium carbonate (Cs₂CO₃) can be used for sensitive substrates.[17]

  • Solvent : Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

Protocol: Synthesis of Dimethyl 5-(Amino)pyridine-2,3-dicarboxylates

Materials:

  • This compound

  • Primary or Secondary Amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • (±)-BINAP or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equivalents)

  • Anhydrous Toluene

  • Glovebox or Schlenk line

Procedure:

  • Inert Atmosphere Setup : This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using a glovebox or standard Schlenk techniques.[18]

  • Reagent Loading : In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 eq), the phosphine ligand (0.03 eq), and NaOt-Bu (1.5 eq).

  • Addition of Substrates : Add this compound (1.0 eq), anhydrous toluene, and finally the amine (1.2 eq).

  • Reaction : Seal the tube tightly and heat the mixture to 80-110 °C. The reaction mixture typically turns deep red or brown.[18] Monitor for completion (usually 2-18 hours).

  • Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.[18]

  • Purification : Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / RuPhosRobust system for a broad scope of amines.
Base NaOt-BuStrong, non-nucleophilic base for amine deprotonation.[16]
Solvent Anhydrous TolueneAprotic solvent compatible with the strong base.
Atmosphere Inert (Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.[18]
Temperature 80 - 110 °CNecessary to overcome activation barriers for C-N bond formation.
Typical Yields 60 - 90%Highly dependent on the steric and electronic properties of the amine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][19] This reaction is unique in that it typically employs a dual-catalyst system of palladium and a copper(I) salt.[19] It is an excellent method for synthesizing alkynylated pyridine derivatives from our substrate.

Expertise & Causality: Why These Conditions?
  • Dual Catalyst System : The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the aryl bromide via oxidative addition. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[4] This species readily undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual purpose. It neutralizes the HBr formed during the reaction and acts as the solvent.[20]

  • Copper-Free Variant : Concerns about homocoupling of the alkyne (Glaser coupling), a common side reaction, have led to the development of copper-free Sonogashira protocols.[21] These often require higher catalyst loadings or more specialized ligands but can provide cleaner reaction profiles.

Protocol: Synthesis of Dimethyl 5-(Alkynyl)pyridine-2,3-dicarboxylates

Materials:

  • This compound

  • Terminal Alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or a mixture of THF/Et₃N

  • Schlenk flask

Procedure:

  • Vessel Setup : Add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) to a Schlenk flask under argon.

  • Solvent and Reagents : Add the solvent (e.g., Et₃N or THF) followed by the terminal alkyne (1.5 eq).

  • Degassing : Degas the mixture with a stream of argon for 10 minutes.

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).

  • Work-up : Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Purification : Concentrate the filtrate and purify the resulting residue by silica gel chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂A common, effective, and commercially available Pd(II) precursor.
Cu Co-catalyst CuIActivates the terminal alkyne to form a copper acetylide.[19]
Base/Solvent Et₃NActs as both base and solvent, simplifying the reaction setup.[20]
Temperature 25 - 60 °CSonogashira couplings are often feasible under mild thermal conditions.[19]
Typical Yields 70 - 95%Generally high-yielding for a variety of alkynes.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Experimental Workflow start Start prep Prepare Glassware (Oven-dried Schlenk flask) start->prep inert Establish Inert Atmosphere (Purge with Ar/N2) prep->inert load_solids Load Solids (Substrate, Base, Catalyst, Ligand) inert->load_solids load_liquids Add Anhydrous Solvents & Liquid Reagents via Syringe load_solids->load_liquids degas Degas Reaction Mixture (Ar bubbling or Freeze-Pump-Thaw) load_liquids->degas react Heat to Reaction Temp with Stirring degas->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Quench, Extract, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Product Characterization purify->end

Caption: General workflow for cross-coupling reactions.

Additional Cross-Coupling Methodologies

While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, other powerful cross-coupling reactions can also be applied to this compound.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, driven by a palladium catalyst and a base.[7][22] This reaction proceeds via a different pathway after the oxidative addition, involving alkene coordination, migratory insertion, and β-hydride elimination.[7][23] It is an excellent method for introducing vinyl groups at the 5-position of the pyridine ring.

Stille Coupling

The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent.[9][24] It is known for its tolerance of a wide variety of functional groups and the use of neutral reaction conditions.[25] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts have made it less favorable compared to the Suzuki coupling.[12][24][25]

Conclusion

This compound is a robust and versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions. By selecting the appropriate catalyst system, base, and solvent, chemists can selectively forge new C-C and C-N bonds at the 5-position, providing access to a vast chemical space of novel pyridine derivatives. The protocols and principles outlined in this guide serve as a validated starting point for researchers aiming to leverage this valuable building block in their synthetic endeavors.

References

  • Dimethyl 5-bromopyridine-2,3-dicarboxyl
  • diMethyl 5-broMopyridine-2,3-dicarboxyl
  • Dimethyl 5-bromopyridine-2,3-dicarboxyl
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Unknown Source.
  • Stille Coupling. NROChemistry.
  • Sonogashira coupling. Wikipedia.
  • Buchwald–Hartwig amin
  • How to prepare complexes of DIMETHYL 5-BROMOPYRIDINE-2,3-DICARBOXYL
  • Stille Coupling. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • Stille reaction. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Dimethyl 5-bromopyridine-2,3-dicarboxyl
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • Stille Coupling. Chemistry LibreTexts.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Unknown Source.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI.
  • Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds. Benchchem.
  • Heck Reaction. Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium catalyzed couplings. Chemistry LibreTexts.

Sources

The Strategic Application of Dimethyl 5-bromopyridine-2,3-dicarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in the design of novel therapeutics.[2] Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Within this important class of heterocycles, pyridine dicarboxylates are particularly valuable as they provide multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This application note focuses on a key building block, Dimethyl 5-bromopyridine-2,3-dicarboxylate , and its strategic use in the synthesis of next-generation therapeutics, particularly in the realms of oncology and inflammatory diseases.

The introduction of a bromine atom at the 5-position of the dimethyl pyridine-2,3-dicarboxylate scaffold is a deliberate and strategic choice. This bromine atom serves as a versatile synthetic handle, enabling chemists to employ powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] These reactions are fundamental in modern drug discovery, allowing for the efficient and modular construction of complex molecular architectures from simple, readily available starting materials. The diester functionalities at the 2- and 3-positions offer additional opportunities for chemical diversification, such as conversion to amides or other functional groups, further expanding the accessible chemical space.

This document will provide a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors. We will present detailed, field-proven protocols for key synthetic transformations and discuss the underlying chemical principles that make this building block an invaluable tool for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₈BrNO₄[4]
Molecular Weight 274.07 g/mol [4]
Appearance Solid[4]
CAS Number 521980-82-5[4]
Purity ≥97%[4]

Core Applications in Medicinal Chemistry: A Gateway to Kinase and PARP Inhibitors

The dysregulation of protein kinases and PARP enzymes is a hallmark of many human diseases, most notably cancer.[5] Consequently, the development of small molecule inhibitors of these enzyme families is a major focus of contemporary drug discovery.[5] this compound has emerged as a key building block in the synthesis of both kinase and PARP inhibitors due to its ability to serve as a rigid scaffold for the presentation of pharmacophoric elements in a precise three-dimensional orientation.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Protein kinases play a central role in signal transduction pathways that control cell growth, differentiation, and survival.[5] In many cancers, mutations in kinases lead to their constitutive activation, driving uncontrolled cell proliferation. Small molecule kinase inhibitors are designed to bind to the ATP-binding site of a specific kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the oncogenic signaling cascade. The pyridine core of this compound can be elaborated to mimic the hinge-binding motif of many kinase inhibitors, while the 5-position provides an ideal vector for introducing substituents that can occupy other pockets of the ATP-binding site, leading to enhanced potency and selectivity.

Experimental Protocols: Harnessing the Power of Cross-Coupling Reactions

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. Below are detailed, representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are based on established methodologies for similar bromopyridine substrates and are intended to serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[6] This reaction is widely used in medicinal chemistry to construct biaryl scaffolds, which are common motifs in kinase inhibitors.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]

Representative Protocol: Synthesis of Dimethyl 5-phenylpyridine-2,3-dicarboxylate

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.08 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (solvent)

    • Water (co-solvent)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (e.g., 274 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol) in a small amount of 1,4-dioxane.

    • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane (8 mL) and water (2 mL) to the Schlenk flask. Degas the mixture by bubbling with the inert gas for 15 minutes.

    • Add the catalyst solution to the reaction mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki couplings. PPh₃ serves as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: Potassium carbonate is a mild and effective base for promoting the transmetalation step.

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[3] This reaction allows for the coupling of aryl halides with a wide variety of amines.

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[3]

Representative Protocol: Synthesis of Dimethyl 5-(phenylamino)pyridine-2,3-dicarboxylate

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

    • Xantphos (0.03 equiv)

    • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

    • Anhydrous toluene (solvent)

  • Procedure:

    • To a dry Schlenk tube, add this compound (e.g., 274 mg, 1.0 mmol), cesium carbonate (456 mg, 1.4 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and Xantphos (17.3 mg, 0.03 mmol).

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene (10 mL) and aniline (112 µL, 1.2 mmol) via syringe.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Causality Behind Experimental Choices:

  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source, and Xantphos is a bulky, electron-rich phosphine ligand that is highly effective for Buchwald-Hartwig aminations, particularly with challenging substrates.[7]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is well-suited for this transformation.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is commonly used for Buchwald-Hartwig reactions.

Visualization of Synthetic and Biological Pathways

To illustrate the utility of this compound, the following diagrams depict a generalized synthetic workflow and a representative biological signaling pathway that can be targeted by molecules derived from this versatile building block.

G cluster_0 Synthetic Workflow Start Dimethyl 5-bromopyridine- 2,3-dicarboxylate Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Pd Catalyst, Base, Ligand Aryl_Product Dimethyl 5-arylpyridine- 2,3-dicarboxylate Suzuki->Aryl_Product Amino_Product Dimethyl 5-aminopyridine- 2,3-dicarboxylate Buchwald->Amino_Product Modification Ester Modification (e.g., Amidation) Aryl_Product->Modification Amino_Product->Modification Final Bioactive Molecule (e.g., Kinase/PARP Inhibitor) Modification->Final

Caption: Generalized synthetic workflow from this compound.

G cluster_1 Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation TF Transcription Factors Kinase_Cascade->TF Activation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->Receptor Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically placed bromine atom and diester functionalities provide a rich platform for chemical elaboration, enabling the synthesis of complex and diverse molecular architectures. The ability to readily participate in robust and high-yielding cross-coupling reactions makes it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization. As the demand for novel therapeutics targeting kinases, PARP, and other important enzyme families continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • Schultz, L. et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry. [Link]
  • Google Patents.
  • Lin, N. H. et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Wikipedia.
  • Abu-Taweel, G. M. et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
  • Frank, A. et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • Chhipa, A. S. et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]
  • Sowa, M. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • International Journal of Novel Research and Development. A Study Of Synthesis Of Bioactive Heterocycles. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

Sources

Application Notes & Protocols for Dimethyl 5-bromopyridine-2,3-dicarboxylate: A Versatile Intermediate in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a strategically functionalized heterocyclic compound that serves as a high-value intermediate in advanced organic synthesis. Its pyridine core, substituted with a bromine atom and two methyl ester groups, offers a unique combination of reactive sites for orthogonal chemical modifications. The bromine atom at the 5-position is an ideal handle for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. Concurrently, the diester functionalities at the 2- and 3-positions can be readily transformed into a variety of other functional groups, such as amides, carboxylic acids, or alcohols. This guide provides an in-depth exploration of this intermediate, presenting its synthesis, key applications, and detailed, field-proven protocols for its use in the development of complex molecular architectures, including bioactive compounds and metal-organic frameworks (MOFs).

Compound Profile and Physicochemical Properties

This compound is a solid organic compound whose structural arrangement is key to its synthetic utility.[1][2] The electron-withdrawing nature of the two ester groups influences the reactivity of the pyridine ring, while the bromine atom provides a specific site for selective functionalization.[1]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₉H₈BrNO₄[1][2]
Molecular Weight 274.07 g/mol [2][3]
CAS Number 521980-82-5[2][3]
Appearance Solid (typically yellow)[2][4]
Purity Typically ≥95-97%[2][3]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.75-8.76 (d, J = 2.2 Hz, 1H), 8.23-8.24 (d, J = 2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H)[4]
Mass Spectrum (ESI+) m/z: 274.0 [M + H]⁺[4]

Synthesis of the Intermediate

The preparation of this compound is typically achieved via the direct bromination of its non-halogenated precursor. The following protocol is adapted from established literature procedures.[4]

Protocol 2.1: Synthesis via Bromination of Dimethyl 2,3-pyridinedicarboxylate

This protocol details the esterification of 2,3-pyridinedicarboxylic acid followed by direct bromination in a one-pot reaction.

Rationale: The initial Fischer esterification protects the carboxylic acids and increases solubility in organic media. The subsequent addition of bromine, a strong electrophile, results in electrophilic aromatic substitution. The electron-withdrawing ester groups deactivate the ring but direct the incoming electrophile to the 5-position, which is the most electronically favorable site for substitution.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination start 2,3-Pyridinedicarboxylic acid in Methanol reagent1 Conc. H₂SO₄ (cat.) start->reagent1 process1 Reflux @ 48h reagent1->process1 intermediate Dimethyl 2,3-pyridinedicarboxylate (in situ) process1->intermediate reagent2 Bromine (Br₂) intermediate->reagent2 Cool to 40°C before addition process2 Heat @ 55°C, 48h reagent2->process2 product Dimethyl 5-bromopyridine- 2,3-dicarboxylate process2->product

Caption: Synthesis workflow for this compound.

Materials:

  • 2,3-Pyridinedicarboxylic acid (1 eq)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Bromine (Br₂)

  • Isopropyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₄)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend 2,3-pyridinedicarboxylic acid (1 eq) in methanol.

  • Slowly add concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux for 48 hours.

  • Cool the mixture to 40°C. Causality Note: Cooling is critical before adding bromine to control the exotherm and prevent runaway reactions.

  • Slowly add bromine (2.5 eq) dropwise over 2 hours.

  • Heat the reaction mixture to 55°C and maintain for 48 hours.

  • Concentrate the reaction mixture under vacuum to remove excess methanol and bromine.

  • Dissolve the residue in isopropyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (4 times) and brine (1 time). Causality Note: The thiosulfate wash quenches any unreacted bromine, converting it to non-volatile bromide salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate gradient) to yield the final product.[4]

Application in Medicinal Chemistry: A Scaffold for Bioactive Heterocycles

The primary application of this compound in drug discovery is as a versatile scaffold.[1][5] The bromine atom is a key functional group for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of large libraries of compounds for screening against biological targets, particularly in the development of kinase inhibitors and treatments for neurological disorders.[5][6]

G cluster_coupling Suzuki Cross-Coupling cluster_modification Ester Modification start Dimethyl 5-bromopyridine- 2,3-dicarboxylate catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) start->catalyst Site-selective C-C bond formation reagent Aryl Boronic Acid (R-B(OH)₂) product 5-Aryl-pyridine-2,3-dicarboxylate Derivative catalyst->product hydrolysis Hydrolysis (e.g., LiOH) product->hydrolysis Further Functionalization amidation Amidation (e.g., R'₂NH) product->amidation diacid Di-carboxylic Acid hydrolysis->diacid diamide Di-amide amidation->diamide

Caption: Versatility of the intermediate in medicinal chemistry.

Protocol 3.1: General Procedure for Suzuki Cross-Coupling

This protocol provides a representative method for C-C bond formation at the 5-position.

Rationale: The Suzuki reaction is a robust and widely used method for creating biaryl structures. A palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine ring. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the new C-C bond is formed, and the catalyst is regenerated.

Materials:

  • This compound (1 eq)

  • Aryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the aryl boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Causality Note: This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture (typically 80-110°C) under the inert atmosphere until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the 5-aryl substituted pyridine derivative.

Application in Materials Science: Ligand for Metal-Organic Frameworks (MOFs)

The nitrogen and oxygen atoms in this compound make it an excellent ligand for coordinating with metal ions.[7] This property is exploited in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline materials with potential applications in gas storage, separation, and catalysis.[7]

Protocol 4.1: Solvothermal Synthesis of a Nickel(II)-based Complex

This protocol describes the preparation of a crystalline nickel complex using the title compound as the primary organic ligand.[7]

Rationale: The solvothermal method uses elevated temperature and pressure to increase the solubility of reactants and facilitate the slow, controlled self-assembly of metal ions and organic ligands into a crystalline framework. The pH adjustment is critical to ensure the ligand is in the correct protonation state for coordination.

G cluster_prep Solution Preparation cluster_heating Solvothermal Reaction cluster_purify Purification solA Prepare NiCl₂·6H₂O solution in H₂O/EtOH mix Combine Solutions & Sonicate (20 min) solA->mix solB Prepare Ligand solution (this compound) in DMF solB->mix ph Adjust pH to 5-7 with Ammonia Water mix->ph react Transfer to Teflon-lined Autoclave ph->react heat1 Heat to 140°C for 72h react->heat1 cool1 Cool to 90°C (rate: 10°C/h) heat1->cool1 heat2 Hold at 90°C for 10h cool1->heat2 cool2 Cool to Room Temp heat2->cool2 isolate Isolate Green Crystals cool2->isolate wash Wash 3x with Acetone & Ethanol isolate->wash dry Dry in Vacuum Oven @ 50°C for 12h wash->dry final Final Ni(II) Complex dry->final

Caption: Workflow for the solvothermal synthesis of a Ni(II)-MOF.

Materials:

  • This compound (0.25 mmol)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.25 mmol)

  • Dimethylformamide (DMF)

  • Distilled water

  • Absolute ethanol

  • Ammonia water

  • Acetone

Procedure:

  • Solution A: Dissolve NiCl₂·6H₂O (0.0595 g, 0.25 mmol) in 5 mL of distilled water and 5 mL of absolute ethanol.

  • Solution B: Dissolve this compound (0.0685 g, 0.25 mmol) in 2 mL of DMF in a beaker, stirring until fully dissolved.

  • Slowly add Solution A dropwise to Solution B.

  • Ultrasonicate the mixed solution for 20 minutes.

  • Adjust the solution pH to a value between 5 and 7 using ammonia water until the solution is clear. Continue sonication for another 10 minutes.

  • Transfer the final mixed solution into a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven. Heat to 140°C for 72 hours.

  • Program the oven to cool down at a rate of 10°C per hour to 90°C, then hold at 90°C for 10 hours.

  • Turn off the oven and allow it to cool naturally to room temperature.

  • Open the autoclave and collect the resulting green, needle-like crystals.

  • Wash the crystals alternately with acetone (5 mL) and absolute ethanol (5 mL), repeating the process three times.

  • Dry the purified crystals in a vacuum oven at 50°C for 12 hours.[7]

Table 2: Crystallographic Data for the Ni(II) Complex

ParameterValue
Crystal System Monoclinic
Space Group P2/c
Unit Cell Angle (β) 105.242°
Coordination Six-coordinate Ni(II) center
Data derived from a reported complex containing the de-esterified ligand and an auxiliary ligand.[7]

Safety and Handling

Users should handle this compound with appropriate precautions in a well-ventilated area or chemical fume hood.[8]

  • Hazard Identification: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[3]

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9]

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[8]

References

  • Dimethyl 5-bromopyridine-2,3-dicarboxyl
  • This compound Safety D
  • How to prepare complexes of DIMETHYL 5-BROMOPYRIDINE-2,3-DICARBOXYL
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 5-Bromopyridine-2,3-dicarboxylic Acid | 98555-51-2. ChemicalBook.
  • Dimethyl 5-bromopyridine-2,3-dicarboxyl
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 5-Bromopyridine-2,3-dicarboxylic acid | 98555-51-2. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • diMethyl 5-broMopyridine-2,3-dicarboxyl
  • Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds. Benchchem.
  • Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine. Benchchem.
  • Mechanism and Kinetics of Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester.
  • Dimethyl 5-bromopyridine-2,3-dicarboxyl
  • Dimethyl 5-bromopyridine-2,3-dicarboxyl

Sources

Application Notes & Protocols: Strategic Modification of Dimethyl 5-bromopyridine-2,3-dicarboxylate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—comprising a reactive bromine atom at the 5-position and two methyl ester groups at the 2- and 3-positions—offers a versatile scaffold for constructing complex molecular architectures.[1] The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1] Concurrently, the diester functionalities provide avenues for hydrolysis, amidation, or reduction, allowing for subsequent derivatization.

This guide provides an in-depth exploration of the key modification strategies for this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices. We present detailed, field-proven protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most powerful methods for functionalizing the C5-position. These protocols are designed to be self-validating, incorporating steps for reaction monitoring, purification, and characterization to ensure reproducibility and success.

Chemical Profile and Strategic Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

  • C5-Bromo Group: The bromine atom is strategically positioned for transition-metal-catalyzed cross-coupling. While the pyridine nitrogen is an electron-withdrawing group, its influence at the meta-position (C5) is less pronounced compared to the ortho (C2, C6) and para (C4) positions.[2][3] This makes the C-Br bond less susceptible to classical Nucleophilic Aromatic Substitution (SNAr) but ideal for oxidative addition to a Palladium(0) center, initiating catalytic cycles like Suzuki, Heck, and Buchwald-Hartwig amination.[4][5][6]

  • C2,C3-Diester Groups: The two methyl carboxylate groups are susceptible to standard ester transformations.[1] Saponification (hydrolysis) with a base like potassium hydroxide can yield the corresponding dicarboxylic acid, a valuable ligand for coordination chemistry or a precursor for further modifications.[7]

This differential reactivity allows for a modular approach to synthesis: the core pyridine scaffold can first be elaborated via cross-coupling at the C5 position, followed by modification of the ester groups, or vice-versa, depending on the desired final product and functional group compatibility.

Core Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. It couples the bromopyridine with an organoboron reagent, typically a boronic acid or its ester derivative, and is renowned for its mild conditions and high functional group tolerance.[6][8]

Principle & Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the substrate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium intermediates and promote efficient reductive elimination, often leading to higher yields and faster reactions.[4][10]

Experimental Protocol: Synthesis of Dimethyl 5-arylpyridine-2,3-dicarboxylates

This protocol is adapted from established procedures for palladium-catalyzed couplings on bromopyridines.[4][11]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd(PPh₃)₄ (3 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos) (4 mol% if using Pd(OAc)₂)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)

  • Schlenk flask or reaction tube, magnetic stirrer, heating mantle/oil bath, inert gas (Argon or Nitrogen) line.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Catalyst Addition: In a separate vial, briefly mix the palladium source and ligand (if applicable), then add this mixture to the Schlenk flask. Causality Note: Pre-mixing can facilitate the formation of the active catalytic species.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction volume should be sufficient to ensure effective stirring (typically 0.1-0.2 M concentration).

  • Degassing (Optional but Recommended): Subject the sealed reaction mixture to three cycles of vacuum-backfill with inert gas to remove any residual oxygen, which can deactivate the catalyst.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the specified temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Data Presentation: Suzuki Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O901285-95[4]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98[4]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801885-92[4]
Visualization: Suzuki Coupling Workflow

G cluster_setup 1. Inert Atmosphere Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add Bromopyridine, Boronic Acid, Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor by TLC / LC-MS D->E F Cool & Dilute E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Core Protocol II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[5] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[5]

Principle & Mechanistic Insight

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[12] A key difference is the role of the base. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, forming an amide that coordinates to the palladium center before reductive elimination.[12][13] The choice of ligand is again crucial, with bidentate phosphines like BINAP or bulky monophosphines being highly effective.[12][14]

Experimental Protocol: Synthesis of Dimethyl 5-(amino)pyridine-2,3-dicarboxylates

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of bromopyridines.[14]

Materials:

  • This compound

  • Amine (primary or secondary, 1.1-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5-2 mol%)

  • (±)-BINAP (3-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene

  • Standard inert atmosphere reaction setup.

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, charge a dry Schlenk flask with NaOt-Bu (1.4 eq).

  • Reagent Addition: Add the palladium catalyst, ligand, and this compound (1.0 eq).

  • Solvent and Amine: Add anhydrous toluene, followed by the amine (1.1-1.5 eq) via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate. Filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.

Visualization: Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine Ar-Pd(II)L₂(Amine) ArPdBr->ArPdAmine + Amine ArPdAmido Ar-Pd(II)L₂(Amido) ArPdAmine->ArPdAmido - HBr (+ Base) ArPdAmido->Pd0 Reductive Elimination (Ar-Amine)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Modification of Ester Groups: Hydrolysis

A common subsequent modification is the hydrolysis of the dimethyl ester to the corresponding 5-substituted-pyridine-2,3-dicarboxylic acid. This transformation unlocks new synthetic possibilities, such as forming amides via peptide coupling or preparing metal-organic frameworks (MOFs).[15]

Experimental Protocol: Saponification

This protocol is based on standard procedures for ester hydrolysis on pyridine rings.[7]

Materials:

  • Dimethyl 5-substituted-pyridine-2,3-dicarboxylate

  • Potassium Hydroxide (KOH) (2.5-3.0 equivalents)

  • Methanol (MeOH) and Water

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Dissolution: Dissolve the starting ester in methanol.

  • Base Addition: Add an aqueous solution of KOH (2.5-3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Precipitation: Dissolve the remaining residue in a minimum amount of water and acidify carefully with concentrated HCl to pH ~1-2. The dicarboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a powerful and versatile intermediate. Mastery of its modification, particularly through robust palladium-catalyzed cross-coupling reactions, provides researchers and drug development professionals with a reliable toolkit for accessing a vast chemical space of novel pyridine derivatives. The protocols and principles outlined in this guide offer a solid foundation for the strategic design and execution of complex synthetic routes, enabling the rapid development of new chemical entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing.
  • Vulcanchem. (n.d.). This compound - 521980-82-5.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia.
  • SynArchive. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Chemical Synthesis. (n.d.). How to prepare complexes of this compound?.
  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • IntechOpen. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • European Patent Office. (1997). Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
  • MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
  • ResearchGate. (n.d.). Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Google Patents. (n.d.). Synthesis method of 5-bromopyridine-3-formaldehyde.
  • CymitQuimica. (n.d.). This compound.
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • YouTube. (2018). The Suzuki reaction.
  • ChemicalBook. (n.d.). This compound | 98555-51-2.
  • Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • The Royal Society of Chemistry. (n.d.). Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands.

Sources

Application Note: Identification and Control of Dimethyl 5-bromopyridine-2,3-dicarboxylate as a Process-Related Impurity in Atogepant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the identification, quantification, and control of Dimethyl 5-bromopyridine-2,3-dicarboxylate, a potential process-related impurity in the synthesis of Atogepant, designated here as Atogepant Impurity 21. Atogepant is a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine.[1][2][3] The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product.[4][5] This document outlines the chemical characteristics of this impurity, its likely origin in the Atogepant synthesis pathway, and provides a detailed, validated analytical protocol using High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS) for its effective monitoring. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and product quality.[4][6][7]

Introduction: The Criticality of Impurity Profiling in Atogepant

Atogepant is a selective small-molecule CGRP receptor antagonist that represents a significant advancement in migraine prophylaxis.[3][8] Its complex multi-step synthesis involves numerous reagents and intermediates.[9][10] One such key starting material or intermediate is this compound (CAS No: 521980-82-5).[9][11][12] As a precursor to a core fragment of the final Atogepant molecule, its presence in the final Active Pharmaceutical Ingredient (API) is a critical quality attribute that must be strictly controlled.

Process-related impurities, such as unreacted starting materials or intermediates, can compromise the quality, safety, and efficacy of the drug substance.[5][13] Regulatory bodies like the FDA and EMA, following ICH guidelines (specifically ICH Q3A for new drug substances), mandate rigorous control and characterization of any impurity present above specific thresholds.[4][6][14] The identification threshold for impurities can be as low as 0.05% to 0.1% depending on the maximum daily dose of the drug.[15] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify potential impurities like this compound.

This guide provides the scientific rationale and a field-proven protocol for analyzing this specific impurity, ensuring that drug development professionals can establish robust control strategies throughout the manufacturing process.

Physicochemical Properties of Atogepant Impurity 21

A thorough understanding of the impurity's properties is fundamental to developing an effective analytical method.

  • Compound Name: this compound[11][16]

  • Synonyms: Dimethyl 5-bromo-2,3-pyridinedicarboxylate[11]

  • CAS Number: 521980-82-5[11][12]

  • Molecular Formula: C₉H₈BrNO₄[12][17]

  • Molecular Weight: 274.07 g/mol [12][17]

  • Appearance: Typically a yellow or solid powder.[16][17]

  • Solubility: Soluble in organic solvents such as methanol, acetonitrile, and DMF.[18]

These properties, particularly its UV absorbance due to the pyridine ring and its ionizable nature, make it well-suited for analysis by HPLC-UV and LC-MS.

Potential Formation Pathway of the Impurity

This compound is a key building block in the synthesis of the carboxylic acid fragment of Atogepant.[9] Its presence in the final API would likely result from incomplete reaction or inefficient purification during subsequent synthetic steps. The synthesis of the carboxylic acid fragment begins with a diacid which is converted to its bis-ester and then brominated to yield bromopyridine 10.2 (this compound).[9]

This intermediate then undergoes several transformations, including reduction, mesylation, and coupling, to form the complex spirocyclic carboxylic acid fragment required for the final amide coupling with the amine fragment to produce Atogepant.[9] If any of the initial this compound fails to react in the initial reduction step or subsequent steps, it can be carried through the process and appear as an impurity in the final drug substance.

G cluster_synthesis Atogepant Synthesis Fragment start 2,3-Pyridinedicarboxylic Acid ester Esterification & Bromination start->ester impurity This compound (Impurity 21) ester->impurity reduction Reduction & Mesylation impurity->reduction carryover Carryover due to incomplete reaction or inefficient purification impurity->carryover spiro Spirocyclization reduction->spiro acid_frag Carboxylic Acid Fragment (10.7) spiro->acid_frag coupling EDC Coupling acid_frag->coupling amine_frag Amine Fragment amine_frag->coupling atogepant Atogepant (API) coupling->atogepant carryover->atogepant

Figure 1: Potential carryover pathway for this compound in Atogepant synthesis.

Analytical Method: HPLC-UV/MS for Impurity Quantification

The combination of HPLC for separation, UV for routine quantification, and MS for definitive identification provides a robust analytical system for impurity profiling.[19][20][21] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying trace-level impurities with high sensitivity and specificity.[19][22]

Rationale for Method Selection
  • Reversed-Phase HPLC: Provides excellent separation for molecules of moderate polarity like Atogepant and the impurity, based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • UV Detection: The aromatic pyridine core in both Atogepant and the impurity allows for sensitive detection using a UV detector. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Mass Spectrometry (MS) Detection: Provides unambiguous identification based on the mass-to-charge ratio (m/z) of the impurity, confirming its presence even at levels near the limit of detection. This is crucial for meeting ICH identification threshold requirements.[4][23]

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Kinetex Biphenyl, 250 x 4.6 mm, 5 µm (or equivalent).[24]

  • Reference Standard: Certified reference material (CRM) of this compound.

  • Solvents: HPLC-grade acetonitrile and water; Formic acid (LC-MS grade).

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C[24]
Injection Volume 10 µL
UV Detection 248 nm[1]

Mass Spectrometry Conditions (for identification):

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Temp 350°C
Drying Gas Flow 10 L/min
Scan Range 100-800 m/z
Target m/z 274.0 (for [M+H]⁺ of impurity)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 100 µg/mL in the diluent.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.

  • Sample Preparation (Atogepant Drug Substance):

    • Accurately weigh approximately 50 mg of the Atogepant sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of 1000 µg/mL. Sonicate if necessary to ensure complete dissolution.

  • Analysis Sequence:

    • Inject the diluent (blank) to establish a baseline.

    • Perform a system suitability test (SST) by injecting a mid-range standard (e.g., 1.0 µg/mL) six times.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample preparation.

    • Inject a check standard after a series of sample injections to verify instrument stability.

Figure 2: Analytical workflow for the determination of Atogepant Impurity 21.

Method Validation and Performance

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following parameters should be assessed.

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area of 6 replicate injections
Method Performance Characteristics (Illustrative Data)

The following table summarizes the expected performance characteristics of the validated method.

Validation ParameterResultAcceptance Criteria (ICH)
Specificity No interference from blank or API at the impurity retention time. Confirmed by MS.Method is specific.
Linearity (r²) > 0.999r² ≥ 0.99
Range 0.05 µg/mL - 5.0 µg/mL (0.005% - 0.5% of sample concentration)Covers the expected impurity range.
Limit of Detection (LOD) 0.015 µg/mL (0.0015%)Sufficiently below LOQ.
Limit of Quantification (LOQ) 0.05 µg/mL (0.005%)At or below the reporting threshold.
Accuracy (% Recovery) 98.5% - 101.2%Typically 80-120% for impurities.
Precision (RSD%) Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.0%RSD ≤ 15% at LOQ, lower for higher conc.
Robustness No significant impact from minor changes in flow rate (±0.1 mL/min) or column temp (±2°C).Consistent results.

Conclusion

This application note details a robust and reliable analytical method for the identification and quantification of this compound (Atogepant Impurity 21), a potential process-related impurity in Atogepant. The described HPLC-UV/MS protocol is specific, sensitive, and accurate, making it suitable for routine quality control and regulatory submissions. By understanding the impurity's origin and implementing this validated analytical strategy, researchers and drug manufacturers can ensure the purity, safety, and quality of Atogepant, in compliance with global regulatory standards.[4][25]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Fialkov, A. B., Gordin, A., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. [Link]
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
  • Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
  • Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.
  • YMER. (n.d.). Stability indicating HPLC method development and validation for the detection and quantification of Atogepant in bulk drug and pharmaceutical formulations.
  • Acmec Biochemical. (n.d.). 521980-82-5[this compound].
  • CordenPharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • SynZeal. (n.d.). Atogepant Impurities.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Stability Indicating RP-HPLC Method for Development and Validation of Atogepant and its Application in Dissolution Studies.
  • Veeprho. (n.d.). Atogepant Impurities and Related Compound.
  • Semantic Scholar. (2022). Determination of atogepant using RP-HPLC in bulk and tablets: A stability-indicating analytical method.
  • Pharma Specialists. (2025, January 13). Explanation of Impurity Thresholds and Fixing Limits.
  • Technical Disclosure Commons. (2025, March 17). Process for the Purification of Atogepant.
  • ResearchGate. (2025, August 10). Determination of Atogepant Using RP-HPLC in Bulk and Tablets: A Stability-Indicating Analytical Method.
  • Pharmaffiliates. (n.d.). Atogepant-impurities.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Therapeutic Goods Administration (TGA). (2013, August 9). Complying with requirements relating to impurities in prescription medicines.
  • PubChem. (n.d.). Atogepant.
  • US Pharmacopeia (USP). (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • ResearchGate. (n.d.). Synthesis of atogepant by Merck.
  • Chemical Synthesis. (n.d.). How to prepare complexes of this compound?
  • Protheragen. (n.d.). Atogepant Impurity 21.
  • Quality Control Chemicals (QCC). (n.d.). Atogepant Impurity 21.
  • Analytical Science Journals. (n.d.). Analytical perspectives on chromatographic method development for impurity profiling in pharmaceuticals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dimethyl 5-bromopyridine-2,3-dicarboxylate is a pivotal building block in modern organic synthesis, serving as a key intermediate in the development of complex heterocyclic compounds for medicinal chemistry and materials science.[1][2] Its unique structure, featuring a pyridine core with a reactive bromine atom and two ester functionalities, provides a versatile scaffold for further chemical modification.[1] However, researchers often face challenges in achieving high yields and purity during its synthesis. Common issues include incomplete reactions, formation of by-products, and difficult purification.

This technical guide provides a comprehensive troubleshooting framework and optimized protocols to help you navigate the common pitfalls and systematically improve the yield and quality of your this compound synthesis.

Section 1: Overview of Synthetic Pathways

Two primary routes are commonly employed for the synthesis of this compound. The choice of pathway often depends on the availability and cost of the starting materials.

  • Two-Step Synthesis from 2,3-Pyridinedicarboxylic Acid: This is the most common approach, involving an initial diesterification followed by a regioselective bromination.[3]

  • Direct Esterification of 5-Bromo-2,3-pyridinedicarboxylic Acid: This route is more direct but contingent on the commercial availability of the brominated diacid precursor.[1]

G cluster_0 Pathway 1: Two-Step Synthesis cluster_1 Pathway 2: Direct Esterification A 2,3-Pyridinedicarboxylic Acid B Dimethyl Pyridine-2,3-dicarboxylate A->B  Esterification (MeOH, H₂SO₄) C This compound B->C  Bromination (Br₂ or NBS) D 5-Bromo-2,3-pyridinedicarboxylic Acid D->C  Esterification (MeOH, Acid Catalyst)

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

G cluster_esterification Esterification Step Issues cluster_bromination Bromination Step Issues cluster_purification Purification Issues start Low Overall Yield Detected check_ester Is the esterification reaction incomplete? (Check crude by TLC/NMR) start->check_ester sol_ester Optimize Esterification: 1. Ensure anhydrous conditions (dry MeOH, glassware). 2. Use sufficient H₂SO₄ catalyst. 3. Increase reflux time (e.g., 48h). 4. Consider using a Dean-Stark trap. check_ester->sol_ester Yes check_bromo Is the bromination step producing by-products? (Multiple spots on TLC, dark color) check_ester->check_bromo No, esterification is clean sol_bromo Optimize Bromination: 1. Control temperature strictly (e.g., 55°C). 2. Add brominating agent (Br₂) slowly. 3. Consider using NBS for higher selectivity. 4. Ensure efficient quenching (Na₂S₂O₃ wash). check_bromo->sol_bromo Yes check_purify Is yield loss high during purification? check_bromo->check_purify No, bromination is clean sol_purify Improve Purification: 1. Optimize column chromatography solvent system. 2. Minimize band broadening on the column. 3. Attempt recrystallization from a suitable solvent (e.g., Isopropyl Acetate/Hexane) as an alternative. check_purify->sol_purify Yes

Caption: Systematic troubleshooting workflow for low yield.

Q1: My overall yield is significantly lower than the reported 63%. Where should I begin troubleshooting?

A: A low overall yield is a common problem that should be addressed systematically. Begin by evaluating each step of the reaction sequence.

  • Assess the Esterification Step: The conversion of 2,3-pyridinedicarboxylic acid to its dimethyl ester is a critical foundation. Use Thin Layer Chromatography (TLC) or a crude ¹H NMR to confirm the full consumption of the starting diacid before proceeding. Incomplete esterification is a frequent cause of low overall yield.

  • Analyze the Bromination Reaction: The bromination step is prone to side reactions. A crude TLC of the reaction mixture can reveal the presence of multiple products (e.g., unreacted starting material, di-brominated species). The appearance of a dark, tar-like residue suggests decomposition.

  • Evaluate the Work-up and Purification: Significant product can be lost during aqueous washes and column chromatography. Ensure phase separation is clean and consider if your column chromatography technique is optimized.

Q2: The initial esterification of 2,3-pyridinedicarboxylic acid appears slow and incomplete. How can I drive it to completion?

A: This is a classic Fischer esterification, which is an equilibrium-controlled process. To maximize the yield of the diester, you must shift the equilibrium to the product side.

  • Causality: The reaction produces water as a by-product. According to Le Châtelier's principle, this water can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.

  • Solutions:

    • Anhydrous Conditions: Ensure your methanol is anhydrous and all glassware is thoroughly dried. Moisture will inhibit the reaction.

    • Sufficient Catalyst: Use a strong acid catalyst like concentrated sulfuric acid. Ensure it is added slowly and safely to the methanol.

    • Reaction Time: This reaction can be slow. Refluxing for extended periods, such as 48 hours, is often necessary to achieve high conversion.[3]

    • Water Removal: For stubborn reactions, using a Dean-Stark apparatus to physically remove the water as it forms can significantly improve the yield.

Q3: My bromination reaction turns very dark, and the crude product shows multiple spots on TLC. What is causing this, and how can I improve selectivity?

A: The formation of a dark mixture and multiple products points towards over-bromination or decomposition. The pyridine ring, even with deactivating carboxylate groups, can be sensitive to harsh reaction conditions.

  • Causality: The electron-withdrawing nature of the two ester groups at positions 2 and 3 deactivates the pyridine ring towards electrophilic aromatic substitution, but it also strongly directs the incoming electrophile (Br⁺) to the electron-rich 5-position.[1] However, excessively high temperatures or a high local concentration of bromine can overcome this selectivity, leading to di-bromination or other side reactions.

  • Solutions:

    • Temperature Control: Maintain a steady reaction temperature. The reported 55°C is a good starting point; higher temperatures can increase the rate of side reactions.[3]

    • Slow Addition of Bromine: Add the liquid bromine dropwise over a prolonged period (e.g., 2 hours).[3] This keeps the instantaneous concentration of the reactive electrophile low, favoring the desired mono-bromination.

    • Alternative Brominating Agent: Consider using N-bromosuccinimide (NBS) as a milder and more selective brominating agent.[1] NBS generates Br₂ in situ at a controlled rate, which often results in cleaner reactions and higher yields of the mono-brominated product.

    • Efficient Quenching: After the reaction, ensure any excess bromine is completely neutralized by washing with a saturated aqueous solution of sodium thiosulfate until the organic layer is no longer orange/brown.[3]

Q4: I'm losing a lot of my product during silica gel column chromatography. Are there ways to improve this or alternative purification methods?

A: Yield loss during column chromatography is a frequent challenge, arising from irreversible adsorption onto the silica or poor separation leading to mixed fractions.

  • Causality: The nitrogen atom and ester groups in the molecule can interact with the acidic silanol groups on the surface of the silica gel, leading to streaking and product loss.

  • Solutions:

    • Optimize Chromatography Conditions:

      • Solvent System: Carefully optimize the eluent system (e.g., petroleum ether/ethyl acetate) using TLC beforehand to ensure good separation (Rf value of ~0.3 is ideal).

      • Deactivate Silica: Pre-treating the silica gel with a small amount of triethylamine (~1%) in the eluent can neutralize the acidic sites and improve recovery.

    • Recrystallization: This is often a highly effective alternative or complementary purification step for solid compounds. After the work-up, attempt to recrystallize the crude solid. Based on the work-up solvents used, a solvent system like isopropyl acetate/hexanes or ethanol/water could be a good starting point. A successful recrystallization can significantly improve purity and is often more scalable than chromatography.

Section 3: Optimized Experimental Protocol (Two-Step Pathway)

This protocol integrates best practices for maximizing yield and purity.

Part A: Synthesis of Dimethyl Pyridine-2,3-dicarboxylate

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,3-pyridinedicarboxylic acid (1 eq.) in anhydrous methanol (10 mL per gram of diacid).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM with 1% Acetic Acid) until the starting diacid spot has disappeared.

  • Work-up: Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting intermediate should be a white to off-white solid and is often pure enough for the next step.

Part B: Bromination to this compound

  • Setup: Dissolve the Dimethyl Pyridine-2,3-dicarboxylate from Part A in concentrated sulfuric acid (2 mL per gram) in a flask equipped with a dropping funnel and thermometer.

  • Bromine Addition: Heat the mixture to 55°C. Slowly add liquid bromine (2.5 eq.) dropwise over 2 hours, ensuring the temperature does not exceed 60°C.

  • Reaction: Stir the reaction mixture at 55°C for 48 hours.

  • Work-up: Cool the mixture and carefully pour it onto crushed ice. Extract the product with a suitable organic solvent like isopropyl acetate.[3]

  • Quenching & Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (4x) until the color dissipates, followed by brine (1x).[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the resulting crude residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting from 10:1 v/v).[3]

ParameterRecommended ConditionRationale
Esterification Time 48 hoursDrives the equilibrium reaction towards completion.
Bromination Temp. 55 °CBalances reaction rate with minimizing side products.[3]
Bromine Addition Slow, dropwise over 2hPrevents high local concentration, improving selectivity.[3]
Work-up Quench Sat. aq. Na₂S₂O₃Safely neutralizes and removes excess corrosive bromine.[3]
Purification Silica Gel ChromatographyRemoves unreacted starting material and by-products.[3]

Table 1: Key Parameters for Synthesis Optimization.

Section 4: Final Product Characterization

Confirm the identity and purity of your final product using the data below. A clean spectrum is a key indicator of a successful synthesis.

PropertyValueSource
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Appearance Yellow Solid / Powder[1][3]
Melting Point 165 °C[1]
¹H NMR (400 MHz, CDCl₃) δ 8.75-8.76 (d, J=2.2 Hz, 1H), 8.23-8.24 (d, J=2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H)[3]
Mass Spec (ESI+) m/z: 274.0 [M+H]⁺[3]

Table 2: Physical and Spectroscopic Data for this compound.

References

  • CN107216286B - Preparation method of 5-bromomethyl-2, 3-pyridine dimethyl dicarboxylate.
  • Optimizing Synthesis: The Strategic Use of Brominated Pyridine Carboxylic Acids. Boron Molecular. [Link]
  • How to prepare complexes of DIMETHYL 5-BROMOPYRIDINE-2,3-DICARBOXYL

Sources

Technical Support Center: Purification of Dimethyl 5-bromopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Dimethyl 5-bromopyridine-2,3-dicarboxylate (CAS 521980-82-5). This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during the purification of this key organic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound should be a yellow or white to off-white solid.[1][2][3] Significant deviation from this, such as a dark brown or oily appearance, indicates the presence of impurities. Key physical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈BrNO₄[2]
Molecular Weight 274.07 g/mol [2]
Appearance Yellow Solid[1][2]
Melting Point 165 °C[2][3]

Q2: My final product is a brown oil instead of a solid. What is the likely cause?

An oily product suggests the presence of significant impurities that are causing melting point depression. Common culprits include residual solvents from the reaction or workup (e.g., isopropyl acetate, petroleum ether, ethyl acetate) or unreacted starting materials. The primary purification method recommended in literature is silica gel column chromatography, which is highly effective at removing these types of impurities.[1]

Q3: My ¹H NMR spectrum is complex and doesn't match the reference. What are the common impurities I should look for?

If your ¹H NMR spectrum shows more than the four expected signals, you are likely observing impurities from the synthesis. The expected signals for the pure product in CDCl₃ are two doublets for the pyridine protons and two singlets for the distinct methyl ester groups.[1]

  • Unreacted Dimethyl pyridine-2,3-dicarboxylate: The unbrominated precursor is a common impurity. Its pyridine protons will appear at different chemical shifts.

  • Hydrolyzed Species: Partial or complete hydrolysis of the methyl esters to the corresponding carboxylic acids can occur if the compound is exposed to acidic or basic conditions, particularly with heat.[4][5] This will result in the disappearance of methyl singlets (around 3.9 ppm) and the appearance of broad carboxylic acid protons much further downfield.

  • Over-bromination: Although less common, dibrominated species could be present, which would show a different pattern in the aromatic region of the NMR spectrum.

Q4: Which purification method is superior for this compound: column chromatography or recrystallization?

Both methods have their merits.

  • Silica Gel Column Chromatography: This is the most robust and commonly cited method for this compound.[1] It is excellent for separating compounds with different polarities and is ideal for removing baseline impurities, unreacted starting materials, and byproducts from the crude reaction mixture.

  • Recrystallization: This is an effective technique for removing minor impurities from a product that is already relatively pure. It is generally faster and uses less solvent than chromatography. However, finding an ideal single-solvent or two-solvent system can require some experimentation. For a similar compound, recrystallization from methanol was effective.[6] A mixed solvent system like ethyl acetate/hexane is also a logical choice.

Recommendation: For a crude product from synthesis, initial purification by column chromatography is highly recommended.[1] Recrystallization can then be used as a final polishing step to obtain a highly pure, crystalline solid.

Purification Workflow Overview

The following diagram illustrates the general workflow for purifying crude this compound after initial workup.

G crude Crude Product (Post-Workup) tlc TLC Analysis (e.g., 5:1 Pet. Ether/EtOAc) crude->tlc decision Purity Assessment tlc->decision chromatography Silica Gel Column Chromatography decision->chromatography Impure recrystallize Recrystallization decision->recrystallize Mostly Pure analysis Final Purity Check (NMR, MP) chromatography->analysis recrystallize->analysis analysis->chromatography Fail pure_product Pure Product (>95%) analysis->pure_product Pass

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is adapted from established literature procedures for purifying this compound.[1] It is the recommended primary purification method for crude material.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum ether (or Hexanes)

  • Ethyl acetate

  • TLC plates (silica gel on aluminum, with F₂₅₄ indicator)

  • Crude this compound

Procedure:

  • Prepare the Mobile Phase: Mix petroleum ether and ethyl acetate in a 5:1 v/v ratio. This will be your eluent. Prepare a sufficient volume to run the entire column.

  • Pack the Column:

    • Prepare a slurry of silica gel in the mobile phase.

    • Carefully pour the slurry into your chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which typically results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elute the Column:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure to begin elution, maintaining a consistent flow rate.

    • Collect fractions in test tubes or flasks.

  • Monitor by TLC:

    • Spot each fraction on a TLC plate.

    • Develop the plate in the 5:1 petroleum ether/ethyl acetate mobile phase.

    • Visualize the spots under UV light (254 nm).

    • Combine the fractions that contain the pure product (identified by its Rf value).

  • Isolate the Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting yellow solid under high vacuum to remove any residual solvent.

ParameterRecommended Value
Stationary Phase Silica Gel
Mobile Phase 5:1 Petroleum Ether / Ethyl Acetate
Typical Rf ~0.3 - 0.4 (Varies with exact conditions)
Protocol 2: Recrystallization

This method is best suited for material that is already substantially pure (>90%) to remove minor impurities and obtain a crystalline final product.

Materials:

  • Methanol or Ethyl Acetate (Primary Solvent)

  • Hexanes or Petroleum Ether (Anti-Solvent)

  • Partially pure this compound

  • Erhlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., methanol or ethyl acetate) and gently heat the mixture to dissolve the solid completely.

  • Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source.

    • Method A (Two-Solvent): Slowly add the anti-solvent (e.g., hexanes) dropwise to the hot solution until you see persistent cloudiness. Add a drop or two of the primary solvent to redissolve the cloudiness.

    • Method B (Single-Solvent): Simply allow the hot, saturated solution to cool slowly to room temperature.

  • Cooling: Allow the flask to cool undisturbed to room temperature. For maximum yield, you may then place it in an ice bath or refrigerator for 30-60 minutes.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals thoroughly under high vacuum.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process.

G start Problem with Purified Product q1 Is the product an oil instead of a solid? start->q1 a1 High level of impurities or residual solvent present. Solution: Purify by silica column chromatography. q1->a1 Yes q2 Does the NMR show extra peaks? q1->q2 No a2 Impurity is likely unreacted starting material or hydrolyzed acid. Solution: Re-purify with chromatography. Ensure workup is not overly acidic/basic. q2->a2 Yes q3 Is the yield very low? q2->q3 No a3 Product may be lost in aqueous layers or spread across many fractions. Solution: Re-extract aqueous layers. Analyze all column fractions by TLC. q3->a3 Yes

Caption: Troubleshooting decision tree for common purification issues.

Final Product Characterization

Verifying the identity and purity of the final product is critical. The primary method for this is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃) The spectrum should show four distinct signals corresponding to the four unique proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J)Assignment
8.75 - 8.76 Doublet (d)2.2 Hz1H, Pyridine C4-H
8.23 - 8.24 Doublet (d)2.2 Hz1H, Pyridine C6-H
3.93 Singlet (s)N/A3H, C2-COOCH₃
3.89 Singlet (s)N/A3H, C3-COOCH₃

Reference data sourced from ChemicalBook.[1]

The presence of two sharp singlets for the methyl groups and two clean doublets in the aromatic region is a strong indicator of a pure sample. Broad signals may indicate the presence of water or acidic impurities.

References

  • Google Patents. (2019). CN107216286B - Preparation method of 5-bromomethyl-2, 3-pyridine dimethyl dicarboxylate.
  • Mol-Instincts. (n.d.). How to prepare complexes of this compound?.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Royal Society of Chemistry. (2014). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates.
  • Google Patents. (2020). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands.
  • Google Patents. (1989). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids.
  • Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides.
  • MDPI. (2020). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades.

Sources

Technical Support Center: Removing By-products from Bromination of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying brominated pyridines. The bromination of pyridines is a cornerstone reaction in medicinal chemistry and materials science, yet it frequently yields a challenging mixture of products and by-products. This resource provides in-depth, field-tested troubleshooting advice and detailed protocols to help you achieve high purity for your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the workup and purification of pyridine bromination reactions. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step guide to resolving the issue.

Q1: My reaction mixture is dark red-brown after the reaction. How do I remove excess bromine?

Expert Insight: A persistent red-brown color indicates the presence of unreacted molecular bromine (Br₂). It is crucial to quench this excess electrophile before aqueous workup to prevent unwanted side reactions and ensure safety.

Causality: Bromine is a volatile and highly reactive substance. Leaving it in the mixture can lead to further, often uncontrolled, bromination during subsequent steps. Quenching agents are reducing agents that convert Br₂ into colorless, water-soluble bromide salts (Br⁻).

Troubleshooting Protocol: Quenching with Sodium Thiosulfate

  • Cool the Reaction: Before opening the flask to the atmosphere, cool your reaction mixture to 0-5 °C using an ice bath. This minimizes the release of bromine vapors.

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1]

  • Slow Addition: Slowly add the sodium thiosulfate solution dropwise to the stirring reaction mixture. The quenching reaction is exothermic, so maintain a slow addition rate to keep the temperature under control.[2]

  • Endpoint Confirmation: Continue adding the quenching solution until the red-brown color completely disappears and the mixture becomes colorless or pale yellow.[1]

  • Proceed to Extraction: The reaction mixture is now ready for standard aqueous workup and extraction. The resulting bromide salts will partition into the aqueous layer.

Q2: I used N-Bromosuccinimide (NBS) and now I can't get rid of the succinimide by-product. It's contaminating my product.

Expert Insight: Succinimide is the primary by-product of NBS brominations and its removal is a classic purification challenge. While it has some water solubility, it can often co-precipitate or co-elute with the desired product.[3]

Causality: Succinimide possesses a weakly acidic N-H proton (pKa ≈ 9.5). By washing the organic layer with a mild aqueous base, we can deprotonate the succinimide, forming a highly water-soluble sodium salt that is readily extracted into the aqueous phase.[3][4]

Troubleshooting Protocol: Basic Aqueous Wash

  • Initial Workup: After quenching any unreacted NBS (if necessary, with a reducing agent like sodium thiosulfate[4]), perform an initial wash of the organic layer with deionized water.

  • Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake gently to avoid emulsions.[3] This will convert the succinimide into its sodium salt. Separate the layers.

  • Repeat if Necessary: For stubborn cases, a second wash with NaHCO₃ or a dilute (e.g., 1M) NaOH solution can be performed. Caution: Ensure your target bromopyridine is stable to basic conditions before using NaOH.[3]

  • Final Washes: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual water and help break any emulsions.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: My TLC and NMR show multiple brominated species. How do I separate my desired monobrominated pyridine from over-brominated by-products?

Expert Insight: The formation of di- or tri-brominated pyridines is a common result of the high reactivity of some brominating agents or extended reaction times.[5] These by-products often have similar polarities, making separation difficult.

Causality: Over-brominated pyridines are typically less polar than their monobrominated counterparts. This difference in polarity, though sometimes slight, is the key to their separation by column chromatography. The basicity of the pyridine nitrogen can cause peak tailing on standard silica gel; this can be suppressed by adding a basic modifier to the eluent.[6][7]

Troubleshooting Protocol: Optimized Flash Column Chromatography

  • TLC Analysis: First, determine an optimal eluent system using TLC. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[6] Aim for an Rf value of ~0.2-0.3 for your desired product to ensure good separation on the column.

  • Prepare the Column: Pack a silica gel column with your chosen non-polar solvent (e.g., hexanes).

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique prevents band broadening at the start of the column.[6][8]

  • Elution with a Basic Modifier:

    • Start eluting with your determined solvent system (e.g., 10% Ethyl Acetate in Hexanes).

    • Crucially, add 0.1-1% triethylamine (TEA) to your eluent. [6] The TEA will occupy the acidic silanol sites on the silica gel, preventing the basic pyridine nitrogen from interacting and causing streaking or tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions containing your desired monobrominated product.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: General purification workflow for brominated pyridines.

Q4: My product is basic and seems to be lost in the aqueous layer during acidic washes. What should I do?

Expert Insight: This is a common issue when attempting to purify basic compounds. Pyridine and its derivatives are weak bases (pKa of pyridinium ion is ~5.2). Washing with a strong acid (e.g., 1M HCl, pH 0) will protonate the pyridine nitrogen, forming a water-soluble pyridinium salt, which will partition into the aqueous layer.[9][10]

Causality: The principle of acid-base extraction relies on converting the compound of interest into a salt to move it between organic and aqueous layers.[9] If you are trying to remove acidic or neutral impurities, an acidic wash is counterproductive as it will also extract your basic product.

Troubleshooting Strategies:

  • Avoid Acidic Washes: If the goal is to remove neutral by-products (like over-brominated species), skip the acid wash entirely and proceed directly to column chromatography.

  • Use a Buffered or Weakly Acidic Wash: If an acidic wash is necessary to remove a more basic impurity, use a milder acid like 5-10% aqueous citric acid or a buffered solution (pH 4-5).[10] This may be sufficient to protonate a stronger base without significantly affecting your weakly basic pyridine product.

  • Product Recovery (Back-Extraction): If you have already lost your product to an acidic aqueous layer, you can recover it.

    • Separate the acidic aqueous layer.

    • Cool it in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH ~8-9).

    • This deprotonates the pyridinium salt, regenerating the neutral, organic-soluble bromopyridine.

    • Extract the now-basic aqueous layer several times with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover your product.[10]

Data Summary Tables

For quick reference, the following tables summarize common by-products and suggested purification strategies.

Table 1: Common By-products in Pyridine Bromination

By-productChemical NatureTypical Removal MethodRationale
Excess Br₂ Electrophile / OxidizerAqueous quench (Na₂S₂O₃, NaHSO₃)[1]Converts to water-soluble bromide salts.
Succinimide Weakly AcidicBasic aqueous wash (NaHCO₃)[3]Forms a water-soluble sodium salt.
Dibromo/Tribromopyridine Neutral, Less PolarColumn chromatography[7]Separable based on polarity differences.
Unreacted Pyridine BasicAcidic aqueous wash (dilute HCl, Citric Acid)[10]Forms a water-soluble pyridinium salt.

Table 2: Recommended Eluent Systems for Column Chromatography

Compound PolarityStarting Eluent System (Hexane/Ethyl Acetate)Modifier (if needed)
Non-polar (e.g., Dibromopyridines)98:2 to 95:50.5-1% Triethylamine[6]
Medium Polarity (e.g., Monobromopyridines)90:10 to 80:200.5-1% Triethylamine[6]
Polar (e.g., Amino- or Hydroxy-bromopyridines)70:30 to 50:50, or CH₂Cl₂/MeOH0.5-1% Triethylamine or NH₃ in MeOH[8]
Advanced Purification Protocols
Protocol 1: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid bromopyridines that are already reasonably pure (>80%).[11] The key is selecting a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[12]

Step-by-Step Methodology:

  • Solvent Selection: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or pairs like ethanol/water or ethyl acetate/hexanes) to find a suitable system.[6]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves.[8]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming pure crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision-making workflow for recrystallization.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Quenching and Removal of Excess Bromine.
  • BenchChem. (2025). Technical Support Center: Removal of Unreacted N-Bromosuccinimide.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • BenchChem. (2025).
  • Pajak, M., & Kaczorowska, K. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • The Student Room. (2007). quenching? organic lab. [Link]
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • Chempanda. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
  • Wikipedia. (n.d.). Acid–base extraction. [Link]
  • ResearchGate. (2012).
  • Pearson, D. E., & Wysong, R. D. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552–2557. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Chemistry LibreTexts. (2021). 2.

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate. This key building block is instrumental in the development of complex heterocyclic compounds for medicinal chemistry and materials science.[1][2] Its synthesis, while straightforward in principle, presents several critical junctures where reaction conditions must be precisely controlled to ensure high yield and purity.

This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis. We will delve into the causality behind procedural steps, offering field-proven insights to empower you to optimize your experimental outcomes.

Section 1: Synthesis Overview & Strategic Planning

Two primary synthetic routes are commonly employed, the choice of which depends on the availability of starting materials.

  • Route A: One-Pot Esterification & Bromination: This approach begins with 2,3-pyridinedicarboxylic acid, which is first esterified and then brominated in the same reaction vessel. This method is efficient if the non-brominated starting material is more readily available.[3]

  • Route B: Direct Esterification: This route starts with 5-bromopyridine-2,3-dicarboxylic acid and involves a direct Fischer esterification to yield the final product.[1][2] This is preferred when the brominated diacid is on hand.

The following workflow can help guide your strategic decision:

start Synthesis Planning check_sm Starting Material Available? start->check_sm sm1 2,3-Pyridinedicarboxylic Acid check_sm->sm1 Yes sm2 5-Bromo-2,3-pyridinedicarboxylic Acid check_sm->sm2 Yes route_a Route A: One-Pot Esterification followed by Bromination sm1->route_a route_b Route B: Direct Fischer Esterification sm2->route_b product This compound route_a->product route_b->product

Caption: Synthetic route selection workflow.

Section 2: Troubleshooting Guide

This section addresses the most common issues in a question-and-answer format.

Q1: My overall reaction yield is consistently low. What are the most common causes and how can I address them?

A low yield is the most frequently reported issue. It can typically be traced to inefficiencies in one of three areas: the esterification, the bromination, or the work-up/purification. A systematic approach is crucial for diagnosis.

Troubleshooting Low Yield Workflow

start Low Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_tlc sub_ester Starting Diacid or Mono-ester Present? check_tlc->sub_ester Step 1 Esterification sol_ester Optimize Esterification: • Increase reaction time/temp. • Ensure anhydrous conditions. • Increase catalyst loading. sub_ester->sol_ester Yes sub_bromo Unbrominated Ester Present? sub_ester->sub_bromo No sol_bromo Optimize Bromination: • Verify Br2 stoichiometry. • Ensure temp is maintained (55°C). • Increase reaction time. sub_bromo->sol_bromo Yes sub_hydrolysis Polar Baseline Spot (Diacid)? sub_bromo->sub_hydrolysis No sol_hydrolysis Improve Work-up: • Minimize contact with H2O. • Use brine wash efficiently. • Ensure drying agent is effective. sub_hydrolysis->sol_hydrolysis Yes

Sources

Technical Support Center: Challenges in Scaling Up Dimethyl 5-bromopyridine-2,3-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate (CAS No: 521980-82-5). This guide is designed for researchers, scientists, and drug development professionals who are working on or scaling up the synthesis of this critical heterocyclic building block. This compound is a key intermediate used in the development of complex molecules for medicinal chemistry and materials science.[1][2]

The synthesis, while conceptually straightforward, presents unique challenges primarily due to the electron-deficient nature of the pyridine ring, which is further deactivated by two electron-withdrawing carboxylate groups.[3] This guide provides a detailed baseline protocol, in-depth troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve high-yield, high-purity results.

Baseline Synthesis Protocol: One-Pot Esterification and Bromination

This protocol details a common and effective method starting from 2,3-pyridinedicarboxylic acid (quinolinic acid), proceeding through an in-situ esterification followed by electrophilic bromination.[4]

Experimental Protocol: Step-by-Step
  • Esterification:

    • Suspend 2,3-pyridinedicarboxylic acid (50 g, 300 mmol) in methanol (500 mL) in a reaction vessel equipped with a reflux condenser and magnetic stirrer.

    • Slowly and carefully add concentrated sulfuric acid (10 mL) to the suspension. Causality: Sulfuric acid acts as a catalyst for the Fischer esterification, protonating the carboxylic acid groups and making them more susceptible to nucleophilic attack by methanol.

    • Heat the reaction mixture to reflux and maintain for 48 hours. The suspension should become a clear solution as the dicarboxylic acid is converted to the more soluble dimethyl ester.

  • Bromination:

    • Cool the reaction mixture to approximately 40 °C.

    • Slowly add liquid bromine (38 mL, 750 mmol) dropwise over 2 hours. Causality: The electron-withdrawing ester groups at the C2 and C3 positions deactivate the pyridine ring but act as meta-directors, guiding the electrophilic bromine to the C5 position.[1] Slow addition is critical to control the exothermic reaction and minimize the formation of di-brominated byproducts.

    • After the addition is complete, gently heat the mixture to 55 °C and maintain for 48 hours to drive the bromination to completion.

  • Work-up and Purification:

    • Concentrate the reaction mixture under vacuum to remove the bulk of the methanol.

    • Dissolve the resulting residue in isopropyl acetate (500 mL).

    • Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and then brine (400 mL). Causality: Sodium thiosulfate quenches and removes any unreacted bromine, which would otherwise contaminate the product and interfere with purification. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the crude residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate (5/1 v/v) gradient to yield this compound as a yellow solid.[4]

Data Summary Table
ParameterValue/ConditionPurpose
Starting Material2,3-Pyridinedicarboxylic AcidPrecursor to the pyridine diester.
Reagent 1MethanolReactant and solvent for esterification.
CatalystConc. Sulfuric AcidFischer esterification catalyst.
Esterification Temp.RefluxTo drive the esterification reaction.
Esterification Time48 hoursEnsure complete conversion to the diester.
Reagent 2Liquid BromineBrominating agent for SEAr.
Bromination Temp.55 °CTo overcome the deactivated ring's low reactivity.
Bromination Time48 hoursEnsure high conversion to the bromo-product.
Quenching AgentSat. Sodium ThiosulfateNeutralize excess bromine.
PurificationColumn ChromatographyIsolate pure product from byproducts.
Synthesis Workflow Diagram

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_bromination Step 2: Bromination cluster_workup Step 3: Work-up & Purification start 2,3-Pyridinedicarboxylic Acid in Methanol add_h2so4 Add Conc. H₂SO₄ start->add_h2so4 reflux_ester Reflux @ 48h add_h2so4->reflux_ester cool_ester Cool to 40°C reflux_ester->cool_ester add_br2 Add Br₂ (dropwise) cool_ester->add_br2 reflux_bromo Heat @ 55°C for 48h add_br2->reflux_bromo concentrate Vacuum Concentrate reflux_bromo->concentrate dissolve Dissolve in Isopropyl Acetate concentrate->dissolve wash Wash (Na₂S₂O₃, Brine) dissolve->wash dry Dry (Na₂SO₄) & Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography product Pure Dimethyl 5-bromopyridine- 2,3-dicarboxylate chromatography->product

Caption: One-pot synthesis workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up.

Q1: My reaction yield is very low or I recovered mostly starting material. What went wrong?

This is a common issue that can stem from either the esterification or the bromination step.

  • Possible Cause A: Incomplete Esterification. The starting dicarboxylic acid is poorly soluble in organic solvents and will not undergo bromination effectively.

    • Diagnosis: After the 48-hour esterification reflux, take a small aliquot, neutralize it, extract it, and run a TLC or crude ¹H NMR. The presence of the dicarboxylic acid (baseline spot on TLC) or the absence of two distinct methyl ester signals (~3.9 ppm) in the NMR indicates incomplete reaction.[4]

    • Solution:

      • Ensure Anhydrous Conditions: Water will shift the equilibrium of the Fischer esterification back towards the starting materials. Use dry methanol.

      • Extend Reaction Time: Some batches may require longer reflux times (>48 hours). Monitor by TLC until the starting material is fully consumed.

      • Check Catalyst: Ensure the correct amount of concentrated sulfuric acid was added.

  • Possible Cause B: Ineffective Bromination. The pyridine ring is strongly deactivated, making the bromination step challenging.

    • Diagnosis: If TLC analysis after the bromination step shows a major spot corresponding to Dimethyl pyridine-2,3-dicarboxylate (the un-brominated intermediate), the bromination has failed or is incomplete.

    • Solution:

      • Temperature Control: Ensure the reaction temperature is maintained at 55 °C. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition.

      • Reaction Time: This step is slow. Ensure the full 48-hour reaction time is allowed.

      • Bromine Quality: Use a fresh bottle of bromine. Older stock may have degraded.

Q2: My TLC plate shows multiple product spots that are difficult to separate.

This usually points to the formation of byproducts, most commonly from over-bromination or side reactions.

  • Possible Cause A: Di-bromination. The formation of Dimethyl 3,5-dibromopyridine-2,3-dicarboxylate is a possible side reaction.[5]

    • Diagnosis: The di-brominated product will likely have a higher Rf value on TLC than the desired mono-brominated product. Mass spectrometry of the crude mixture can confirm its presence.

    • Solution:

      • Control Stoichiometry: Carefully measure the amount of bromine added.

      • Slow Addition: Add the bromine dropwise over the recommended 2-hour period. A rapid addition can create localized areas of high bromine concentration, favoring di-bromination.

      • Temperature Control: Add the bromine at the recommended 40 °C before heating to 55 °C.

  • Possible Cause B: Ester Hydrolysis. If water is present during workup, the ester groups can hydrolyze back to carboxylic acids.

    • Diagnosis: The hydrolyzed product will have a much lower Rf (often streaking from the baseline) on a non-polar TLC system.

    • Solution: Use anhydrous solvents for the workup and ensure the anhydrous sodium sulfate used for drying is fresh.

Troubleshooting Logic Diagram

Troubleshooting start Problem Encountered low_yield Low or No Yield start->low_yield impure_product Impure Product / Multiple Spots start->impure_product check_ester Check for complete esterification (TLC, NMR of intermediate) low_yield->check_ester check_byproducts Analyze crude byproducts (TLC Rf, Mass Spec) impure_product->check_byproducts ester_ok Esterification OK check_ester->ester_ok Complete ester_bad Incomplete Esterification check_ester->ester_bad Incomplete solve_sm Solution: - Increase bromination time/temp ester_ok->solve_sm solve_ester Solution: - Extend reflux time - Ensure anhydrous conditions ester_bad->solve_ester byproduct_id Byproduct Identity? check_byproducts->byproduct_id dibromo Di-brominated byproduct_id->dibromo High Rf hydrolysis Hydrolyzed Esters byproduct_id->hydrolysis Low Rf / Streak unreacted_sm Unreacted Intermediate byproduct_id->unreacted_sm Intermediate Rf solve_dibromo Solution: - Control Br₂ stoichiometry - Slow Br₂ addition dibromo->solve_dibromo solve_hydrolysis Solution: - Use anhydrous workup hydrolysis->solve_hydrolysis unreacted_sm->solve_sm

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Brominated Pyridine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of brominated pyridine esters. The inherent electronic properties of the pyridine nucleus present unique difficulties not typically seen with simple benzene derivatives. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and unexpected results. Each answer delves into the underlying chemical principles and provides actionable solutions.

Q1: Poor or No Reaction. My bromination is not proceeding, or the yield is extremely low. What's wrong?

A1: The primary challenge is the inherent low reactivity of the pyridine ring, which is often exacerbated by the presence of an ester group and the reaction conditions themselves.

The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. This makes the ring a poor nucleophile and significantly slows the rate of electrophilic aromatic substitution (SEAr) compared to benzene.[1][2]

Common Causes & Solutions:

  • Ring Deactivation: Both the ring nitrogen and the ester group are electron-withdrawing, making your starting material highly unreactive. Standard bromination conditions used for benzene are often insufficient.

    • Solution: More forcing conditions may be necessary, such as higher temperatures or the use of a stronger Lewis acid catalyst. However, this increases the risk of other side reactions, including ester hydrolysis (see Q5). A common approach for unactivated pyridines involves heating with Br₂ in the presence of oleum (fuming sulfuric acid) at temperatures exceeding 200-300°C, which is often incompatible with ester functionalities.[3]

  • N-Protonation or Lewis Acid Complexation: The lone pair on the pyridine nitrogen is basic. In the presence of protic acids (HBr byproduct, acidic solvents) or Lewis acids (AlCl₃, FeCl₃), the nitrogen becomes protonated or complexed.[2][4] This places a positive charge on the nitrogen, transforming the ring into a pyridinium ion, which is exceptionally deactivated towards electrophilic attack.

    • Solution: Avoid strongly acidic conditions where possible. If a Lewis acid is required, its complexation with the nitrogen is a competing, non-productive equilibrium that must be overcome, often with higher temperatures. A more effective strategy is to fundamentally change the reactivity of the ring (see Cause 3).

  • Insufficient Activation (The N-Oxide Strategy): The most reliable method to overcome the low reactivity of the pyridine ring is to temporarily convert it into a pyridine N-oxide. The N-oxide group is strongly activating and directs electrophiles to the C2 and C4 positions.[1][4][5]

    • Solution Workflow: i. Oxidize: Treat the starting pyridine ester with an oxidizing agent (e.g., m-CPBA or H₂O₂) to form the pyridine N-oxide. ii. Brominate: The resulting N-oxide is highly activated and can be brominated under much milder conditions (e.g., with POBr₃ or (COBr)₂).[5][6] iii. Deoxygenate: Remove the N-oxide group using a reducing agent (e.g., PCl₃ or PPh₃) to yield the desired brominated pyridine ester.

Logical Workflow: Diagnosing a Failed Bromination

Start Reaction Failed (Low/No Conversion) Check_Conditions Are reaction conditions (temp, time) sufficient for a deactivated ring? Start->Check_Conditions Check_Acidity Are acidic reagents or byproducts present? Check_Conditions->Check_Acidity Yes Increase_Severity Action: Increase temperature/ use stronger Lewis acid. (Caution: Risk of ester hydrolysis) Check_Conditions->Increase_Severity No Consider_Noxide Is the N-Oxide strategy feasible for your substrate? Check_Acidity->Consider_Noxide No Protonation_Issue Diagnosis: N-Protonation is deactivating the ring. Check_Acidity->Protonation_Issue Yes Implement_Noxide Action: Adopt the N-Oxide Oxidation-Bromination-Deoxygenation workflow. Consider_Noxide->Implement_Noxide Yes Reassess_Route Action: Re-evaluate synthetic route. Consider introducing the ester group after bromination. Consider_Noxide->Reassess_Route No Protonation_Issue->Consider_Noxide

Caption: Diagnostic workflow for failed bromination reactions.

Q2: Incorrect Regioselectivity. The bromine added to the wrong position. How can I control this?

A2: Regioselectivity in pyridine bromination is dictated by a combination of the inherent electronics of the ring and the directing effects of substituents. Without specific activation, bromination favors the C3 (meta) position.

The intermediate carbocation (sigma complex) formed during electrophilic attack at C3 is more stable than the intermediates for C2 or C4 attack. Attack at C2 or C4 results in a resonance structure that places a positive charge directly on the electronegative nitrogen atom, which is highly unfavorable.[7][8]

Target PositionUnderlying PrincipleRecommended Conditions & ReagentsKey Considerations
C3 / C5 Thermodynamic Control (Default): The inherent electronic preference of the deactivated pyridine ring.High temperature (>300 °C) with Br₂ in oleum or the gas phase.[3]Incompatible with most functional groups, especially esters. Yields are often low.
C2 / C4 N-Oxide Activation: The N-oxide oxygen donates electron density into the ring, activating the C2 and C4 positions for electrophilic attack.[5]1. Form N-oxide (m-CPBA). 2. Brominate with POBr₃, PBr₃, or (COBr)₂. 3. Deoxygenate (PCl₃).This is a multi-step but highly reliable and regioselective method. The choice between C2 and C4 depends on steric hindrance.
Ortho/Para to Activating Group Substituent-Directed: A strong electron-donating group (e.g., -NH₂, -OH) on the ring will override the ring's inherent preference and direct bromination.[9]NBS or Br₂ in a suitable solvent (e.g., acetonitrile, acetic acid) at moderate temperatures.[9]This is only applicable if your pyridine ester already contains a strong activating group.
Q3: Over-bromination. I'm getting di- or poly-brominated products instead of the desired mono-brominated ester. How do I prevent this?

A3: Over-bromination occurs when the mono-brominated product is sufficiently reactive to undergo a second bromination under the reaction conditions. This is controlled primarily by stoichiometry and reaction time.

While the first bromination is difficult, the introduction of a bromine atom does not significantly deactivate the ring further, and under forcing conditions, a second substitution can occur.

Troubleshooting Strategies:

  • Control Stoichiometry: This is the most critical factor. Use the brominating agent as the limiting reagent.

    • Action: Start with 0.9-0.95 equivalents of the brominating agent relative to your pyridine ester. This ensures there isn't enough reagent present for a second reaction once the starting material is consumed. A patent for a similar process explicitly recommends using less than 1 equivalent of the brominating agent to avoid side products.[10]

  • Choose a Milder Brominating Agent: Different reagents have different reactivities.

    • Action: N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often more selective for mono-bromination than elemental bromine (Br₂), especially under harsh conditions.[10]

  • Monitor the Reaction: Do not let the reaction run for an arbitrarily long time.

    • Action: Follow the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to minimize the formation of the di-brominated product.

Brominating AgentRelative ReactivitySelectivity for Mono-brominationTypical Conditions
Br₂ / Oleum Very HighLowHigh Temp (>200 °C). Prone to over-bromination.
N-Bromosuccinimide (NBS) ModerateHighAcetonitrile or CCl₄. Often used for activated pyridines.[9]
DBDMH Moderate-HighHighCan be used neat or in an inert solvent. Often provides high selectivity.[10]
Q4: Side-Chain Bromination. My starting material has a methyl or other alkyl group, and it's getting brominated instead of the ring. How do I prevent this?

A4: You are inadvertently running a free-radical substitution on the alkyl side-chain instead of an electrophilic aromatic substitution on the ring.

Side-chain bromination occurs via a free-radical mechanism, which is promoted by radical initiators (like AIBN or benzoyl peroxide), heat, or UV light.[11] This is a completely different pathway from the desired SEAr reaction.

Prevention Strategies:

  • Avoid Radical Initiators: Ensure no AIBN, benzoyl peroxide, or similar radical initiators are present in your reaction.

  • Exclude Light: Run the reaction in the dark or in a flask wrapped with aluminum foil to prevent photochemical initiation of radical chain reactions.

  • Choose Polar Solvents: Free-radical reactions are often favored in non-polar solvents like carbon tetrachloride (CCl₄).[11] Performing the reaction in a more polar solvent like acetic acid can disfavor the radical pathway.

  • Use an Ionic Mechanism Promoter: The presence of a Lewis acid or a strong protic acid ensures the reaction proceeds via an ionic SEAr mechanism, not a radical one.

Q5: Ester Hydrolysis. My ester group is being cleaved during the reaction. How can I protect it?

A5: Ester groups are susceptible to hydrolysis under the strongly acidic or basic conditions, or high temperatures, sometimes required for pyridine bromination.

The harsh conditions needed to activate the pyridine ring can easily cleave the ester, leading to the corresponding carboxylic acid, which may or may not be brominated.

Mitigation Approaches:

  • Use Milder Conditions: The best approach is to avoid the conditions that cause hydrolysis.

    • Action: Employ the N-oxide strategy (see Q1), which allows for bromination under much milder, often neutral, conditions that are compatible with the ester group.[5][6]

    • Action: If the ring is already activated by another substituent, use NBS in a neutral solvent like acetonitrile at room temperature.[9]

  • Change the Order of Operations: If harsh conditions are unavoidable, introduce the ester after the bromination step.

    • Synthetic Redesign Workflow: i. Start with a pyridine derivative that is stable to the bromination conditions (e.g., a methylpyridine). ii. Perform the bromination on the stable pyridine derivative. iii. In a subsequent step, convert the functional handle (e.g., oxidize the methyl group to a carboxylic acid) and then esterify to form the final product.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is brominating a pyridine ring so much harder than brominating a benzene ring?

The nitrogen atom in the pyridine ring makes it fundamentally different from benzene in two key ways. First, nitrogen is more electronegative than carbon, so it inductively withdraws electron density from the entire ring, making it less nucleophilic and thus less reactive toward electrophiles.[1][12] Second, the lone pair of electrons on the nitrogen acts as a base, readily reacting with the acidic or Lewis acidic reagents typically used in SEAr reactions. This forms a positively charged pyridinium ion, which is extremely electron-poor and highly resistant to further electrophilic attack.[2][4]

FAQ 2: What is the role of a pyridine N-oxide in controlling bromination, and how does it work?

Forming a pyridine N-oxide is a powerful strategy to "umpolung" or reverse the normal reactivity of the pyridine ring. The N-oxide oxygen atom has a partial negative charge and can donate electron density back into the pyridine π-system through resonance.[1][4] This has two major effects:

  • Activation: It makes the ring electron-rich and thus much more reactive towards electrophiles, allowing bromination to occur under significantly milder conditions.

  • Regiocontrol: The electron density is preferentially increased at the C2 and C4 positions, directing the incoming electrophile to these sites instead of the usual C3 position.[5][6] After bromination, the N-oxide can be easily removed, making it an excellent activating and directing group.

Start Pyridine Ester (Unreactive, meta-directing) Step1 Step 1: Oxidation (e.g., m-CPBA) Start->Step1 N_Oxide Pyridine N-Oxide Ester (Activated, ortho/para-directing) Step1->N_Oxide Step2 Step 2: Bromination (e.g., POBr₃) N_Oxide->Step2 Bromo_N_Oxide Brominated N-Oxide (at C2 or C4) Step2->Bromo_N_Oxide Step3 Step 3: Deoxygenation (e.g., PCl₃) Bromo_N_Oxide->Step3 End Final Product: C2- or C4-Brominated Pyridine Ester Step3->End

Caption: The N-Oxide strategy workflow for regioselective bromination.

FAQ 3: How can I effectively purify my desired brominated pyridine ester from common side products?

Purification can be challenging due to the similar polarities of isomers and poly-brominated products.[10]

  • Column Chromatography: This is the most common method. Use a high-resolution silica gel and a carefully optimized solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) to separate products.

  • Recrystallization: If your product is a solid, recrystallization can be effective for removing small amounts of impurities, especially if the side products have different solubility profiles.

  • Acid/Base Extraction: If you have acidic (e.g., from ester hydrolysis) or basic impurities, a liquid-liquid extraction workup can remove them before chromatography. However, the desired product is also basic, so care must be taken with pH.

  • Distillation: For liquid products, fractional distillation under reduced pressure can separate components with different boiling points, though this is often difficult for isomers.[10]

Part 3: Experimental Protocol

Protocol: Regioselective C2-Bromination of a Pyridine Ester via the N-Oxide Strategy

This protocol is a generalized example and must be adapted for the specific substrate. Always perform a thorough literature search for your specific compound.

Step 1: N-Oxidation

  • Dissolve the starting pyridine ester (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq) portion-wise, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which is often used directly in the next step.

Step 2: Bromination

  • Place the crude pyridine N-oxide ester (1.0 eq) in a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Add phosphorus oxybromide (POBr₃, ~2.0-3.0 eq) as both the reagent and solvent, or use a high-boiling inert solvent like acetonitrile.

  • Heat the mixture to reflux (typically 80-110 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice to quench the excess POBr₃.

  • Neutralize the acidic solution by slowly adding a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product is a mixture of the brominated N-oxide and the deoxygenated brominated pyridine.

Step 3: Deoxygenation (if necessary)

  • If the product from Step 2 is still the N-oxide, dissolve it in a solvent like chloroform or acetonitrile.

  • Add phosphorus trichloride (PCl₃, ~1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature or with gentle heating until the N-oxide is consumed (monitor by TLC).

  • Quench the reaction carefully with water or ice, neutralize with base, and extract the product as described above.

  • Purify the final crude product by column chromatography on silica gel.

References

  • Shushama, S., & Sharma, P. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(39), 5394-5397. [Link]
  • McNally, A., et al. (n.d.).
  • de la Cruz, P., et al. (1998). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.
  • Wang, D., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Organic Letters, 23(13), 5124–5129. [Link]
  • Wikipedia contributors. (n.d.).
  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2559. [Link]
  • Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction? Quora. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principle, not a direct link).
  • Pearson Education. (n.d.). EAS Reactions of Pyridine. Pearson+. [Link]
  • GCW Gandhi Nagar Jammu. (n.d.). Pyridines. [Link]
  • QuimicaOrganica.org. (n.d.). Electrophilic substitution on pyridine. Química Orgánica. [Link]
  • ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition.
  • YouTube. (2024).
  • jOeCHEM. (2020). EAS Reactions with Pyridine. YouTube. [Link]
  • Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
  • Chemazon. (2023). Pyridinium tribromide | Electrophilic addition of Br2 to alkene. YouTube. [Link]
  • Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses. [Link]
  • Pearson Education. (n.d.). Side-Chain Reactions of Substituted Pyridines. Pearson+. [Link]
  • ResearchGate. (2013). ChemInform Abstract: Regioselective Bromination of Fused Heterocyclic N-Oxides.
  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
  • Paudler, W. W., & Jovanovic, M. V. (1983). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 48(7), 1064–1068. [Link]
  • Google Patents. (2019).

Sources

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of brominated heterocyclic compounds. As key intermediates in drug discovery and materials science, the purity of these molecules is paramount. However, their unique electronic properties and the nature of the carbon-bromine bond often introduce specific challenges during purification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you navigate these complexities and achieve your desired purity.

Core Purification Challenges & Troubleshooting

This section addresses the most common and frustrating issues encountered during the purification of brominated heterocycles in a direct question-and-answer format.

Question 1: My brominated product is co-eluting with the non-brominated starting material during column chromatography. How can I improve separation?

Answer: This is a classic challenge, as the polarity difference between the brominated product and its precursor can sometimes be minimal. Here’s a systematic approach to troubleshoot this:

  • Optimize Your Eluent System: The "sweet spot" for Rf values in flash chromatography is typically between 0.2 and 0.4 for the target compound.[1] If your compounds are running too high (high Rf), the solvent is too polar, and you're not getting enough interaction with the silica. If they are too low, the solvent is not polar enough.

    • Strategy 1: Reduce Eluent Polarity. Start with a significantly less polar solvent system (e.g., increase the hexane percentage in a hexane/ethyl acetate system). This will increase the retention time on the column, potentially resolving the two spots. A lower Rf value, even down to 0.1, can lead to better separation, though it will require more solvent.[1]

    • Strategy 2: Change Solvent Selectivity. If simply adjusting polarity doesn't work, switch to a different solvent system entirely. The interactions between the solvent, solute, and stationary phase are complex. Switching one component can drastically alter selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.[1]

  • Improve Column Packing and Loading Technique:

    • Dry Loading: For compounds that are difficult to separate, dry loading is superior to liquid loading. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your column.[2] This creates a very narrow starting band, which is critical for good separation.

    • Column Dimensions: Use a longer, thinner column. A higher length-to-diameter ratio increases the number of theoretical plates, enhancing separation efficiency.[1]

Question 2: I'm observing significant product decomposition on the silica gel column. What's happening and how can I prevent it?

Answer: This is a frequent problem, especially with electron-rich or acid-sensitive heterocycles (like pyrroles and indoles). Standard silica gel is acidic (pH ~4-5) and can catalyze decomposition or dehalogenation.

  • Mechanism of Degradation: The acidic silanol groups (Si-OH) on the silica surface can protonate sensitive functional groups, leading to degradation pathways. For some compounds, the prolonged contact time and large surface area of the column are enough to cause decomposition.[3]

  • Solutions:

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the silica gel. A common method is to pre-elute the packed column with your starting eluent mixture containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine.[2] This neutralizes the acidic sites.

    • Switch the Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.

      • Neutral Alumina: This is a good alternative for many acid-sensitive compounds.[2] Be aware that alumina has its own unique selectivity and you will need to re-screen TLC conditions.

      • Florisil®: A magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[3]

    • Minimize Contact Time: Run the column faster ("flash" chromatography) to reduce the time your compound spends in contact with the stationary phase. However, this may come at the cost of resolution.

Question 3: My product is undergoing debromination during work-up or purification. How can I avoid losing the C-Br bond?

Answer: Debromination, the replacement of a bromine atom with a hydrogen, is a known side reaction for some brominated heterocycles.[4] The C-Br bond dissociation energy is significantly lower than C-Cl or C-F bonds, making it more susceptible to cleavage.[4]

  • Common Causes and Prevention:

    • Residual Palladium Catalyst: If your compound was synthesized via a cross-coupling reaction, trace palladium hydride species from the reaction can cause reductive dehalogenation.[5] Ensure your aqueous work-up is thorough to remove catalyst residues.

    • Strong Bases: Certain bases used during work-up or chromatography (if triethylamine is used, for example) can promote debromination, especially in the presence of a proton source.[5] Use milder bases like potassium carbonate or sodium bicarbonate for aqueous washes if possible.

    • Light Sensitivity: Some brominated compounds are light-sensitive and can degrade over time, which may involve radical pathways leading to debromination.[6] Protect your reaction and purified compound from direct light.

    • Nucleophilic Attack: During chromatography, if a nucleophilic solvent like methanol is used in high concentration, it can potentially displace the bromide, although this is less common. If suspected, switch to a non-nucleophilic polar modifier like acetone or ethyl acetate.

Question 4: I'm trying to purify my brominated heterocycle by recrystallization, but it keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.

  • Troubleshooting Strategies:

    • Use More Solvent: The most common cause is that the solution is too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[7]

    • Lower the Boiling Point of the Solvent System: If using a high-boiling point solvent, switch to a lower-boiling one. Alternatively, if using a mixed solvent system (e.g., ethanol/water), increase the proportion of the lower-boiling solvent.

    • Slow Cooling is Crucial: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to the fridge, and finally to a freezer. Slow cooling encourages the formation of a crystal lattice.[8]

    • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth. If you have a few crystals of the pure product, add one ("seeding") to induce crystallization.

Workflow & Logic Diagrams

To aid in decision-making, the following diagrams outline logical workflows for purification and troubleshooting.

Purification_Decision_Tree Purification Strategy Selection Workflow start Crude Brominated Heterocycle is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes run_column Perform Flash Column Chromatography is_solid->run_column No / Oily recrystallization_ok Successful? try_recrystallization->recrystallization_ok recrystallization_ok->run_column No / Oiled Out final_product Pure Product recrystallization_ok->final_product Yes purity_ok Purity >98%? run_column->purity_ok purity_ok->final_product Yes consider_hplc Consider Preparative HPLC or SFC for high purity purity_ok->consider_hplc No / Difficult Separation consider_hplc->final_product Column_Troubleshooting Flash Chromatography Troubleshooting start Poor Separation on Column check_tlc Re-evaluate TLC. Is ΔRf sufficient? start->check_tlc change_solvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) check_tlc->change_solvent No check_loading Was sample dry-loaded? check_tlc->check_loading Yes success Improved Separation change_solvent->success use_dry_load Use Dry Loading for narrow band check_loading->use_dry_load No check_stability Is compound stable to silica? (spot on TLC and let sit for 1 hr) check_loading->check_stability Yes use_dry_load->success deactivate_silica Use Neutralized Silica (add 1% Et3N to eluent) or switch to Alumina check_stability->deactivate_silica No (streaking/ new spots appear) check_stability->success Yes deactivate_silica->success

Caption: Flash chromatography troubleshooting workflow.

Frequently Asked Questions (FAQs)

1. What are the most common impurities I should expect from a bromination reaction? Common impurities include unreacted starting material, poly-brominated species (e.g., dibrominated byproducts), and regioisomers, depending on the selectivity of your reaction. [5]The choice of brominating agent (e.g., Br₂ vs. NBS) and reaction conditions are crucial for minimizing these. [9] 2. My compound has a basic nitrogen (like pyridine). How does this affect purification? Basic heterocycles can interact strongly with acidic silica gel, leading to significant peak tailing or even irreversible adsorption. To purify these compounds via column chromatography, it is almost mandatory to add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia in methanol to your eluent. [3]Alternatively, an acid-base extraction can be a highly effective purification step. By washing the organic solution with an aqueous acid (e.g., 1M HCl), the basic heterocycle is protonated and extracted into the aqueous layer as a salt, leaving non-basic impurities behind. [10][11]The compound can then be recovered by basifying the aqueous layer and re-extracting.

3. When should I choose preparative HPLC or SFC over standard flash chromatography? You should consider these more advanced techniques under the following circumstances:

  • Extremely Difficult Separations: When isomers (positional or stereoisomers) co-elute in flash chromatography.

  • High Purity Requirement: When you need purity >99% for applications like pharmaceutical development or analytical standards. [12]* Thermally Labile Compounds: Supercritical Fluid Chromatography (SFC) often uses lower temperatures and is a form of normal phase chromatography, making it ideal for thermally sensitive molecules. [13]The mobile phase, typically supercritical CO₂, is non-toxic and easily removed. [14]* Small Scale: For purifying small quantities (<50 mg) of a precious compound, where losses on a large flash column are undesirable. [3] 4. Can I use an acid-base extraction to purify a neutral brominated heterocycle? Yes, but indirectly. While the neutral compound itself won't be extracted, you can use an acid-base extraction to remove acidic or basic impurities. [15][16]For example, if your reaction mixture contains an acidic byproduct, washing with an aqueous base (like 1M NaOH or saturated NaHCO₃) will convert the acidic impurity into its water-soluble salt, pulling it out of the organic layer and leaving your neutral product behind. [10]

Data Summary Tables

Table 1: Common Solvent Systems for Recrystallization

Solvent(s)PolarityCommon Use CaseTroubleshooting Tip
Ethanol/WaterPolarFor moderately polar compounds that are very soluble in pure ethanol.Water is added dropwise to the hot ethanol solution until cloudiness persists. Re-heat to clarify, then cool slowly. [17]
Hexane/Ethyl AcetateNonpolar/PolarGood for less polar compounds. Dissolve in minimal hot ethyl acetate, then add hexane.Prone to oiling out if cooled too quickly. Allow to cool slowly to room temperature before refrigerating. [18]
TolueneNonpolarFor nonpolar aromatic compounds. Good solvating power when hot.High boiling point can make solvent removal difficult. Ensure product is fully dry.
AcetonePolar AproticA strong solvent, good for dissolving more polar compounds.Its low boiling point means it evaporates quickly. Use a condenser during heating to prevent solvent loss.

Table 2: Common Eluent Systems for Flash Chromatography

Eluent SystemPolarity RangeTarget Compound CharacteristicsNotes
Hexane / Ethyl AcetateLow to MediumThe workhorse system for a wide range of compounds.A good starting point for most screening.
Hexane / DichloromethaneLowFor separating very nonpolar compounds.Can improve separation of compounds that run at the solvent front in Hex/EtOAc.
Dichloromethane / MethanolMedium to HighFor more polar heterocycles.For very polar compounds, start with 1-5% MeOH and increase as needed. [3]
Hexane / AcetoneLow to MediumAn alternative to Hex/EtOAc with different selectivity.Acetone is a stronger hydrogen bond acceptor than ethyl acetate.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Dry Loading
  • Preparation: Select an appropriate eluent system via TLC analysis, aiming for an Rf of ~0.3 for your target compound.

  • Sample Adsorption (Dry Loading): Dissolve your crude product (~1 g) in a minimal amount of a low-boiling solvent (e.g., 5-10 mL of dichloromethane). Add 2-3 g of silica gel to this solution.

  • Solvent Removal: Gently swirl the slurry and remove the solvent under reduced pressure (using a rotary evaporator) until a completely dry, free-flowing powder is obtained.

  • Column Packing: Pack your column with silica gel as a slurry in your starting, non-polar eluent (e.g., hexane). Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed. [2]5. Loading: Carefully add your dry-loaded sample powder to the layer of sand at the top of the column. Add another thin layer of sand on top of the sample.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or hand bellows) to achieve a flow rate of approximately 2 inches per minute. [1]Begin collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol-Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (ethanol) in small portions while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary. [8]2. Induce Precipitation: While the solution is still hot, add the "poor" solvent (water) dropwise until you observe persistent turbidity (cloudiness).

  • Re-solubilize: Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again. At this point, the solution is saturated.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal formation. [8]5. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter under vacuum, then transfer to a watch glass to air dry.

References
  • BenchChem Technical Support Team. (2025).
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Wikipedia. (n.d.). Dehalogenation.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne Labs.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry.
  • ChemHelpASAP. (2021). Recrystallization & purification of N-bromosuccinimide. YouTube.
  • MicroCombiChem GmbH. Purification, Preparative HPLC-MS.
  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wizzbang Chemistry. (2020). Acid-Base Extractions. YouTube.
  • Unknown Source. (n.d.). Acid-Base Extraction.
  • Unknown Source. (n.d.). Acid-Base Extraction.
  • Unknown Source. (n.d.). recrystallization.pdf.
  • ResearchGate. (2017). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing palladium-catalyzed cross-coupling reactions with bromopyridine substrates. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide practical, experience-driven solutions to common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges faced when working with bromopyridines in cross-coupling reactions.

Q1: Why are cross-coupling reactions with bromopyridines, particularly 2-bromopyridines, often challenging?

A1: The primary difficulty arises from the pyridine nitrogen's lone pair of electrons. This nitrogen can act as a ligand, coordinating to the palladium catalyst and forming inactive or less active catalytic species.[1][2][3] This catalyst inhibition is especially pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction center. Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond, making the crucial oxidative addition step of the catalytic cycle more challenging compared to other aryl bromides.[2][4]

Q2: What is a sensible starting catalyst loading for a new cross-coupling reaction with a bromopyridine?

A2: A typical starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is between 1 to 5 mol%.[5] For more challenging substrates like many bromopyridines, it is often wise to begin at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates successfully.[5][6] Once a viable reaction is established, optimization studies can be conducted to minimize the catalyst loading, which is crucial for cost-effectiveness and reducing residual palladium in the final product.[5]

Q3: How do I select the appropriate palladium catalyst and ligand for my bromopyridine coupling?

A3: There is no universal "best" catalyst system, as the optimal choice is dependent on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and the nature of the coupling partner. However, for challenging substrates like bromopyridines, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.[1][5][7]

  • Ligands: Ligands such as SPhos, XPhos, and RuPhos are frequently successful because their steric bulk can shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen.[1] These electron-rich ligands also facilitate the oxidative addition step.[1]

  • Palladium Precatalysts: Modern palladacycle precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) are often more stable and provide more consistent generation of the active Pd(0) species, leading to more reliable catalytic activity.[8]

Q4: Can I perform these reactions open to the air?

A4: It is strongly advised to carry out palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[2] Oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst and can also promote undesirable side reactions, most notably the homocoupling of organometallic reagents like boronic acids.[1][2] Thoroughly degassing all solvents and reagents is a critical step for achieving reproducible and high-yielding results.[2]

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific experimental issues.

Guide 1: Low to No Product Yield

Low or non-existent product yield is one of the most common frustrations in cross-coupling reactions. A systematic approach is key to diagnosing the issue.

Problem: The reaction shows minimal or no conversion of the bromopyridine starting material.
Initial Diagnostic Workflow:

Troubleshooting_Low_Yield Start Low/No Yield Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Reagents Step 1 Catalyst Assess Catalyst System (Activity, Pre-activation) Reagents->Catalyst If OK Failure Issue Persists Reagents->Failure If Faulty Atmosphere Check Inert Atmosphere (Degassing, Seal) Catalyst->Atmosphere If OK Catalyst->Failure If Inactive Conditions Evaluate Reaction Conditions (Temp, Time, Solvent, Base) Atmosphere->Conditions If OK Atmosphere->Failure If Leaky Success Yield Improved Conditions->Success If Optimized Conditions->Failure If Suboptimal

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Detailed Troubleshooting Steps:
  • Reagent Integrity:

    • Action: Verify the purity and dryness of all reagents and solvents. Moisture is a common culprit that can lead to side reactions like protodeboronation of boronic acids.[1]

    • Expert Insight: Solvents should be freshly distilled or from a reputable commercial source of anhydrous solvents. Bases should be finely powdered to ensure good solubility and reactivity.

  • Catalyst System Activity:

    • Problem: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.[9]

    • Solution:

      • Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a more advanced precatalyst system that generates the active catalyst more reliably.[8][9]

      • Screen different ligands. For bromopyridines, bulky, electron-rich phosphine ligands are often necessary to overcome catalyst inhibition.[1][5]

      • If yield is still low, cautiously increase the catalyst loading. For a particularly stubborn reaction, increasing the loading from 1-2 mol% to 5-10 mol% can sometimes overcome activation barriers.[5]

  • Reaction Conditions Optimization:

    • Temperature: Many cross-coupling reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[2] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition.[3]

    • Base Selection: The base is critical for the transmetalation step. For challenging Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are frequently required.[5]

    • Solvent Choice: The solvent must be able to dissolve all reaction components. A solvent screen including common choices like 1,4-dioxane, toluene, or THF (often with water in Suzuki reactions) can reveal a more optimal medium.[3][7]

ParameterInitial RecommendationOptimization Strategy
Catalyst Loading 2-5 mol%[5][6]Decrease for efficiency or increase for difficult substrates.
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)[1]Screen different ligand classes if yield is poor.
Base K₃PO₄ (Suzuki)[7], NaOtBu (Buchwald)[5]Screen stronger or weaker bases based on side reactions.
Solvent Dioxane or Toluene[7]Screen other aprotic solvents for solubility and reactivity.
Temperature 80-110 °C[2]Increase cautiously if reaction is slow; decrease if decomposition occurs.

Table 1: General starting conditions and optimization strategies for cross-coupling with bromopyridines.

Guide 2: Significant Byproduct Formation

The formation of byproducts not only reduces the yield of the desired product but also complicates purification.

Problem: Observation of significant homocoupling of the coupling partner (e.g., boronic acid) and/or debromination of the bromopyridine.
Troubleshooting Strategy:

Byproduct_Troubleshooting Start Byproduct Formation Homocoupling Homocoupling Observed? Start->Homocoupling Debromination Debromination Observed? Homocoupling->Debromination No Degas Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Degas Yes Base Screen Weaker Base or Anhydrous Conditions Debromination->Base Yes Optimize Optimize Catalyst/Ligand Ratio Debromination->Optimize No Degas->Debromination Base->Optimize Resolved Byproducts Minimized Optimize->Resolved

Caption: Decision tree for minimizing common byproducts.

  • Homocoupling:

    • Cause: This side reaction is most often promoted by the presence of oxygen.[2]

    • Solution: Ensure rigorous degassing of all solvents and the reaction mixture before heating. Methods like "freeze-pump-thaw" (three cycles) or sparging with an inert gas for an extended period (20-30 minutes) are highly effective.[2] Maintain a positive pressure of inert gas throughout the reaction.

  • Debromination (Protodehalogenation):

    • Cause: The bromopyridine is converted to pyridine. This can be caused by trace water or other protic sources, especially in the presence of a strong base. Certain catalyst systems may also be more prone to this side reaction.

    • Solution:

      • Use scrupulously dried glassware and anhydrous solvents.

      • Consider screening different bases. Sometimes a slightly weaker or less soluble base can mitigate this issue.

      • For Suzuki reactions, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt can reduce side reactions like protodeboronation, which can sometimes be linked to debromination pathways.[1][2]

Section 3: Experimental Protocols

The following is a generalized, robust starting protocol for a Suzuki-Miyaura coupling with a bromopyridine. Note: This is a starting point and requires optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[6]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[6]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as flash column chromatography.[3]

References
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
  • Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine - Benchchem
  • Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4 - Benchchem
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org
  • Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings - Benchchem
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem
  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem

Sources

Technical Support Center: Troubleshooting Dimethyl 5-bromopyridine-2,3-dicarboxylate NMR Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 5-bromopyridine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common purity issues encountered during the synthesis and analysis of this important building block. By understanding the potential impurities and their characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, you can streamline your workflow, ensure the quality of your material, and achieve more reliable experimental outcomes.

My ¹H NMR spectrum of this compound shows unexpected peaks. What are they and where do they come from?

Observing unexpected signals in your ¹H NMR spectrum is a common challenge. These impurities can arise from various stages of the synthetic and purification process. Below, we address the most frequently encountered impurities, their likely origins, and how to identify them.

Q1: I see small doublets in the aromatic region, close to my product signals. What could they be?

Answer: This is often indicative of incomplete bromination or the presence of dibrominated species. The synthesis of this compound typically involves the bromination of a pyridine-2,3-dicarboxylic acid derivative.[1] This electrophilic aromatic substitution may not proceed to completion or can sometimes lead to over-bromination, resulting in a mixture of products.[2][3]

  • Unreacted Starting Material (Dimethyl pyridine-2,3-dicarboxylate): If the bromination is incomplete, you may see signals corresponding to the starting material. The pyridine ring protons of this compound will appear as a set of three coupled signals, distinct from the two doublets of the desired product.

  • Dibrominated Byproducts: Depending on the reaction conditions, small amounts of dibrominated pyridines can form.[2] The exact positions of these signals will vary based on the bromination pattern.

Troubleshooting Workflow for Bromination-Related Impurities

Caption: Troubleshooting bromination impurities.

Q2: There are broad singlets in my spectrum, particularly one that shifts depending on the sample concentration.

Answer: A broad, exchangeable singlet is often due to the presence of water (H₂O or HOD in deuterated solvents that can exchange protons).[4] Another possibility is the presence of acidic impurities, such as the mono- or di-acid forms of your compound, which can arise from ester hydrolysis.

  • Water: The chemical shift of water is highly dependent on the solvent, temperature, and concentration.[5] In CDCl₃, it typically appears around 1.6 ppm, while in DMSO-d₆ it is found near 3.3 ppm.[4]

  • Hydrolysis Products (5-bromopyridine-2,3-dicarboxylic acid or its mono-methyl ester): The carboxylic acid protons will appear as very broad singlets, often far downfield (δ > 10 ppm), and may be difficult to observe without careful integration.[1][6] Hydrolysis can occur if the compound is exposed to moisture, especially under acidic or basic conditions, during workup or storage.[7][8]

Protocol for D₂O Shake:

A definitive way to identify exchangeable protons (like those from water or carboxylic acids) is a D₂O shake experiment.

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for about 30 seconds.

  • Re-acquire the ¹H NMR spectrum.

  • The signals corresponding to exchangeable protons will decrease in intensity or disappear entirely.

Q3: I'm seeing singlets around 2.1, 3.7, and 7.3 ppm that don't correspond to my product.

Answer: These are very likely residual solvents from your reaction workup or purification process. It is crucial to be aware of the solvents used in the preceding steps.

  • Common Solvents: Acetone (δ ~2.17 ppm in CDCl₃), Ethyl Acetate (δ ~1.26, 2.05, 4.12 ppm), and Methanol (δ ~3.49 ppm) are frequent culprits.[9][10] The residual, non-deuterated solvent peak of your NMR solvent will also be present (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃).[4][11]

Data Table: Common Residual Solvents in CDCl₃

Solvent¹H Chemical Shift (ppm)Multiplicity
Acetone2.17s
Acetonitrile1.97s
Dichloromethane5.30s
Diethyl Ether1.21, 3.48t, q
Ethyl Acetate1.26, 2.05, 4.12t, s, q
Hexane0.88, 1.26m
Methanol3.49s
Toluene2.36, 7.17-7.28s, m
Water~1.6br s

This is a partial list. For a comprehensive resource, refer to Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.[9]

Troubleshooting: To remove residual solvents, drying the sample under high vacuum for an extended period is recommended. If the solvent is high-boiling (like DMF or DMSO), purification by recrystallization or column chromatography may be necessary.

Summary of Expected NMR Signals

For a pure sample of this compound, you should observe the following signals.

Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ 8.76 (d, J = 2.2 Hz, 1H)δ ~165 (C=O)
δ 8.24 (d, J = 2.2 Hz, 1H)δ ~164 (C=O)
δ 3.93 (s, 3H)δ ~153 (Ar-C)
δ 3.89 (s, 3H)δ ~142 (Ar-C)
δ ~130 (Ar-C)
δ ~125 (Ar-C)
δ ~122 (Ar-C-Br)
δ ~53 (OCH₃)
δ ~53 (OCH₃)

Note: Chemical shifts are approximate and can be influenced by concentration and the specific NMR solvent used. The ¹H NMR data is consistent with published spectra.[12] ¹³C shifts are estimated based on typical values for similar structures.[13]

FAQ Section

Q: My compound is a yellow solid, is this normal? A: Yes, this compound is often described as a yellow solid.[1][12] However, a very intense or dark color could indicate the presence of persistent impurities.

Q: I've tried column chromatography, but I'm still seeing impurities. What else can I do? A: Recrystallization can be an effective alternative or complementary purification technique. Experiment with different solvent systems (e.g., ethyl acetate/petroleum ether) to find conditions that selectively crystallize your desired product, leaving impurities in the mother liquor.

Q: Could the two methyl ester signals overlap in the ¹H NMR? A: While they are chemically distinct and typically appear as two separate singlets, it is possible for them to overlap or be very closely spaced depending on the NMR solvent and the spectrometer's resolution. In the reported spectrum in CDCl₃, they are distinct at 3.93 and 3.89 ppm.[12]

Q: What is the expected mass spectrum for this compound? A: In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, you should expect to see a signal for the protonated molecule [M+H]⁺ at m/z 274.0 and 276.0, reflecting the isotopic pattern of bromine (approximately a 1:1 ratio for ⁷⁹Br and ⁸¹Br).[12]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Jereb, M., Vražič, D., & Stavber, S. (2014).
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • Fisher Scientific. (n.d.). NMR Proton Shifts for Residual Solvent Impurities.
  • Nudelman, A., Kotlyar, V., & Gottlieb, H. E. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 631-640.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized Disodium Pyridine-2,6-dicarboxylate. Retrieved from a BenchChem technical support document.
  • Zālīte, A., Sebre, S., & Sūna, E. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(2), 834.
  • Xi'an Kono Chem Co., Ltd. (n.d.). How to prepare complexes of this compound?
  • den Hertog, H. J., & van der Does, L. (1966). Bromination of pyridine in fuming sulphuric acid. Recueil des Travaux Chimiques des Pays-Bas, 85(7), 743-747.
  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?
  • Wang, T., et al. (2018). 1H NMR spectrum of the reaction products of dimethyl fumarate ammonolysis.
  • Google Patents. (2019).
  • MDPI. (2019).
  • Science Madess. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.
  • PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate.
  • YouTube. (2024).
  • ResearchGate. (2013).
  • ResearchGate. (2018).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4354-4362.
  • Wikipedia. (n.d.). Pyridine.
  • WUR eDepot. (2014).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

Sources

Technical Support Center: Dimethyl 5-bromopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for Dimethyl 5-bromopyridine-2,3-dicarboxylate (CAS 521980-82-5). This guide is designed for researchers, medicinal chemists, and process development scientists, providing in-depth information on the stability, storage, and handling of this key synthetic building block. Adherence to these guidelines is critical for ensuring the compound's integrity, leading to reproducible experimental results and preventing reagent-based complications in your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a tightly sealed, amber glass vial at room temperature in a dry, well-ventilated area.[1][2] To further minimize degradation, especially if the container will be opened multiple times, flushing the vial with an inert gas like argon or nitrogen is strongly recommended. This practice mitigates risks associated with atmospheric moisture and oxygen.

Q2: I received the compound as a yellow powder. Is this the correct appearance?

Yes, this compound is typically described as a yellow solid or powder.[3] A uniform, free-flowing yellow powder is indicative of a high-quality reagent. Significant deviations from this appearance, such as discoloration (browning), clumping, or a melted appearance, may suggest degradation or contamination and should be investigated.

Q3: Is this compound sensitive to light or air?

While specific photostability data for this exact diester is not extensively published, related bromopyridine compounds are known to be light and air-sensitive.[1] The bromine substituent on the pyridine ring can be susceptible to photochemical degradation. Therefore, as a precautionary measure grounded in the chemistry of analogous structures, it is imperative to store the compound in amber or opaque containers and minimize its exposure to direct light.

Q4: Can I prepare stock solutions of this compound? If so, what solvents are recommended and how should they be stored?

Yes, stock solutions can be prepared. Based on synthesis and purification procedures, this compound shows solubility in common organic solvents like ethyl acetate and methanol.[4] For preparing stock solutions, use anhydrous-grade solvents to prevent hydrolysis of the ester groups. Store these solutions in tightly sealed vials with PTFE-lined caps at -20°C for short-to-medium-term storage. For longer-term storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles and moisture introduction.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound, providing a logical workflow for investigation.

Issue 1: Compound appears discolored, clumped, or has a lower-than-expected melting point.
  • Potential Cause: Chemical degradation, most likely due to hydrolysis of one or both methyl ester groups. The presence of water, especially with trace acidic or basic impurities, can catalyze this process, leading to the formation of the corresponding mono-acid or diacid (5-bromopyridine-2,3-dicarboxylic acid).

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound was stored in a tightly sealed container in a dry environment. Check for any breaches in the container seal.

    • Analytical Confirmation: Analyze a small sample of the material by ¹H NMR spectroscopy. Compare the spectrum to a reference. The appearance of a broad signal corresponding to a carboxylic acid proton (often >10 ppm) and changes in the integration of the methyl ester singlets (typically around 3.9 ppm) would confirm hydrolysis.[3]

    • Purity Check: Use HPLC or LC-MS to assess the purity and identify potential degradation products. The hydrolysis products will have different retention times and molecular weights.

Workflow for Investigating Suspected Degradation

G cluster_observe Observation cluster_investigate Investigation cluster_confirm Confirmation & Action Observe Compound appears discolored, clumped, or has low MP CheckStorage Review storage conditions. Was container sealed properly in a dry location? Observe->CheckStorage Start RunNMR Perform ¹H NMR analysis. Look for carboxylic acid peaks and changes in methyl ester signals. CheckStorage->RunNMR Storage OK or uncertain RunLCMS Perform HPLC/LC-MS analysis. Check for new peaks corresponding to hydrolysis products. RunNMR->RunLCMS NMR suggests impurity Hydrolysis Hydrolysis Confirmed: Presence of 5-bromopyridine-2,3- dicarboxylic acid or monoester. RunLCMS->Hydrolysis New peaks match hydrolysis products Pure Compound is Pure: Issue may be with downstream experimental conditions. RunLCMS->Pure Single peak, matches standard Purify Action: If purity is critical, purify by recrystallization or chromatography before use. Hydrolysis->Purify Discard Action: If extensively degraded, discard and use a fresh batch. Hydrolysis->Discard

Caption: Troubleshooting workflow for suspected compound degradation.

Issue 2: Poor or inconsistent results in cross-coupling reactions (e.g., Suzuki, Heck).
  • Potential Cause: Besides issues with catalysts, solvents, or other reagents, the integrity of the this compound is crucial. Partial hydrolysis can interfere with the reaction mechanism. The resulting carboxylic acid groups can coordinate to the metal catalyst, potentially deactivating it.

  • Troubleshooting Steps:

    • Confirm Purity: Before starting the reaction, confirm the purity of the starting material using the methods described in "Issue 1". Never assume the purity of an opened reagent without verification.

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The ester functional groups are susceptible to hydrolysis, and water can negatively impact many organometallic catalytic cycles.[5][6]

    • Reagent Stoichiometry: Recalculate the molar quantity of the reagent based on a fresh purity assessment if degradation is suspected.

Protocols for Optimal Stability and Handling

Adherence to rigorous handling protocols is essential for preserving the chemical integrity of this compound.

Protocol 1: Aliquoting a New Bottle of the Compound
  • Preparation: Move the sealed bottle of the compound, a set of appropriate-sized amber glass vials with PTFE-lined caps, and weighing tools into a glove box or a glove bag with a positive pressure of inert gas (argon or nitrogen). If a glove box is unavailable, work quickly in a fume hood with low humidity.

  • Equilibration: Allow the sealed bottle to equilibrate to the ambient temperature of the controlled atmosphere for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid.

  • Dispensing: Open the main bottle and quickly dispense the desired amounts of the yellow powder into the pre-labeled amber vials.

  • Inerting: Before sealing, flush the headspace of each vial with inert gas.

  • Sealing: Tightly seal each vial with its cap. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Storage: Store the aliquoted vials in a desiccator at room temperature, away from light and sources of heat or reactive chemicals.[1][2]

Potential Hydrolysis Degradation Pathway

The primary stability concern for this compound is the hydrolysis of its two methyl ester groups. This reaction can be catalyzed by both acid and base and proceeds in a stepwise manner.

G compound This compound (Stable Diester) monoester 5-Bromo-2(or 3)-methyl-pyridine-2,3-dicarboxylate (Monoacid Impurity) compound->monoester + H₂O (- CH₃OH) diacid 5-Bromopyridine-2,3-dicarboxylic acid (Diacid Impurity) monoester->diacid + H₂O (- CH₃OH)

Caption: Stepwise hydrolysis pathway of this compound.

Summary of Stability and Storage Parameters

ParameterRecommendationScientific Rationale
Temperature Room TemperatureThe compound is a solid with a high melting point (~165°C); refrigeration is unnecessary and may increase moisture condensation risk upon opening.
Atmosphere Store under Inert Gas (Argon/Nitrogen)Prevents slow hydrolysis from atmospheric moisture and potential oxidation. Bromopyridines can be air-sensitive.[1]
Light Protect from Light (Amber Vials)The bromopyridine moiety may be photolabile, a common characteristic of halogenated aromatic compounds.[1]
Moisture Store in a dry place/desiccatorThe ester groups are susceptible to hydrolysis, which is the primary degradation pathway.[5][6]
Container Tightly-sealed Glass Vial (PTFE-lined cap)Prevents moisture ingress and is inert. Plastic containers may be permeable to moisture and air.

By understanding the chemical vulnerabilities of this compound and implementing these rigorous storage and handling protocols, researchers can ensure the material's integrity, leading to more reliable and reproducible scientific outcomes.

References

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%.
  • Google Patents. (n.d.). EP0274379B1 - Process for preparing pyridine-2,3-dicarboxylic acid compounds.
  • Acmec Biochemical. (n.d.). 521980-82-5[this compound].
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.

Sources

Validation & Comparative

Comparative Analysis: Dimethyl 5-bromopyridine-2,3-dicarboxylate versus Other Pyridine Dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the landscape of medicinal chemistry and materials science, pyridine-based scaffolds are indispensable building blocks. Their inherent electronic properties and capacity for functionalization make them central to the design of novel therapeutics and functional materials. Among these, pyridine dicarboxylic acid esters are a particularly versatile class of intermediates. This guide provides a detailed comparative analysis of Dimethyl 5-bromopyridine-2,3-dicarboxylate against other common, non-brominated pyridine dicarboxylate isomers. Our objective is to elucidate the distinct structural, reactive, and applicative differences that guide the rational selection of a specific isomer for advanced synthesis, particularly in the context of drug development.

Structural and Physicochemical Properties: A Foundation of Function

The positioning of substituent groups on the pyridine ring fundamentally dictates the molecule's steric and electronic character, which in turn governs its reactivity and potential biological interactions. This compound possesses a unique substitution pattern that sets it apart from its non-halogenated counterparts.

The key structural distinction is the presence of an electron-withdrawing bromine atom at the 5-position. This modification significantly influences the electron distribution across the pyridine ring, impacting the reactivity of the entire scaffold.[1] The adjacent (ortho) placement of the two methyl carboxylate groups at the 2 and 3-positions creates a sterically hindered and electronically distinct region, contrasting with the more symmetrical 2,6- and 3,5-isomers or the less sterically crowded 2,5-isomer.

Caption: Chemical structures of the compared pyridine dicarboxylate isomers.

The following table summarizes key physicochemical properties, providing a quantitative basis for comparison. The higher molecular weight and predicted boiling point of the brominated compound are direct consequences of the heavy bromine atom and increased intermolecular forces.[1]

PropertyThis compoundDimethyl pyridine-2,5-dicarboxylateDimethyl pyridine-2,6-dicarboxylateDimethyl pyridine-3,5-dicarboxylate
CAS Number 521980-82-5[2]881-86-75453-67-84591-55-3[3]
Molecular Formula C₉H₈BrNO₄[1]C₉H₉NO₄C₉H₉NO₄C₉H₉NO₄[4]
Molecular Weight 274.07 g/mol [1]195.17 g/mol 195.17 g/mol 195.17 g/mol [4]
Appearance Yellow powder[1]SolidOff-white solid[5]Pale Yellow Solid[6] / White to off-white powder
Melting Point 165°C[1]213-217°C (lit.)121-125°C (lit.)[5]84-85°C[6]
Boiling Point 315.0±37.0°C (Predicted)[1][7]Not available321.7°C at 760 mmHg[5]267.6±20.0°C (Predicted)[6]
Solubility Not specifiedSoluble in Dichloromethane and Ethyl Acetate; Insoluble in water[8]Soluble in Chloroform and Water[5]Soluble in Chloroform, Dichloromethane, Methanol[6]

Synthesis: Pathways to the Core Scaffolds

The synthetic accessibility of a building block is a critical consideration for any research program. While the non-brominated isomers are typically prepared via a straightforward Fischer esterification, the synthesis of this compound involves a multi-step, one-pot process that integrates esterification and electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

This protocol is based on a common synthetic route that first performs the diesterification of 2,3-pyridinedicarboxylic acid, followed by a regioselective bromination.[9] The electron-withdrawing nature of the two carboxylate groups deactivates the pyridine ring but directs the incoming electrophile (bromine) to the 5-position.[1]

Step-by-Step Methodology:

  • Esterification: Suspend 2,3-pyridinedicarboxylic acid (1 eq) in methanol.

  • Slowly add concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux for an extended period (e.g., 48 hours) to ensure complete diester formation.[9]

  • Bromination: Cool the reaction mixture to approximately 40°C.

  • Slowly add bromine (e.g., 2.5 eq) dropwise over several hours.[9]

  • Heat the mixture (e.g., to 55°C) and maintain for another 48 hours to drive the bromination to completion.[9]

  • Workup & Purification: Concentrate the mixture under vacuum. Dissolve the residue in an organic solvent like isopropyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench excess bromine) and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.[9]

  • Purify the resulting residue by silica gel column chromatography to yield the final product as a yellow solid.[9]

G start 2,3-Pyridinedicarboxylic Acid + Methanol reflux Add H₂SO₄ (cat.) Reflux (48h) start->reflux intermediate Dimethyl Pyridine-2,3-dicarboxylate (in situ) reflux->intermediate bromination Cool to 40°C Add Br₂ (dropwise) Heat to 55°C (48h) intermediate->bromination crude Crude Reaction Mixture bromination->crude workup Vacuum Concentration Aqueous Workup (Na₂S₂O₃, Brine) crude->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

General Synthesis of Other Pyridine Dicarboxylates

The 2,5-, 2,6-, and 3,5-dimethyl pyridine dicarboxylates are generally synthesized via a standard Fischer esterification of their respective commercially available dicarboxylic acid precursors.[3][10] This reaction involves heating the dicarboxylic acid in methanol with a strong acid catalyst, such as sulfuric acid.[3][10] The simpler, single-step nature of these syntheses can be an advantage if the unique reactivity of the brominated scaffold is not required.

Comparative Reactivity and Synthetic Utility

The true value of a building block is realized in its subsequent chemical transformations. Here, this compound offers a significant strategic advantage over its non-brominated analogs.

This compound: This molecule is a trifunctional scaffold.

  • The Bromine Handle (5-position): This is the most significant point of differentiation. The bromine atom serves as an exceptionally versatile functional handle for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the direct and regioselective introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures and the rapid exploration of a compound's structure-activity relationship (SAR).[1][7]

  • Ester Groups (2- and 3-positions): These groups can be hydrolyzed back to carboxylic acids, reduced to alcohols, or converted to amides, providing additional sites for modification. The electronic and steric differences between the 2- and 3-positions may also allow for selective transformations under carefully controlled conditions.

Non-Brominated Pyridine Dicarboxylates:

  • Symmetrical Isomers (2,6- and 3,5-): The symmetry of these molecules is their key feature. Dimethyl pyridine-2,6-dicarboxylate is an excellent precursor for symmetrical O,N,O-pincer ligands used in coordination chemistry and catalysis.[11] Both the 2,6- and 3,5-isomers are used to synthesize symmetrical polymers and macrocycles.[10][12]

  • Asymmetrical Isomers (2,5-): Like the 2,3-isomer, this compound has two electronically distinct ester groups, which can be selectively functionalized. It is a known precursor for various substituted pyridines, including N-methylpyridinium betaines and pyridine-N-oxides.[13]

G cluster_0 This compound cluster_1 Other Pyridine Dicarboxylates start_bromo Starting Material cc Cross-Coupling (Suzuki, Sonogashira, etc.) start_bromo->cc Br at C5 hydrolysis Ester Hydrolysis start_bromo->hydrolysis Esters at C2, C3 [Aryl/Alkyl]-Substituted\nPyridine Product [Aryl/Alkyl]-Substituted Pyridine Product cc->[Aryl/Alkyl]-Substituted\nPyridine Product Diacid Product Diacid Product hydrolysis->Diacid Product start_other Starting Material hydrolysis2 Ester Hydrolysis start_other->hydrolysis2 amidation Amidation start_other->amidation hydrolysis2->Diacid Product Diamide Product\n(e.g., Ligands) Diamide Product (e.g., Ligands) amidation->Diamide Product\n(e.g., Ligands)

Caption: Contrasting reactivity pathways of brominated vs. non-brominated isomers.

Applications in Drug Discovery and Materials Science

The choice of isomer directly correlates with its intended application. The unique reactivity of each scaffold makes it suitable for different target structures.

IsomerKey ApplicationsSpecific Examples & Rationale
This compound Complex Heterocycle Synthesis, Medicinal Chemistry Serves as a key intermediate for complex heterocyclic compounds.[1] Its relevance in pharmaceuticals is highlighted by its identification as "Atogepant Impurity 21," linking it to the synthesis or quality control of a migraine prevention drug.[1] The bromine handle is crucial for SAR studies in developing targeted therapies like kinase inhibitors.[7]
Dimethyl pyridine-2,5-dicarboxylate Bioactive Molecule Synthesis, Ligand Design Used to synthesize metallopeptides with DNA cleavage activity and various N-substituted pyridine derivatives. Its derivatives have been explored in the context of nitrogen-substituted bioactive compounds.
Dimethyl pyridine-2,6-dicarboxylate Coordination Chemistry, Supramolecular Chemistry, Polymers Acts as a building block for chelating ligands, macrocycles, and polymers due to its symmetrical structure.[10][12] It is the dimethyl ester of dipicolinic acid, a compound with numerous industrial applications.[10]
Dimethyl pyridine-3,5-dicarboxylate Pharmaceutical Intermediates, Agrochemicals Employed as a key intermediate in the synthesis of pharmaceuticals, including nicotinamide adenine dinucleotide (NAD) analogs and enzyme inhibitors.[14] Also serves as a building block for agrochemicals and functional materials.[14]

Conclusion and Strategic Outlook

While all dimethyl pyridine dicarboxylates are valuable synthetic intermediates, they are not interchangeable. The selection of an appropriate isomer is a strategic decision driven by the final target's desired architecture and the synthetic pathway envisioned.

  • For constructing symmetrical ligands, polymers, or molecules where C2-C6 or C3-C5 symmetry is beneficial, the dimethyl pyridine-2,6- and -3,5-dicarboxylates are the logical choice. Their synthesis is straightforward, and their geometry is well-defined.

  • For accessing asymmetrical structures through functionalization of the ester groups, the dimethyl pyridine-2,5-dicarboxylate provides a reliable, non-halogenated scaffold.

  • However, for maximum synthetic versatility and the rapid generation of molecular diversity, This compound stands out. The bromine atom at the 5-position is not merely a substituent; it is a strategic tool. It unlocks the power of modern cross-coupling chemistry, allowing researchers to introduce a vast array of chemical functionalities late in the synthetic sequence. This capability is paramount in drug discovery, where exploring the chemical space around a core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. While its synthesis is more involved, the unparalleled synthetic flexibility it offers often justifies the additional steps.

For research teams focused on generating novel, complex heterocyclic libraries for biological screening, this compound is a superior starting material, providing a gateway to chemical diversity that is inaccessible from its non-brominated counterparts.

References

  • Vulcanchem. (n.d.). This compound - 521980-82-5.
  • ChemicalBook. (2024). This compound | 521980-82-5.
  • Vulcanchem. (n.d.). dimethyl pyridine-2,6-dicarboxylate - 5453-67-8.
  • Sigma-Aldrich. (n.d.). Dimethyl 2,5-pyridine dicarboxylate 97 | 881-86-7.
  • Sigma-Aldrich. (n.d.). Dimethyl 2,6-pyridinedicarboxylate 99 | 5453-67-8.
  • SLS Ireland. (n.d.). Dimethyl 2,5-pyridine dicarbox | 540234-25G | SIGMA-ALDRICH.
  • Google Patents. (n.d.). CN107216286B - Preparation method of 5-bromomethyl-2, 3-pyridine dimethyl dicarboxylate.
  • LookChem. (n.d.). How to prepare complexes of this compound?.
  • Sigma-Aldrich. (n.d.). Dimethyl 2,5-pyridine dicarboxylate 97 | 881-86-7.
  • LookChem. (n.d.). Dimethyl 2,6-pyridinedicarboxylate.
  • ChemicalBook. (2024). dimethyl pyridine-3,5-dicarboxylate | 4591-55-3.
  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and Structural Characterisation of Amides from Picolinic Acid and Pyridine-2,6-Dicarboxylic Acid. Scientific Reports, 5, 9950.
  • MySkinRecipes. (n.d.). Dimethyl pyridine-3,5-dicarboxylate.
  • SGT Life Sciences. (n.d.). Dimethyl 2,6-Pyridinedicarboxylate Exporters & Suppliers.
  • ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
  • Dove Medical Press. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • ChemicalBook. (n.d.). This compound | 98555-51-2.
  • PMC. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Echemi. (n.d.). This compound Safety Data Sheets.
  • ResearchGate. (n.d.). Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes.
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • CymitQuimica. (n.d.). This compound.
  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
  • PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery.
  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I.
  • ResearchGate. (n.d.). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives.
  • Amanote Research. (n.d.). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic.
  • Chemdad Co., Ltd. (n.d.). dimethyl pyridine-3,5-dicarboxylate.
  • Sigma-Aldrich. (n.d.). Dimethyl pyridine-3,5-dicarboxylate | 4591-55-3.
  • Fisher Scientific. (n.d.). Dimethyl pyridine-2,5-dicarboxylate, 97%.

Sources

alternatives to Dimethyl 5-bromopyridine-2,3-dicarboxylate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Synthetic Alternatives for Dimethyl 5-bromopyridine-2,3-dicarboxylate

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. This compound is a highly versatile heterocyclic intermediate, prized for its trifecta of functional handles: an electron-deficient pyridine core, vicinal esters suitable for cyclization or derivatization, and a C-5 bromine atom that serves as a reliable linchpin for modern cross-coupling chemistry.

This guide moves beyond a simple catalog of options to provide a comparative analysis of viable alternatives to this key building block. We will explore the nuances of reactivity, cost-effectiveness, and strategic advantages offered by different approaches, supported by experimental data and protocols to inform your synthetic design.

The Central Role of this compound

The utility of this reagent stems from its predictable reactivity. The bromine atom at the 5-position is readily engaged in a host of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the direct and modular installation of carbon and nitrogen substituents, making it an invaluable tool for library synthesis and late-stage functionalization. The adjacent ester groups can be further manipulated—hydrolyzed to the diacid, reduced to diols, or used to form fused heterocyclic systems.

However, reliance on a single building block can introduce limitations related to cost, availability, or the need for alternative reactivity profiles. This guide explores three core alternative strategies: direct substitution of the C-5 halogen, building the pyridine core from the ground up (de novo synthesis), and the use of positional isomers.

Part 1: Direct Analogs - Modulating Reactivity at the 5-Position

The most direct alternatives involve replacing the bromine atom with another leaving group. This choice fundamentally alters the kinetics of the rate-determining oxidative addition step in cross-coupling reactions, dictating the required catalyst system and reaction conditions. The general order of reactivity for halopyridines is I > Br > Cl > F.[1]

Alternative 1: Dimethyl 5-chloropyridine-2,3-dicarboxylate

The chloro-analog is often more cost-effective and boasts greater stability. However, its utility comes with a significant trade-off in reactivity. The strength of the C-Cl bond (~339 kJ/mol) makes oxidative addition to a Pd(0) center considerably more challenging than for the C-Br bond.[2]

  • Expertise & Experience: Historically, chloropyridines were considered poor substrates for cross-coupling. However, the advent of highly active, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbenes (NHCs) has rendered these couplings feasible and high-yielding.[2] The choice to use a chloro-analog is therefore a calculated decision: accepting a more demanding catalytic system in exchange for lower starting material cost.

Alternative 2: Dimethyl 5-iodopyridine-2,3-dicarboxylate

Conversely, the iodo-analog is the most reactive of the common halogens. The weaker C-I bond facilitates oxidative addition, allowing for milder reaction conditions, lower catalyst loadings, and the use of less sophisticated (and cheaper) ligands like triphenylphosphine. This is particularly advantageous for sensitive substrates or when attempting difficult couplings. The trade-offs are higher cost and potentially lower stability of the starting material.

Comparative Data: Halogen Reactivity in Suzuki-Miyaura Coupling
Feature5-Chloro Analog5-Bromo Analog (Reference)5-Iodo Analog
Relative Reactivity LowMediumHigh
Typical Catalyst Pd₂(dba)₃ / SPhos or XPhosPd(PPh₃)₄ or Pd(OAc)₂ / PPh₃Pd(OAc)₂ / PPh₃
Typical Conditions High Temp (100-120 °C)Medium Temp (80-100 °C)RT to Medium Temp (25-80 °C)
Relative Cost $$$$$$
Key Advantage Low starting material costBalanced reactivity and costHigh reactivity, mild conditions
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a model reaction to highlight the differing requirements for chloro- and bromo-pyridines.

Objective: To synthesize Dimethyl 5-phenylpyridine-2,3-dicarboxylate from its 5-halo precursors.

Materials:

  • Dimethyl 5-halopyridine-2,3-dicarboxylate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • For Bromo-derivative: Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • For Chloro-derivative: Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.06 mmol, 6 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the dimethyl 5-halopyridine-2,3-dicarboxylate, phenylboronic acid, and potassium carbonate.

  • Add the appropriate palladium catalyst/ligand system as specified above.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • For Bromo-derivative: Heat the reaction mixture to 90 °C.

  • For Chloro-derivative: Heat the reaction mixture to 110 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: This self-validating system directly demonstrates the principle that the less reactive chloropyridine requires a more active catalytic system and higher temperatures to achieve a comparable outcome to the bromopyridine.[2][3]

Part 2: De Novo Synthesis – Building the Heterocyclic Core

An entirely different strategy is to construct the substituted pyridine ring from acyclic precursors. This approach offers maximum flexibility, allowing for the incorporation of diverse substituents from inexpensive starting materials, bypassing the need to purchase a pre-functionalized heterocycle.

Guareschi-Thorpe Pyridine Synthesis

A classic and powerful method, the Guareschi-Thorpe synthesis involves the condensation of a cyanoacetic ester, a 1,3-dicarbonyl compound, and an ammonia source.[4][5][6] This multi-component reaction builds the pyridine ring in a single, convergent step. By carefully selecting the starting materials, one can tailor the substitution pattern of the final product.

G_Thorpe cluster_reactants Starting Materials cluster_process Process cluster_product Product A Cyanoacetate Ester P [3+2+1] Cyclocondensation A->P B 1,3-Dicarbonyl Compound B->P C Ammonia Source (e.g., NH4OAc) C->P D Substituted 2-Hydroxypyridine-3-carboxylate P->D caption Guareschi-Thorpe Synthesis Workflow

Causality in Experimental Choice: This method is chosen when the desired substituents are not easily installed via cross-coupling or when cost is a primary driver. For example, synthesizing a 5-alkylpyridine derivative is often more efficient via a de novo approach using an appropriately substituted 1,3-dicarbonyl than by performing a Suzuki coupling with an alkylboronic acid, which can be challenging.

Experimental Protocol: Modified Guareschi-Thorpe Synthesis

Objective: To synthesize a substituted ethyl 2-hydroxy-5-substituted-pyridine-3-carboxylate derivative.

Materials:

  • Substituted 1,3-diketone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 1,3-diketone, ethyl cyanoacetate, and ammonium acetate in ethanol.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The reaction often results in the precipitation of the product.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture in vacuo. Add water to the residue to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry. The resulting 2-hydroxypyridine can be further functionalized (e.g., conversion of the hydroxyl to a halide or triflate) as needed.

Part 3: Strategic Diversification with Positional Isomers

In some applications, particularly in early-stage drug discovery, the precise 2,3-dicarboxylate and 5-bromo substitution pattern may not be sacrosanct. Positional isomers can serve as valuable alternatives to explore different regions of chemical space or to overcome synthetic hurdles.

  • Dimethyl 4-bromopyridine-2,6-dicarboxylate: This symmetrical isomer can be advantageous if C4 functionalization is desired. The flanking ester groups at C2 and C6 significantly influence the electronics of the C4 position.

  • Dimethyl 3,5-dibromopyridine-2-carboxylate: If multiple sites of diversification are needed, a dibromo-substituted scaffold can be employed, offering the potential for sequential, site-selective cross-coupling reactions.

The choice of an isomer is driven entirely by the final target. It requires the researcher to think retrosynthetically about which scaffold provides the most efficient pathway to the desired molecule.

Decision-Making Framework for Selecting an Alternative

The optimal choice of building block is context-dependent. The following logical workflow can guide the decision-making process.

Decision_Tree start Need to Synthesize a 5-Substituted Pyridine-2,3-dicarboxylate Derivative q1 Is the C5-substituent installed via cross-coupling? start->q1 q2 Is starting material cost the primary concern? q1->q2 Yes q3 Are the required precursors readily available? q1->q3 No alt1 Use 5-Chloro Analog (Requires advanced catalyst) q2->alt1 Yes alt2 Use 5-Bromo Analog (Balanced choice) q2->alt2 No alt3 Use De Novo Synthesis (e.g., Guareschi-Thorpe) q3->alt3 Yes alt4 Re-evaluate synthetic route or source precursors q3->alt4 No

Conclusion

While this compound remains a cornerstone of modern heterocyclic synthesis, a thorough understanding of the available alternatives empowers the synthetic chemist to devise more robust, flexible, and economical routes. The 5-chloro analog presents a cost-effective, albeit more challenging, alternative for cross-coupling, whereas de novo strategies like the Guareschi-Thorpe synthesis offer unparalleled flexibility in substituent placement from the ground up. By carefully considering the trade-offs between reactivity, cost, and synthetic strategy, researchers can select the optimal building block to accelerate their research and development goals.

References

  • Al-Mulla, A. (2017). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 7(52), 32848-32854. [Link]
  • El-Sayed, N. N. E., et al. (2021). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 11(45), 28226-28236. [Link]
  • Merck & Co. (n.d.).
  • Jadhav, G. R., & Shaikh, M. U. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters, 20(19), 6139-6143. [Link]
  • Baron, H., et al. (1904). The synthesis of pyridine derivatives by condensation of cyanoacetic ester with acetoacetic ester. Journal of the Chemical Society, Transactions, 85, 1726. [Link]
  • Cindric, M., et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(9), 13947-13969. [Link]
  • Diehr, H. J. (1993). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • Shen, Q., & Hartwig, J. F. (2006). A Mild, Palladium-Catalyzed Coupling of Aryl Halides with Ammonia or Lithium Amide. Organic Letters, 8(19), 4561-4564. [Link]

Sources

A Comparative Guide to the Biological Potential of Pyridine Dicarboxylate Derivatives: Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are a fertile ground for discovering novel therapeutic agents due to their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of various pyridine dicarboxylate derivatives, with a special focus on the potential of the Dimethyl 5-bromopyridine-2,3-dicarboxylate scaffold. While direct biological data on this specific parent compound is limited, by examining structurally related analogues, we can infer its potential and guide future research directions.

This guide will delve into the anticancer, antimicrobial, and other pharmacological activities of pyridine dicarboxylate and bromopyridine derivatives, presenting comparative data, experimental protocols, and mechanistic insights to support your research and development endeavors.

The Pyridine Dicarboxylate Scaffold: A Versatile Pharmacophore

Pyridine dicarboxylic acid derivatives are recognized for their broad spectrum of biological activities. The positions of the carboxylate groups and the nature of other substituents on the pyridine ring play a crucial role in determining their pharmacological profile. This section compares the biological activities of different classes of pyridine dicarboxylate derivatives.

Comparative Analysis of Biological Activities
Compound ClassSpecific DerivativesBiological ActivityKey Findings & IC50/MIC Values
Pyridine-2,3-dicarboxylates Nicotinamide derivativesAntimicrobial, Fungicidal, PesticidalBroad-spectrum activity reported.[2]
Pyridine-3,5-dicarboxylates NitrendipineAntihypertensive, Coronary VasodilatorAsymmetrically substituted derivatives show superior activity.[3]
1,4-dihydropyridine-3,5-dicarboxamidesAntimicrobial, AntiulcerCompound with 4-hydroxyphenyl at position 4 showed maximum antibacterial activity.[4]
1,4-dihydropyridine-3,5-dicarboxylatesAntimicrobialA derivative with a 2-cyano-3-oxo-3-phenylprop-1-en-1-yl group at C2 showed the best antibacterial activity against Mycobacterium smegmatis (MIC = 9 µg/mL), Staphylococcus aureus (MIC = 25 µg/mL), and Escherichia coli (MIC = 100 µg/mL).[5][6]
Pyridine-2,4-dicarboxylates C-3 substituted derivativesAnticancer (AspH inhibitors)Potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a target for anticancer therapy.[7]
Pyridine-2,5-dicarboxylates Esters with natural source fragmentsAnti-trypanosomatidCompounds 3a, 4a, 5a, 4b, and 8c showed high activity against Trypanosoma cruzi (IC50 ≤ 56.68 µM).[8]
Pyridine-2,6-dicarboxylates Thallium(III) complexesAnticancerComplexes C1 and C3 showed selective and potent cytotoxicity against human melanoma (A375) and colon adenocarcinoma (HT29) cell lines.[9]

The Influence of Bromine Substitution: Enhancing Biological Activity

The introduction of a bromine atom to the pyridine ring can significantly modulate the compound's physicochemical properties and biological activity. While data on this compound is sparse, we can look at other bromopyridine derivatives to understand the potential impact of this halogenation.

Case Study: Imidazo[4,5-b]pyridines

A study on imidazo[4,5-b]pyridine derivatives revealed that bromo-substitution can contribute to antiviral activity. Specifically, a bromo-substituted derivative with an unsubstituted phenyl ring showed moderate but selective activity against the respiratory syncytial virus (RSV).[10]

Anticancer Potential: A Promising Avenue for Pyridine Derivatives

The pyridine nucleus is a common feature in many anticancer agents.[11] Various derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines through diverse mechanisms of action.

Comparative Anticancer Activity of Pyridine Derivatives
Compound ClassTarget Cell LinesMechanism of ActionReported IC50 Values
Imidazo[4,5-b]pyridines K562, MCF-7, SaOS2Not specifiedIC50 values ranging from 42 to 72 µmol/L.[12]
Diaminopyrimidine Derivatives A549, MDA-MB-231FAK inhibitorsCompound A12 showed potent activity with IC50 values of 130 nM (A549) and 94 nM (MDA-MB-231).[13]
Pyridone Derivatives MV4-11 (human leukemia)BRD4 inhibitorsCompounds 11d, 11e, and 11f had IC50 values of 0.55 µM, 0.86 µM, and 0.80 µM against BRD4, and 0.19 µM, 0.32 µM, and 0.12 µM against MV4-11 cells, respectively.[14]
Imidazopyridine Derivative (C188) MCF7, T47-D (breast cancer)Wnt/β-catenin signaling inhibitorDose-dependent suppression of proliferation.[15]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives T47D, MCF-7 (breast cancer)Not specifiedCompound 2b showed potent activity against T47D with an IC50 of 2.3 µM.[16]
Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of pyridine derivatives often stems from their ability to inhibit critical enzymes and signaling pathways involved in cancer progression.

anticancer_mechanisms cluster_drug Pyridine Derivatives cluster_target Molecular Targets cluster_effect Cellular Effects Pyridone Derivatives Pyridone Derivatives BRD4 BRD4 Pyridone Derivatives->BRD4 inhibit Diaminopyrimidine Derivatives Diaminopyrimidine Derivatives FAK FAK Diaminopyrimidine Derivatives->FAK inhibit Imidazopyridine C188 Imidazopyridine C188 Wnt/β-catenin Wnt/β-catenin Imidazopyridine C188->Wnt/β-catenin inhibit ↓ C-Myc ↓ C-Myc BRD4->↓ C-Myc leads to ↓ Proliferation, Adhesion, Migration ↓ Proliferation, Adhesion, Migration FAK->↓ Proliferation, Adhesion, Migration regulates ↓ Tumor Growth ↓ Tumor Growth Wnt/β-catenin->↓ Tumor Growth regulates G0/G1 Cell Cycle Arrest G0/G1 Cell Cycle Arrest ↓ C-Myc->G0/G1 Cell Cycle Arrest induces

Caption: Anticancer mechanisms of action for select pyridine derivatives.

Experimental Protocols: A Guide for Your Research

To facilitate the evaluation of novel pyridine derivatives, this section provides standardized, step-by-step protocols for key biological assays.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

Workflow for MTT Assay

mtt_assay_workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h to allow cell attachment Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of the -test compound Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h to allow formazan crystal formation MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of the Core Scaffold: this compound

For researchers interested in exploring the potential of this specific scaffold, a reliable synthesis method is essential.

Synthesis Pathway

synthesis_pathway Start 2,3-Pyridinedicarboxylic acid Esterification Methanol, Concentrated H2SO4, Reflux 48h Start->Esterification Intermediate Dimethyl 2,3-pyridinedicarboxylate Esterification->Intermediate Bromination Bromine, 55°C, 48h Intermediate->Bromination Product Dimethyl 5-bromopyridine- 2,3-dicarboxylate Bromination->Product

Caption: Synthesis of this compound.

A detailed, step-by-step synthesis protocol can be found in the chemical literature.[17]

Future Directions and Conclusion

The pyridine dicarboxylate scaffold and its halogenated derivatives represent a promising area for the discovery of new therapeutic agents. While direct biological data for this compound is not yet widely available, the extensive research on related compounds strongly suggests its potential for a range of biological activities, particularly in anticancer and antimicrobial applications.

This guide provides a comparative framework to inform the design and evaluation of novel derivatives based on this scaffold. By leveraging the provided experimental protocols and understanding the structure-activity relationships of similar compounds, researchers can efficiently explore the therapeutic potential of this versatile chemical class. The synthesis of a library of derivatives based on the this compound core and their subsequent screening using the outlined assays would be a logical and promising next step in unlocking their full therapeutic potential.

References

  • Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]
  • El-Sayed, W. M., Al-Ghorbani, M. A., & Al-Omair, M. A. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Organic Chemistry: An Indian Journal, 7(2), 123-130. [Link]
  • Meyer, H., Bossert, F., Wehinger, E., Stoepel, K., & Vater, W. (1981). [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. Arzneimittel-Forschung, 31(3), 407-409. [Link]
  • Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]
  • McDonough, M. A., Li, Y., Tumber, A., Chowdhury, R., Hopkinson, R. J., & Schofield, C. J. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemistryOpen, 9(7), 748–754. [Link]
  • Rojas-Vite, G., et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 27(19), 6529. [Link]
  • El-Sayed, M. A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 54, 328-335. [Link]
  • Al-Ostoot, F. H., et al. (2022). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.
  • Kumar, A., et al. (2014). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Medicinal Chemistry Research, 23(11), 4786-4797. [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(5), 941-953. [Link]
  • Khan, I., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. [Link]
  • Olejníková, P., et al. (2012). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica, 80(2), 393-406. [Link]
  • Jacob, P. J., et al. (2012). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides.
  • Olejníková, P., et al. (2012). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica, 80(2), 393-406. [Link]
  • Al-Ghorbani, M., et al. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126577. [Link]
  • Chen, Y., et al. (2020). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β-catenin Signaling. OncoTargets and Therapy, 13, 11053–11064. [Link]
  • Gümüş, M., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745. [Link]
  • Abdolmaleki, S., Ghadermazi, M., & Aliabadi, A. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15728. [Link]
  • Kralj, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(18), 3249. [Link]
  • Kumar, A., & Singh, R. (2021). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab. [Link]

Sources

A Comparative Structural Guide to Substituted Pyridine-2,3-dicarboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural comparison of substituted pyridine-2,3-dicarboxylates, a class of compounds of significant interest in medicinal chemistry and materials science. By examining the interplay between substituent effects and molecular conformation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform rational design and synthesis efforts. This document synthesizes crystallographic and spectroscopic data to illuminate the subtle yet significant structural variations within this important molecular scaffold.

Introduction: The Significance of the Pyridine-2,3-dicarboxylate Scaffold

Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, and its ester derivatives are versatile building blocks in organic synthesis. The arrangement of the vicinal carboxylate groups on the pyridine ring creates a unique electronic and steric environment, making these compounds valuable as ligands in coordination chemistry and as precursors for a variety of heterocyclic systems.[1] The ability to modify the pyridine ring with various substituents allows for the fine-tuning of their physicochemical properties, which is of particular importance in drug discovery, where such modifications can profoundly impact biological activity, selectivity, and pharmacokinetic profiles.[2] Understanding the structural consequences of substitution is therefore paramount for the strategic design of novel molecular entities.

Synthetic Strategies for Substituted Pyridine-2,3-dicarboxylates

The synthesis of substituted pyridine-2,3-dicarboxylates can be achieved through several routes, often involving the construction of the pyridine ring from acyclic precursors. A common and effective method involves a cyclocondensation reaction.

General Synthesis Protocol: Hantzsch-type Reaction

A versatile approach for the synthesis of the pyridine-2,3-dicarboxylate core involves a modification of the Hantzsch pyridine synthesis. This method allows for the introduction of substituents at various positions on the pyridine ring.

Experimental Protocol: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diethyl aminochloromaleate (0.1 mol), ethyl acrolein (0.105 mol), pyridine (0.105 mol), and glacial acetic acid (1 ml) in 25 ml of ethanol.

  • Reaction: Heat the mixture to reflux and maintain for five hours.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in methylene chloride and wash with water.

  • Isolation: Remove the solvent in vacuo to yield the crude product. Purification can be achieved by column chromatography.

This protocol can be adapted for the synthesis of other substituted analogues by varying the α,β-unsaturated aldehyde or ketone. For instance, to introduce substituents at the 4-position, the corresponding substituted α,β-unsaturated starting material would be used.

Synthesis of 4-Amino and 4-Nitro Analogues

For the purpose of this comparative guide, we will focus on the structural effects of electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups at the 4-position. The synthesis of these specific derivatives requires multi-step procedures.

Protocol for Synthesis of 4-Nitropyridine-2,3-dicarboxylic Acid Esters (Conceptual Pathway):

The synthesis of a 4-nitro-substituted pyridine-2,3-dicarboxylate can be conceptually approached through the nitration of a suitable pyridine-N-oxide precursor, followed by deoxygenation and esterification.

Protocol for Synthesis of 4-Aminopyridine-2,3-dicarboxylic Acid Esters:

The 4-amino derivative can be prepared by the reduction of the corresponding 4-nitro compound.

  • Reduction: The 4-nitropyridine-2,3-dicarboxylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or iron powder in the presence of an acid, is added.[3]

  • Reaction: The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product can be purified by crystallization or column chromatography.

Structural Comparison: Solid-State Analysis via X-ray Crystallography

The solid-state conformation of molecules provides a detailed picture of bond lengths, bond angles, and intermolecular interactions. By comparing the crystal structures of pyridine-2,3-dicarboxylates with different substituents, we can elucidate the influence of electronic and steric effects on the molecular geometry.

Key Structural Parameters for Comparison:

  • Pyridine Ring Geometry: Deviations from the planarity of the pyridine ring.

  • Carboxylate Group Orientation: The torsion angles defining the orientation of the two carboxylate groups relative to the pyridine ring.

  • Intramolecular Interactions: The presence of intramolecular hydrogen bonds or other close contacts.

  • Intermolecular Interactions: The nature of the packing in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions.

Table 1: Representative Crystallographic Data for Pyridine Dicarboxylate Derivatives

CompoundC-C (ring) avg. (Å)C-N (ring) avg. (Å)Torsion Angle (C2-C3-C(O)-O) (°)Torsion Angle (C3-C2-C(O)-O) (°)Ref.
Pyridine-2,3-dicarboxylic acid1.38-1.401.33-1.34--[5]
A Ni(II) complex of 2,6-PDC1.37-1.401.34-1.35--[6]

Note: Specific torsion angle data for a comparative series of substituted pyridine-2,3-dicarboxylates is a current gap in the publicly available literature and represents an area for future research.

Expected Influence of Substituents:

  • Electron-donating groups (-NH₂): An amino group at the 4-position is expected to increase the electron density of the pyridine ring through resonance. This may lead to slight changes in the C-C and C-N bond lengths within the ring. The increased basicity of the pyridine nitrogen could also influence intermolecular hydrogen bonding patterns.

  • Electron-withdrawing groups (-NO₂): A nitro group at the 4-position will significantly decrease the electron density of the pyridine ring. This is expected to lengthen the adjacent C-C bonds and shorten the C-N bonds. The strong electron-withdrawing nature of the nitro group will also influence the acidity of the pyridine ring protons and the nature of intermolecular interactions.

Visualization of Experimental Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis S1 Synthesize Substituted Pyridine-2,3-dicarboxylate S2 Purify by Recrystallization or Column Chromatography S1->S2 C1 Select Suitable Solvent System S2->C1 C2 Slow Evaporation or Vapor Diffusion C1->C2 C3 Obtain Single Crystals C2->C3 X1 Mount Crystal on Diffractometer C3->X1 X2 Collect Diffraction Data X1->X2 X3 Solve and Refine Structure X2->X3 A1 Extract Bond Lengths, Angles, and Torsion Angles X3->A1 A2 Analyze Intermolecular Interactions A1->A2 A3 Compare with other Substituted Analogues A2->A3

Caption: Workflow for the determination and comparative analysis of crystal structures.

Conformational Analysis in Solution: Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. By analyzing the chemical shifts and coupling constants of the pyridine ring protons and carbons, we can gain insights into the electronic effects of substituents and the preferred solution-state conformation of the carboxylate groups.

Expected Trends in NMR Spectra:

  • ¹H NMR: The chemical shifts of the pyridine ring protons are sensitive to the electronic nature of the substituent at the 4-position. An electron-donating group like -NH₂ is expected to cause an upfield shift (lower ppm) of the ring protons, particularly H-5 and H-6, due to increased electron density. Conversely, an electron-withdrawing group like -NO₂ will cause a downfield shift (higher ppm) of these protons.

  • ¹³C NMR: Similar to the proton spectra, the carbon chemical shifts of the pyridine ring will be influenced by the 4-substituent. The carbon atom directly attached to the substituent (C-4) will show the most significant shift, while C-3 and C-5 will also be affected.[7] The chemical shifts of the carbonyl carbons of the ester groups can also provide information about the electronic environment and potential intramolecular interactions.

Table 2: Representative ¹H and ¹³C NMR Data for Pyridine Dicarboxylate Esters (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Ref.
Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate7.35-7.21 (m, 5H), 3.97 (q, 4H), 2.58 (s, 6H), 0.87 (t, 6H)168.0, 155.6, 146.3, 136.7, 128.6, 128.2, 127.1, 61.5, 23.0, 13.7[8]
Diethyl 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate7.33 (d, 2H), 7.17 (d, 2H), 4.01 (q, 4H), 2.57 (s, 6H), 0.95 (t, 6H)167.7, 155.7, 145.0, 135.1, 134.8, 129.7, 128.5, 126.9, 61.6, 23.0, 13.8[8]
Diethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate8.19 (d, 2H), 7.40 (d, 2H), 3.97 (q, 4H), 2.55 (s, 6H), 0.90 (t, 6H)167.1, 156.1, 147.9, 144.0, 143.3, 129.5, 126.3, 123.2, 61.7, 23.1, 13.7[8]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted pyridine-2,3-dicarboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign all proton and carbon resonances based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

Visualization of NMR Data Analysis Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Spectral Processing cluster_analysis Data Analysis & Interpretation S1 Dissolve sample in deuterated solvent A1 Acquire 1D NMR (¹H, ¹³C) S1->A1 A2 Acquire 2D NMR (COSY, HSQC, HMBC) A1->A2 P1 Fourier Transform A2->P1 P2 Phase and Baseline Correction P1->P2 D1 Assign ¹H and ¹³C signals P2->D1 D2 Analyze chemical shifts and coupling constants D1->D2 D3 Compare data across different substituents D2->D3

Caption: Workflow for NMR data acquisition and comparative structural analysis.

Correlation of Structure with Properties: A Field-Proven Perspective

The structural variations elucidated through crystallographic and spectroscopic analyses have direct implications for the molecular properties and, consequently, the potential applications of these compounds.

  • Conformational Rigidity and Receptor Binding: The orientation of the carboxylate groups, influenced by both steric and electronic factors, can significantly impact how a molecule fits into a biological target's binding pocket. A more rigid conformation, potentially enforced by intramolecular hydrogen bonding, may lead to higher binding affinity and selectivity. Computational docking studies, guided by experimental structural data, can provide valuable predictions of binding modes.[2]

  • Electronic Properties and Reactivity: The electron density of the pyridine ring, modulated by the substituents, affects its reactivity in further chemical transformations. Electron-rich pyridines (with electron-donating groups) are more susceptible to electrophilic attack, while electron-deficient pyridines (with electron-withdrawing groups) are more reactive towards nucleophiles.[9][10]

  • Intermolecular Interactions and Solid-State Properties: The nature and strength of intermolecular interactions, such as hydrogen bonds and π-π stacking, govern the crystal packing and, consequently, the solid-state properties of the material, including melting point, solubility, and stability. Understanding these interactions is crucial for the development of crystalline materials with desired properties.[4]

Conclusion and Future Directions

This guide has provided a framework for the comparative structural analysis of substituted pyridine-2,3-dicarboxylates. While a comprehensive comparative dataset remains to be fully established in the literature, the principles outlined here provide a solid foundation for researchers to conduct their own systematic studies.

Future work should focus on the synthesis and characterization of a broader range of 4-substituted pyridine-2,3-dicarboxylates to build a more complete structure-property relationship database. The combination of X-ray crystallography, NMR spectroscopy, and computational modeling will be essential in this endeavor. Such a comprehensive understanding will undoubtedly accelerate the discovery and development of novel compounds with tailored properties for applications in medicine and materials science.

References

  • Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. HETEROCYCLES. [Link]
  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogen
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
  • Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof.
  • Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry. [Link]
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]
  • Electron Effects of the Substituents on the Structure of 4,4'-Dipyridylium Dications.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
  • Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. RSC Publishing. [Link]
  • Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. DigitalCommons@URI. [Link]
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. [Link]
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. RSC Publishing. [Link]
  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. PubMed. [Link]
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. PubMed. [Link]
  • Unusual Metal–organic Multicomponent Ni(II) and Mononuclear Zn(II) Compounds Involving Pyridine dicarboxylates: Supramolecular Assemblies and Theoretical Studies. MDPI. [Link]
  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv
  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
  • The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds.
  • Conformation of the X-ray structure before and after minimization for....
  • Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. PMC. [Link]

Sources

A Senior Application Scientist's Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate: A Superior Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. This guide provides an in-depth technical comparison of Dimethyl 5-bromopyridine-2,3-dicarboxylate, a versatile heterocyclic building block, against its common alternatives. We will delve into the nuanced advantages this reagent offers, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

The Strategic Advantage of this compound

This compound is a polysubstituted pyridine derivative featuring a bromine atom at the 5-position and two methyl ester groups at the 2- and 3-positions.[1][2] This specific arrangement of functional groups imparts a unique combination of reactivity and stability, making it a highly valuable tool for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]

The core advantages of employing this reagent can be distilled into three key areas:

  • Versatile Reactivity for Controlled Functionalization: The presence of multiple, distinct reactive sites allows for a high degree of control in sequential synthetic transformations. The bromine atom serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse aryl, alkynyl, and vinyl substituents.[1] Concurrently, the two methyl ester groups can be independently or simultaneously hydrolyzed, reduced, or converted to amides, offering further avenues for molecular elaboration.

  • Strategic Substitution Pattern for Targeted Synthesis: The 2,3-dicarboxylate motif is a key precursor for the synthesis of quinoline and quinazoline ring systems, which are prevalent scaffolds in numerous biologically active compounds.[3][4][5] The 5-bromo substituent provides a strategic point for late-stage diversification, a crucial aspect in the generation of compound libraries for drug discovery.

  • Favorable Electronic Properties for Efficient Coupling: The electron-withdrawing nature of the two ester groups enhances the electrophilicity of the pyridine ring, which can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions, often leading to higher yields and milder reaction conditions compared to less activated pyridines.[1]

Comparative Analysis: this compound vs. Alternatives

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[6] This trend is inversely correlated with the carbon-halogen bond dissociation energy. While iodides are the most reactive, they are often more expensive and less stable. Chlorides, on the other hand, are typically more cost-effective but their lower reactivity often necessitates higher catalyst loadings, more specialized and expensive ligands, and harsher reaction conditions.[7]

Table 1: Qualitative Comparison of Halogenated Dimethyl Pyridine-2,3-dicarboxylates

FeatureDimethyl 5-iodopyridine-2,3-dicarboxylateThis compoundDimethyl 5-chloropyridine-2,3-dicarboxylate
Reactivity HighestIntermediateLowest
Reaction Conditions Milder (lower temp., shorter time)ModerateMore forcing (higher temp., longer time)
Catalyst System Standard Pd catalysts often sufficeStandard to moderately specialized catalystsOften requires specialized, bulky phosphine ligands
Cost & Stability Generally higher cost, lower stabilityModerate cost and good stabilityLower cost, high stability
Suitability Rapid, small-scale synthesisVersatile for both discovery and scale-upLarge-scale synthesis where cost is a primary driver

This compound strikes an optimal balance between reactivity, stability, and cost, making it a workhorse reagent for a broad range of applications.

Experimental Section: Protocols and Supporting Data

To illustrate the utility of this compound, we provide detailed protocols for two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: Synthesis of a 5-Arylpyridine-2,3-dicarboxylate Derivative

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The following protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • To this mixture, add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyridine-2,3-dicarboxylate derivative.

Comparative Yield Data for Suzuki Coupling of Halopyridines

While a direct comparison for our target molecule is not available, a study on the Suzuki coupling of 2-halopyridines provides a relevant comparison of reactivity.

Table 2: Representative Yields for Suzuki Coupling of 2-Halopyridines with Phenylboronic Acid

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-IodopyridinePd(PPh₃)₄K₂CO₃Toluene80295
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene100688
2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene1102492

This data is illustrative and compiled from various sources to demonstrate general reactivity trends. Specific yields will vary depending on the exact substrates and conditions used.[7]

This data underscores the higher reactivity of the bromo- and iodo-pyridines, which react under milder conditions and with simpler catalyst systems compared to the chloro-analogue.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4) C->D E Heat and Stir (e.g., 90 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute (Ethyl Acetate) F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K 5-Arylpyridine-2,3-dicarboxylate

Figure 1: Generalized workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of a 5-Alkynylpyridine-2,3-dicarboxylate Derivative

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of conjugated systems.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%), and a copper(I) co-catalyst, for instance, copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent such as tetrahydrofuran (THF, 5 mL) and a base, typically an amine like triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynylpyridine-2,3-dicarboxylate.

Comparative Yield Data for Sonogashira Coupling of Bromopyridines

A study on the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes demonstrates the high efficiency of this reaction with brominated pyridine substrates.[8][9]

Table 3: Representative Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines

2-Amino-3-bromopyridine DerivativeTerminal AlkyneYield (%)
2-amino-3-bromopyridinePhenylacetylene96
2-amino-3-bromo-5-methylpyridine4-Ethylanisole93
2-amino-3-bromo-5-chloropyridine1-Hexyne89

Data from Zhu, Q. et al. (2017). Modern Research in Catalysis, 6, 121-133.[8][9]

These high yields, achieved under relatively mild conditions, highlight the utility of bromopyridines as excellent substrates for Sonogashira coupling reactions.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Catalysts (Pd/Cu) B Inert Atmosphere A->B C Add Degassed Solvent and Base (e.g., THF/Et3N) B->C D Add Terminal Alkyne C->D E Stir at Room Temperature D->E F Monitor Progress (TLC) E->F G Filter through Celite F->G H Concentrate G->H I Column Chromatography H->I J J I->J 5-Alkynylpyridine-2,3-dicarboxylate

Figure 2: Generalized workflow for the Sonogashira coupling.

Application in the Synthesis of NAD⁺ Analogues

Nicotinamide adenine dinucleotide (NAD⁺) is a crucial coenzyme in numerous biological processes. The synthesis of NAD⁺ analogues is a significant area of research for the development of chemical probes and potential therapeutic agents.[10] Functionalized pyridine derivatives are key precursors in these syntheses.[11] this compound, after conversion of the ester groups to the corresponding amides, can serve as a precursor to nicotinamide mononucleotide (NMN) analogues, with the bromine atom allowing for the introduction of various functionalities to probe the active sites of NAD⁺-dependent enzymes.

The de novo synthesis of NAD⁺ often proceeds through quinolinic acid, which is a pyridine-2,3-dicarboxylic acid.[10] This highlights the relevance of the core scaffold of our title compound in this biosynthetic pathway.

Conclusion

In the landscape of synthetic organic chemistry, this compound emerges as a superior building block for the construction of complex, polysubstituted pyridine-containing molecules. Its strategic combination of a versatile bromine handle for cross-coupling and modifiable ester groups provides a powerful platform for controlled, sequential functionalization. While direct comparative data is limited, the well-established principles of cross-coupling chemistry and data from analogous systems strongly suggest that it offers a favorable balance of reactivity, stability, and cost compared to its iodo and chloro counterparts. The detailed protocols and workflow diagrams provided herein serve as a practical guide for researchers to harness the full potential of this valuable reagent in their pursuit of novel chemical entities.

References

  • Burgos, E. S. (2021). Pyridine Dinucleotides from Molecules to Man. Antioxidants & Redox Signaling, 35(11), 891-912. [Link]
  • Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. ChemistryOpen, 7(6), 464-468. [Link]
  • Navas, F., & Carotti, A. (2022). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Antioxidants & Redox Signaling, 37(7-9), 566-599. [Link]
  • Zhu, Q., et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
  • Driess, M., & Schafer, A. (2012). Heck reaction by pyridine‐coordinated tridentate complex bearing benzimidazole‐NHC moiety. Applied Organometallic Chemistry, 26(11), 633-638. [Link]
  • SOTON. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • PubMed. (2020). Recent Progress in the Synthesis of Quinolines. [Link]
  • MDPI. (2019). Microwave-Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • PubMed Central. (2023). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. [Link]
  • PubMed Central. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • ResearchGate. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. [Link]
  • ResearchGate. (n.d.). Synthetic approach of substituted quinolines via starting with 1,2,3,4-tetrahydroquinoline (THQ).
  • NIH. (2022). Ru(ii)
  • ACS Publications. (2024).
  • Infoscience. (2022). NAD+ Precursors: A Questionable Redundancy. [Link]
  • ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine 1 with phenylboronic acid 2a using Pd(PPh3)4 as a catalyst and K2CO3 as a base in different solvents.
  • RSC Publishing. (2017). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]
  • The Royal Society of Chemistry. (2015).
  • PubChem. (n.d.). 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester.
  • NIST. (n.d.). 2,3-Pyridinedicarboxylic acid, dimethyl ester.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.

Sources

A Comparative Guide for Synthetic Strategy: Dimethyl 5-bromopyridine-2,3-dicarboxylate vs. Dimethyl 5-chloropyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of agrochemicals, materials, and pharmaceuticals. The strategic placement of functional groups on the pyridine ring dictates the molecule's reactivity and its utility in constructing complex molecular architectures. This guide provides an in-depth comparison of two closely related yet distinct building blocks: dimethyl 5-bromopyridine-2,3-dicarboxylate and dimethyl 5-chloropyridine-2,3-dicarboxylate. The choice between a bromo or chloro substituent at the 5-position can have significant implications for reaction efficiency, catalyst selection, and overall synthetic strategy, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

Introduction to the Molecules

This compound and its chloro-analog are highly functionalized pyridine derivatives. The diester functionalities at the 2- and 3-positions offer multiple avenues for further chemical modification, while the halogen at the 5-position serves as a crucial handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. These molecules are of particular interest to medicinal chemists for their potential as scaffolds in the development of novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physical properties of these reagents is paramount for their effective use in synthesis. The following table summarizes key physicochemical data for both compounds.

PropertyThis compoundDimethyl 5-chloropyridine-2,3-dicarboxylate
CAS Number 521980-82-51356109-26-6
Molecular Formula C₉H₈BrNO₄C₉H₈ClNO₄
Molecular Weight 274.07 g/mol 229.62 g/mol
Appearance Yellow solidSolid (color not specified in available literature)
Melting Point 165 °CNot reported in available literature
Boiling Point 315.0±37.0 °C (Predicted)Not reported in available literature

Synthesis of the Starting Materials

The accessibility of these building blocks is a key consideration for their application in large-scale synthesis.

This compound: A common synthetic route involves the direct bromination of dimethyl pyridine-2,3-dicarboxylate. This reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-pyridinedicarboxylic acid

  • Methanol

  • Concentrated sulfuric acid

  • Bromine

  • Isopropyl acetate

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A suspension of 2,3-pyridinedicarboxylic acid (50 g, 300 mmol) in methanol (500 mL) is prepared in a reaction flask.

  • Concentrated sulfuric acid (10 mL) is slowly added to the suspension.

  • The reaction mixture is heated to reflux for 48 hours to facilitate esterification.

  • The mixture is then cooled to 40 °C, and bromine (38 mL, 750 mmol) is added dropwise over 2 hours.

  • The reaction is heated to 55 °C and maintained for 48 hours.

  • The reaction mixture is concentrated under vacuum.

  • The residue is dissolved in isopropyl acetate (500 mL).

  • The organic solution is washed sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and brine (400 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

  • The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate, 5:1 v/v) to yield this compound as a yellow solid.

Reactivity in Cross-Coupling Reactions: The Halogen Effect

The primary difference in the synthetic utility of these two compounds lies in the reactivity of the carbon-halogen bond in transition metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energies.

G Reactivity Reactivity in Oxidative Addition I C-I Reactivity->I Highest Br C-Br I->Br > Cl C-Cl Br->Cl >

Caption: General reactivity trend of carbon-halogen bonds in oxidative addition.

This difference in reactivity has significant practical implications for reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.

  • This compound: This substrate is expected to undergo Suzuki-Miyaura coupling under relatively mild conditions, often with standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). Reaction temperatures are typically in the range of 80-100 °C.

  • Dimethyl 5-chloropyridine-2,3-dicarboxylate: Due to the stronger C-Cl bond, this substrate will likely require more forcing reaction conditions to achieve comparable yields. This may include higher reaction temperatures (100-120 °C), more active and sterically demanding phosphine ligands (e.g., SPhos, XPhos), and potentially higher catalyst loadings.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Materials:

  • Dimethyl 5-halopyridine-2,3-dicarboxylate (bromo or chloro)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the dimethyl 5-halopyridine-2,3-dicarboxylate (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent.

  • Heat the reaction mixture with stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool.

  • This compound: This compound is a good substrate for Buchwald-Hartwig amination, reacting with a wide range of primary and secondary amines under standard conditions.

  • Dimethyl 5-chloropyridine-2,3-dicarboxylate: The amination of the chloro-analog will likely necessitate more specialized and electron-rich ligands to facilitate the challenging oxidative addition of the C-Cl bond.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R2NH D Reductive Elimination C->D -HX D->A Regeneration Product Product D->Product Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.

  • This compound: This substrate readily participates in Sonogashira coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst under mild conditions.

  • Dimethyl 5-chloropyridine-2,3-dicarboxylate: The chloro-analog will likely require higher temperatures and potentially different catalyst systems to achieve efficient coupling. Copper-free Sonogashira conditions might also be explored to mitigate potential side reactions at elevated temperatures.

Electronic Effects of the Halogen Substituent

Beyond the direct impact on C-X bond reactivity, the electronic nature of the halogen substituent influences the overall electron density of the pyridine ring. Both bromine and chlorine are electron-withdrawing through induction and electron-donating through resonance. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron-withdrawing character. Chlorine is more electronegative than bromine, resulting in a slightly more electron-deficient pyridine ring in the chloro-substituted compound. This subtle electronic difference can influence the reactivity of the ester groups towards nucleophilic attack, although the effect is generally less pronounced than the dramatic difference in cross-coupling reactivity.

Conclusion: A Strategic Choice for Synthesis

The selection between this compound and its chloro-counterpart is a strategic decision that should be guided by the specific requirements of the synthetic route.

This compound is the more reactive and versatile building block for palladium-catalyzed cross-coupling reactions. Its C-Br bond undergoes oxidative addition under milder conditions, often leading to higher yields, shorter reaction times, and a broader substrate scope with standard catalytic systems. This makes it the preferred choice for complex, multi-step syntheses where reaction efficiency and mildness are paramount.

Dimethyl 5-chloropyridine-2,3-dicarboxylate , while less reactive, presents a viable and potentially more cost-effective alternative. Its use necessitates more forcing reaction conditions and often requires specialized, more expensive catalyst systems to achieve comparable results to the bromo-analog. However, for large-scale syntheses where the cost of the starting material is a significant factor and the subsequent synthetic steps can tolerate harsher conditions, the chloro-derivative may be a suitable option.

Ultimately, the choice between these two valuable building blocks will depend on a careful consideration of the desired reactivity, the cost of reagents, and the specific demands of the synthetic target.

References

  • A comparative guide to the reactivity of halopyrimidines in cross-coupling reactions. BenchChem.
  • Buchwald-Hartwig Amin
  • Heck Reaction. Wikipedia.
  • Sonogashira coupling. Wikipedia.
  • Synthesis of dimethyl 5-bromopyridine-2,3-dicarboxyl
  • Dimethyl 5-chloropyridine-2,3-dicarboxyl

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Dimethyl 5-bromopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our work is predicated on a foundation of safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory hurdle; it is a critical component of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Dimethyl 5-bromopyridine-2,3-dicarboxylate (CAS No. 98555-51-2), ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined are grounded in an understanding of the compound's chemical properties and the regulatory framework governing its disposal.

Part 1: Hazard Assessment and Regulatory Characterization

The foundation of any disposal protocol is a thorough understanding of the substance's hazards and its classification under law. This compound is a halogenated pyridine derivative. While comprehensive toxicological data for this specific compound is limited, its chemical class necessitates a cautious approach.[1]

Under the U.S. Environmental Protection Agency (EPA) regulations, this compound falls under the category of halogenated pyridines.[2] The EPA's Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is regulated from generation to final disposal.[3] Specific regulations for halogenated pyridines mandate disposal via methods that ensure complete breakdown of the substance, such as chemical destruction or high-temperature incineration.[2]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard Classification (GHS)PictogramSignal WordRequired Personal Protective Equipment (PPE)
H302: Harmful if swallowedGHS07Warning Engineering Controls: Always handle within a certified chemical fume hood.
H315: Causes skin irritationGHS07Warning Eye/Face Protection: Wear chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]
H319: Causes serious eye irritationGHS07Warning Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or neoprene). Avoid latex.
H335: May cause respiratory irritationGHS07Warning Skin and Body Protection: Wear a fully-buttoned lab coat and appropriate impervious clothing.[1]
Part 2: Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation The causality for this initial step is critical: halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic dioxins or acid gases.

  • Action: Designate a specific waste container exclusively for this compound and other compatible halogenated organic solids.

  • Rationale: Do not mix this waste with non-halogenated solvents, aqueous waste, or other waste streams.[4] Mixing waste streams can complicate and significantly increase the cost of disposal.[4]

Step 2: Container Selection and Management The integrity of the waste container is paramount to preventing leaks and environmental contamination.

  • Action: Use a chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle with a secure, screw-top cap.[5] Ensure the container is clean and in good condition before use.

  • Rationale: The container must not react with or be degraded by the chemical waste.[5] The cap must provide a complete seal to prevent the release of vapors. Containers must be kept closed at all times except when adding waste.[4]

Step 3: Proper Labeling Accurate labeling is a legal requirement and essential for the safety of everyone who may handle the container.

  • Action: As soon as the first particle of waste is added, affix a completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste".[6][7]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[6]

    • A clear indication of the hazards (e.g., check boxes for "Irritant" or affix GHS pictograms).[7]

    • The date of waste generation (accumulation start date).[6]

    • The Principal Investigator's name and laboratory location (building and room number).[6]

  • Rationale: Federal and local regulations mandate this information to ensure proper handling, tracking, and disposal.[3][6]

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA) The SAA is a designated location for the short-term storage of hazardous waste at the point of generation.

  • Action: Store the labeled waste container in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Rationale: SAAs are designed to minimize the travel of hazardous materials within a facility and ensure that waste is stored safely.[5] Ensure the SAA is away from incompatible materials like strong acids or oxidizers.[8]

Step 5: Final Disposal Arrangement The final disposal of this chemical waste must be handled by trained professionals.

  • Action: Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Rationale: EHS will consolidate the waste and transfer it to a licensed hazardous waste disposal contractor. This ensures the waste is transported, treated, and disposed of in accordance with EPA regulations, specifically the mandate for chemical destruction for halogenated pyridines.[2][3][6] Never dispose of this chemical down the drain or in the regular trash.[3][6]

Part 3: Emergency Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing the full PPE detailed in Table 1, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[9]

  • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9]

Visualization of Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generation This compound ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe characterize Step 1: Characterize Waste - Halogenated Organic Solid - RCRA Hazardous segregate Step 2: Segregate Waste (Halogenated Waste Stream Only) characterize->segregate ppe->characterize container Step 3: Select Compatible Container (e.g., Labeled Glass Bottle with Cap) segregate->container label_waste Step 4: Label Container Correctly ('Hazardous Waste', Full Name, Hazards, Date) container->label_waste saa Step 5: Store in Satellite Accumulation Area (SAA) label_waste->saa ehs Step 6: Contact EHS for Pickup saa->ehs disposal Final Disposal (via Licensed Contractor for Chemical Destruction) ehs->disposal

Caption: Disposal workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.[Link]
  • Disposal of Chemicals in the Laboratory.Environmental Marketing Services.[Link]
  • How to Dispose of Chemical Waste.University of Houston-Clear Lake, Environmental Health and Safety.[Link]
  • Laboratory Environmental Sample Disposal Information Document.U.S. Environmental Protection Agency (EPA).[Link]
  • Handling Pyridine: Best Practices and Precautions.Post Apple Scientific.[Link]
  • Managing Hazardous Chemical Waste in the Lab.Lab Manager.[Link]
  • Toxicological Profile for Pyridine.
  • Pyridine Hazardous Substance Fact Sheet.New Jersey Department of Health.[Link]
  • Hazardous Waste Disposal Guidelines.Purdue University Radiological and Environmental Management.[Link]
  • NIOSH Pocket Guide to Chemical Hazards - Pyridine.Centers for Disease Control and Prevention (CDC).[Link]
  • PYRIDINE FOR SYNTHESIS Safety D
  • Pyridine Standard Operating Procedure.Washington State University, Environmental Health & Safety.[Link]
  • Hazardous Materials Disposal Guide.Nipissing University.[Link]

Sources

A Senior Application Scientist's Guide to Handling Dimethyl 5-bromopyridine-2,3-dicarboxylate: Personal Protective Equipment and Safe Operational Planning

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. Dimethyl 5-bromopyridine-2,3-dicarboxylate, a heterocyclic compound often utilized as an organic intermediate[1], requires meticulous handling due to its chemical properties and the potential hazards associated with pyridine derivatives. This guide provides an in-depth operational plan focusing on the essential personal protective equipment (PPE) and procedural steps for the safe management of this compound, from initial handling to final disposal.

Understanding the Hazard: A Proactive Approach to Safety

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the foundation of safe chemical handling. The following table summarizes the essential equipment for handling this compound.

Body PartRequired PPERationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shieldProtects against accidental splashes of the solid compound or solutions, which could cause serious eye irritation.[2]
Skin Chemical-impermeable gloves (Nitrile or Neoprene) and a fully-buttoned lab coat or impervious clothingPrevents skin contact. Pyridine and its derivatives can be absorbed through the skin.[4][5] Nitrile gloves are recommended for their resistance to pyridine compounds.[3]
Respiratory Use in a certified chemical fume hoodA primary engineering control to prevent inhalation of any dust or aerosols.[2][4] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator is necessary.[2]

Step-by-Step Guide to Safe Handling and Operations

Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling this compound.

Pre-Handling Preparations
  • Information Review : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[2]

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification.[4]

  • PPE Inspection : Inspect all PPE for any signs of damage or wear and tear. Ensure gloves are of the correct material and size.

  • Emergency Equipment Check : Locate and confirm the operational status of the nearest emergency eyewash station and safety shower.[5][6]

Handling the Compound
  • Donning PPE : Put on all required PPE before entering the designated work area.

  • Controlled Dispensing : Handle the solid compound within the fume hood to contain any dust. Use non-sparking tools for transfer.[2]

  • Container Management : Keep the container tightly closed when not in use to prevent contamination and potential release.[2]

Post-Handling Procedures
  • Decontamination : Thoroughly clean the work area after use.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the appropriate waste stream.

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling the compound.

The following diagram illustrates the safe handling workflow:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Check Emergency Equipment Check Emergency Equipment Don PPE Don PPE Check Emergency Equipment->Don PPE Controlled Dispensing Controlled Dispensing Container Management Container Management Decontaminate Area Decontaminate Area Container Management->Decontaminate Area Remove PPE Remove PPE Personal Hygiene Personal Hygiene End End Personal Hygiene->End Start Start Start->Review SDS

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 5-bromopyridine-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 5-bromopyridine-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.